4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine
Beschreibung
Eigenschaften
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c9-8-10-7(6-12-8)5-11-3-1-2-4-11/h6H,1-5H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCNPLJANDOZKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366469 | |
| Record name | 4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17386-09-3 | |
| Record name | 4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine
An In-depth Technical Guide to the
Executive Summary
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] These derivatives exhibit a wide spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The strategic modification of the 2-aminothiazole core, particularly at the C4 position, allows for the fine-tuning of pharmacological profiles to enhance potency and selectivity. This guide provides a comprehensive, in-depth technical overview of a robust and efficient synthetic pathway to 4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine, a representative member of this valuable class of compounds.
This document, intended for researchers, medicinal chemists, and drug development professionals, details a well-established two-step synthetic sequence. The methodology begins with the classic Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a direct nucleophilic substitution to introduce the pyrrolidinylmethyl side chain. We will delve into the mechanistic underpinnings of each transformation, provide detailed, step-by-step experimental protocols, and discuss methods for the characterization and validation of the synthesized compounds. The causality behind experimental choices, potential challenges, and field-proven insights are integrated throughout the narrative to ensure both scientific integrity and practical applicability.
Introduction: The Significance of Substituted 2-Aminothiazoles
The thiazole ring is a vital pharmacophore in drug discovery.[4] When functionalized with an amino group at the C2 position, the resulting 2-aminothiazole moiety demonstrates a remarkable capacity for molecular interactions, enabling it to bind to a diverse array of biological targets.[2] This versatility has led to the development of numerous clinically significant drugs, such as the kinase inhibitor Dasatinib. The introduction of substituents onto the thiazole ring is a critical strategy for modulating a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
The synthesis of this compound serves as an exemplary case study. The pyrrolidine ring is a common feature in bioactive molecules, often imparting favorable pharmacokinetic properties, such as increased aqueous solubility and metabolic stability. The methylene linker provides conformational flexibility, allowing the pyrrolidine moiety to adopt an optimal orientation for binding within a target's active site. This guide presents a logical and reproducible pathway to access this and structurally related compounds for further investigation in drug discovery programs.
Retrosynthetic Analysis and Strategic Rationale
A logical retrosynthetic analysis of the target molecule reveals a straightforward and efficient synthetic strategy. The primary disconnection occurs at the C-N bond between the methylene linker and the pyrrolidine nitrogen, suggesting a nucleophilic substitution reaction as the final step. This disconnection leads to two key precursors: 4-(chloromethyl)-1,3-thiazol-2-amine and pyrrolidine.
The 4-(chloromethyl)-1,3-thiazol-2-amine intermediate can be further disconnected via the well-established Hantzsch thiazole synthesis.[5][6] This powerful ring-forming reaction constructs the thiazole core from an α-haloketone and a thioamide. In this case, 1,3-dichloroacetone serves as the three-carbon α,α'-dihaloketone component, and thiourea provides the requisite N-C-S fragment. This approach is favored due to the commercial availability of the starting materials, the reliability of the reactions, and the typically high yields achieved.
Caption: Retrosynthetic analysis of the target compound.
Synthetic Pathway and Mechanistic Elucidation
The forward synthesis is executed in two principal stages, each chosen for its efficiency and scalability.
Stage 1: Hantzsch Synthesis of 4-(Chloromethyl)-1,3-thiazol-2-amine (Intermediate 1)
The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, involving the condensation of an α-halocarbonyl compound with a thioamide.[4][5] For this synthesis, the reaction between 1,3-dichloroacetone and thiourea in a suitable solvent like ethanol proceeds readily to form the desired 2-amino-4-(chloromethyl)thiazole, typically isolated as its hydrochloride salt.
Causality of Experimental Design:
-
Reactants: 1,3-dichloroacetone provides the C4-C5-CH₂Cl backbone. Thiourea acts as the nucleophile and provides the N-C-N-S atoms to complete the ring.
-
Solvent: Ethanol is a common choice as it effectively dissolves both reactants and facilitates the reaction at a moderate reflux temperature.
-
Mechanism: The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on one of the chloromethyl carbons of 1,3-dichloroacetone. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. A subsequent dehydration step yields the aromatic thiazole ring.
Caption: Conceptual workflow of the Hantzsch thiazole synthesis.
Stage 2: (Final Product)
The final step involves the nucleophilic substitution of the chloride on the C4-methyl group of Intermediate 1 with pyrrolidine. This is a standard SN2-type reaction.
Causality of Experimental Design:
-
Nucleophile: Pyrrolidine is a strong secondary amine nucleophile, well-suited for displacing the primary alkyl chloride.
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), is crucial. It serves to neutralize the HCl generated during the reaction (or from the hydrochloride salt of the starting material), preventing the protonation of pyrrolidine, which would render it non-nucleophilic.
-
Solvent: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is ideal as it can dissolve the reactants and effectively solvate the cations, promoting the SN2 reaction pathway.
Detailed Experimental Protocols
Safety Precaution: 1,3-dichloroacetone is a lachrymator and skin irritant. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Synthesis of 4-(Chloromethyl)-1,3-thiazol-2-amine Hydrochloride (1)
-
Reagent Charging: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (7.61 g, 0.10 mol) and ethanol (100 mL).
-
Stirring and Dissolution: Stir the mixture at room temperature until the thiourea is partially dissolved.
-
Addition of Ketone: Add 1,3-dichloroacetone (12.7 g, 0.10 mol) to the suspension. Note: An exothermic reaction may occur.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexane mobile phase).
-
Workup and Isolation: After completion, cool the mixture to room temperature and then further in an ice bath for 30 minutes. The product will precipitate as a white solid.
-
Filtration: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol (2 x 20 mL) to remove any unreacted starting materials.
-
Drying: Dry the product, 4-(chloromethyl)-1,3-thiazol-2-amine hydrochloride, under vacuum to a constant weight. The product is often of sufficient purity for the next step.
Protocol 2: (2)
-
Reagent Charging: To a 250 mL round-bottom flask, add 4-(chloromethyl)-1,3-thiazol-2-amine hydrochloride (1 ) (8.65 g, 0.05 mol), potassium carbonate (K₂CO₃) (17.28 g, 0.125 mol), and acetone (120 mL).
-
Addition of Amine: Add pyrrolidine (5.33 g, 6.2 mL, 0.075 mol) to the suspension.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup - Filtration: Once the reaction is complete, filter the mixture to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the salts with a small amount of acetone.
-
Workup - Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude solid or oil.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
-
Drying: Dry the purified product under vacuum to yield this compound as a solid.
Data Presentation and Characterization
The identity and purity of the intermediate and final product must be confirmed through standard analytical techniques.
Quantitative Data Summary
| Parameter | Thiourea | 1,3-Dichloroacetone | Intermediate 1 (HCl salt) | Pyrrolidine | Final Product (2) |
| Formula | CH₄N₂S | C₃H₄Cl₂O | C₄H₆Cl₂N₂S | C₄H₉N | C₈H₁₃N₃S |
| MW ( g/mol ) | 76.12 | 126.97 | 185.09 | 71.12 | 183.27 |
| Equivalents | 1.0 | 1.0 | - | 1.5 | - |
| Typical Yield | - | - | 85-95% | - | 75-90% |
| Appearance | White Crystalline | Colorless Liquid | White Solid | Colorless Liquid | Off-white Solid |
Characterization Data (Expected)
-
Intermediate 1: 4-(Chloromethyl)-1,3-thiazol-2-amine Hydrochloride
-
¹H NMR (DMSO-d₆): δ ~4.8 (s, 2H, -CH₂Cl), δ ~7.0 (s, 1H, thiazole H5), δ ~9.5 (br s, 2H, -NH₂).
-
Mass Spec (ESI+): m/z = 149.0 [M+H]⁺ (for the free base).
-
-
Final Product: this compound
-
¹H NMR (CDCl₃): δ ~1.8 (m, 4H, pyrrolidine CH₂), δ ~2.6 (m, 4H, pyrrolidine CH₂), δ ~3.7 (s, 2H, -CH₂-N), δ ~5.0 (br s, 2H, -NH₂), δ ~6.5 (s, 1H, thiazole H5).
-
¹³C NMR (CDCl₃): δ ~23.5, δ ~54.0, δ ~58.0, δ ~105.0, δ ~150.0, δ ~168.0.
-
Mass Spec (ESI+): m/z = 184.1 [M+H]⁺.
-
IR (KBr, cm⁻¹): ~3300-3100 (N-H stretch), ~2960 (C-H stretch), ~1620 (N-H bend).
-
Field-Proven Insights and Troubleshooting
-
Purity of 1,3-Dichloroacetone: The quality of 1,3-dichloroacetone can impact the yield and purity of the Hantzsch reaction. Using freshly distilled or high-purity reagent is recommended to avoid side products.
-
Controlling the Final Substitution: While pyrrolidine is expected to react at the chloromethyl group, there is a small possibility of reaction at the C2-amino group under harsh conditions. The described protocol at room temperature with K₂CO₃ strongly favors the desired SN2 reaction at the C4-side chain. Using a milder base and controlling the temperature are key to ensuring selectivity.[7]
-
Product Isolation: The final product is a basic compound. During aqueous workup, care must be taken with pH adjustments. Acidic conditions will protonate the amines, making the compound water-soluble, while basic conditions will ensure it remains in the organic layer during extraction.
-
Toxicophore Consideration: While the 2-aminothiazole moiety is a privileged scaffold, it has also been identified as a potential structural alert or toxicophore in some contexts, primarily due to metabolic activation pathways.[8] Researchers should be aware of this and consider appropriate metabolic stability and safety assessments during the drug development process.
Conclusion
This guide has detailed a reliable, efficient, and well-documented two-step synthesis for this compound. The strategy leverages the classic Hantzsch thiazole synthesis for the construction of the heterocyclic core, followed by a straightforward nucleophilic substitution to install the desired side chain. The provided protocols are robust and scalable, offering a solid foundation for researchers in medicinal chemistry and organic synthesis. By understanding the mechanistic principles and key experimental parameters outlined, scientists can confidently produce this compound and its analogs for exploration in various therapeutic areas, contributing to the ongoing development of novel 2-aminothiazole-based drug candidates.
References
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available from: [Link]
-
Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available from: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH). Available from: [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. National Institutes of Health (NIH). Available from: [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. Available from: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available from: [Link]
-
SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available from: [Link]
- 2-aminothiazole derivative, preparation method, and use thereof. Google Patents.
-
Alkylation of 2-Aminothiazoles. ACS Publications. Available from: [Link]
-
Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Institutes of Health (NIH). Available from: [Link]
-
Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Available from: [Link]
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
The 2-Aminothiazole Scaffold: A Technical Guide to its Multifaceted Mechanisms of Action in Drug Discovery
Abstract
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This versatility has led to its incorporation into numerous clinically significant drugs, including agents for cancer, inflammation, and infectious diseases.[2][3][4][5][6][7] This technical guide provides an in-depth exploration of the core mechanisms of action of 2-aminothiazole derivatives, with a primary focus on their role as kinase inhibitors. We will dissect the causality behind their biological effects, present validated experimental protocols for mechanism elucidation, and offer a balanced perspective on the scaffold's dual nature as both a pharmacophore and a potential toxicophore. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical chemical scaffold.
The Central Role of 2-Aminothiazole as a Kinase Inhibitor
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminothiazole scaffold has proven exceptionally effective in targeting the ATP-binding pocket of numerous kinases, leading to the disruption of aberrant signaling pathways.
Inhibition of Cell Cycle and Mitotic Kinases
The uncontrolled proliferation of cancer cells is often driven by hyperactive kinases that govern cell cycle progression and mitosis. 2-aminothiazole derivatives have been successfully developed to target these critical regulators.
Biological Rationale: The Aurora kinase family (A, B, and C) are serine/threonine kinases that are essential for mitotic events, including centrosome maturation and chromosome segregation.[6][8] Their overexpression is common in various cancers and contributes to aneuploidy and tumorigenesis.[5][6][9]
Mechanism of Action: 2-aminothiazole derivatives function as ATP-competitive inhibitors of Aurora kinases. By occupying the ATP-binding site, they prevent the phosphorylation of key substrates, such as histone H3.[5][6][8] This inhibition disrupts the spindle assembly checkpoint, leading to mitotic arrest and ultimately, apoptosis in cancer cells.[8] Several compounds have demonstrated high selectivity for Aurora A, with IC50 values in the nanomolar range.[8]
Caption: Inhibition of Aurora A kinase by a 2-aminothiazole derivative.
Biological Rationale: CDKs are the master regulators of the cell cycle. Their sequential activation, through binding with cyclin partners, drives the cell through different phases (G1, S, G2, M).[8]
Mechanism of Action: Compounds such as SNS-032, which incorporate the 2-aminothiazole scaffold, are potent and selective inhibitors of CDKs.[10] By blocking the activity of key CDKs (e.g., CDK2, CDK7, CDK9), these derivatives prevent the phosphorylation of substrates like retinoblastoma protein (Rb), thereby halting the cell cycle, typically at the G1/S transition, and preventing cellular proliferation.
Interruption of Oncogenic Tyrosine Kinase Signaling
Tyrosine kinases are critical components of signaling pathways that control cell growth, proliferation, and survival. Many cancers are driven by mutations that lead to their constitutive activation.
Biological Rationale: Chronic Myeloid Leukemia (CML) is characterized by the Philadelphia chromosome, which results in the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives leukemogenesis. Src family kinases are also frequently overactive in solid tumors, promoting metastasis.
Mechanism of Action: Dasatinib is a powerful, multi-targeted inhibitor containing a 2-aminothiazole core that targets Bcr-Abl, Src family kinases, and c-Kit.[5][10] It binds to both the active and inactive conformations of the Abl kinase domain, making it effective against many imatinib-resistant mutations. This dual inhibition effectively shuts down the downstream signaling pathways responsible for CML cell proliferation and survival.
Caption: Dasatinib inhibits the Bcr-Abl signaling cascade in CML.
Biological Rationale: The phosphatidylinositol 3-kinase (PI3K) pathway is one of the most frequently activated signaling routes in human cancer, promoting cell growth and survival.
Mechanism of Action: Alpelisib is a potent and selective inhibitor of the p110α subunit of PI3K, and its structure features a 2-aminothiazole core.[10][11] By specifically blocking the α-isoform, Alpelisib inhibits the production of PIP3, leading to reduced activation of downstream effectors like AKT and mTOR, thereby curbing the growth of PIK3CA-mutated breast cancers.[10]
Quantitative Data on Kinase Inhibition
The potency of 2-aminothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50).
| Compound Class/Example | Target Kinase(s) | Reported IC50 Range | Therapeutic Area |
| Dasatinib | Bcr-Abl, Src | <1 nM | Oncology (CML) |
| Alpelisib | PI3Kα | ~5 nM | Oncology (Breast) |
| SNS-032 | CDK2, 7, 9 | 4 - 48 nM | Oncology |
| Aurora Kinase Inhibitors | Aurora A/B | 79 - 140 nM | Oncology |
| Casein Kinase 2 (CK2) Inhibitors | CK2 | 1.9 µM | Oncology |
Note: IC50 values are context-dependent and can vary based on assay conditions. Data compiled from multiple sources.[8][10]
Diverse Mechanisms Beyond Kinase Inhibition
While kinase inhibition is a dominant theme, the 2-aminothiazole scaffold's versatility extends to other important therapeutic targets.
Anti-inflammatory Action via COX Inhibition
Biological Rationale: The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory process, catalyzing the synthesis of prostaglandins.
Mechanism of Action: Certain series of 2-aminothiazole derivatives have demonstrated significant inhibitory activity against both COX-1 and COX-2.[3][6] Some analogs exhibit preferential inhibition of COX-2, which is desirable for reducing inflammation with a lower risk of gastrointestinal side effects associated with COX-1 inhibition. The IC50 values for some derivatives against COX-2 are in the potent sub-micromolar range (0.09–0.71 µM).[3][6]
Neuroprotection and Anti-Prion Activity
Biological Rationale: Neurodegenerative diseases, including prion diseases like Creutzfeldt-Jakob disease, are characterized by the misfolding and aggregation of specific proteins.[12] Prion diseases involve the conversion of the normal cellular prion protein (PrPC) into a pathological, infectious isoform (PrPSc).[12]
Mechanism of Action: A class of 2-aminothiazoles has been identified as potent anti-prion compounds.[3] While the precise mechanism is under active investigation, it is hypothesized that these molecules either stabilize the native PrPC conformation, preventing its conversion, or interfere with the PrPSc aggregation process. Additionally, other derivatives are being explored for Alzheimer's disease by targeting acetylcholinesterase and protecting neurons from oxidative stress-induced apoptosis.[13]
Validated Experimental Protocols for Mechanism Elucidation
To ensure scientific integrity, mechanistic claims must be supported by robust, self-validating experimental systems.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a trustworthy method to determine the affinity (Kd) of a 2-aminothiazole derivative for a target kinase.
Principle: This is a fluorescence resonance energy transfer (FRET) assay that measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from the kinase active site by a test compound. The binding of a terbium-labeled anti-tag antibody to the kinase provides the FRET donor.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the 2-aminothiazole test compound in the appropriate kinase buffer. Prepare a solution containing the target kinase (e.g., Aurora A) pre-complexed with the terbium-labeled antibody. Prepare a solution of the fluorescent tracer.
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the test compound dilutions. Add 5 µL of the kinase/antibody complex to all wells.
-
Incubation: Add 5 µL of the fluorescent tracer to all wells. Seal the plate and incubate for 60 minutes at room temperature, protected from light. Causality: This incubation allows the binding reaction to reach equilibrium.
-
Detection: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Excite at 340 nm and measure emission at both 495 nm (terbium) and 665 nm (Alexa Fluor™ 647).
-
Data Analysis: Calculate the emission ratio (665 nm / 495 nm). Plot the emission ratio against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be used to calculate the dissociation constant (Kd).
-
Self-Validation: Include no-enzyme controls, no-tracer controls, and a known potent inhibitor as a positive control to validate assay performance.
Caption: Workflow for a FRET-based kinase binding assay.
Protocol: Cell-Based Western Blot for Target Engagement (Phospho-Histone H3)
This protocol verifies that the inhibitor engages its target in a cellular context.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., HCT116) and grow to 70-80% confluency. Treat cells with various concentrations of the 2-aminothiazole Aurora kinase inhibitor for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical to preserve the phosphorylation state of the target protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) to prevent non-specific antibody binding. Incubate with a primary antibody specific for phospho-Histone H3 (Ser10). Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Self-Validation: Re-probe the same membrane with an antibody for total Histone H3 and a housekeeping protein (e.g., GAPDH or β-actin) to confirm equal loading and the specificity of the inhibition. A dose-dependent decrease in the phospho-H3 signal relative to the total H3 and loading control validates the inhibitor's mechanism.
A Balanced View: Privileged Structure vs. Toxicophore
While the 2-aminothiazole scaffold is highly valued, it is not without potential liabilities. It has been classified as a "structural alert" or toxicophore due to its potential for metabolic activation.[1]
Mechanism of Bioactivation: The thiazole ring can be metabolized by cytochrome P450 enzymes, primarily through C4-C5 epoxidation.[1] The resulting electrophilic epoxide is a reactive metabolite that can form covalent adducts with cellular nucleophiles like proteins and DNA, potentially leading to idiosyncratic drug toxicity.
Mitigation Strategies in Drug Development:
-
Structural Modification: Medicinal chemists can block or alter the sites of metabolism by adding substituents (e.g., methyl or fluoro groups) to the thiazole ring.
-
In Silico Prediction: Computational models can predict the likelihood of bioactivation for new analogs.
-
In Vitro Screening: Assays using liver microsomes and trapping agents like glutathione can be used early in development to identify compounds with a high propensity for forming reactive metabolites.[1]
A thorough understanding of this dual nature is crucial for designing safer and more effective 2-aminothiazole-based therapeutics.
Conclusion
The 2-aminothiazole core is a remarkably versatile and powerful scaffold in modern drug discovery. Its primary mechanism of action revolves around the competitive inhibition of a wide range of protein kinases, making it a mainstay of oncology research. However, its utility extends to other important targets in inflammation and neurodegeneration. The continued success of this scaffold will depend on a rational design approach that maximizes therapeutic efficacy while carefully mitigating the inherent potential for metabolic activation. By integrating detailed mechanistic studies, validated experimental protocols, and early safety assessments, the full potential of 2-aminothiazole derivatives can continue to be realized in developing next-generation therapeutics.
References
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]
-
Biological and medicinal significance of 2-aminothiazoles. (2014). Scholars Research Library. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (2020). ResearchGate. [Link]
-
2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2023). ACS Publications. [Link]
- 2-aminothiazole derivative, preparation method, and use. (2012).
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of the Egyptian National Cancer Institute. [Link]
-
Cook–Heilbron thiazole synthesis. (n.d.). Wikipedia. [Link]
-
Discovery of 2-Aminothiazoles as Potent Antiprion Compounds. (2010). PubMed Central. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed. [Link]
-
2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2023). National Institutes of Health. [Link]
-
Synthesis of 2-aminothiazole derivatives: A short review. (2022). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. mdpi.com [mdpi.com]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 2-Aminothiazoles as Potent Antiprion Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
Biological activity of 4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine
An In-Depth Technical Guide to the Predicted Biological Activity and Evaluation of 4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine
Foreword: A Roadmap for a Novel Chemical Entity
For drug discovery professionals, the journey of a new chemical entity (NCE) from concept to clinic is one of rigorous scientific inquiry. The molecule this compound (CAS 17386-09-3) represents such a starting point.[1] While specific biological data for this compound is not yet prevalent in published literature, its structure is a compelling amalgamation of two powerful pharmacophores: the 2-aminothiazole core and a pyrrolidine-containing side chain.
This guide, therefore, serves as a scientific prospectus. It is designed not to report existing data, but to leverage our deep understanding of medicinal chemistry and established experimental workflows to predict the compound's biological potential and to provide a robust, actionable framework for its investigation. We will proceed by dissecting the molecule's constituent parts, hypothesizing its most probable biological activities, and detailing the precise experimental protocols required to validate these predictions.
Pharmacophore Deconstruction and Rationale
The structure of this compound suggests a molecule designed with intent. It combines a biologically "privileged" core with a substituent known to enhance pharmacokinetic properties.
The 2-Aminothiazole Core: A Privileged Scaffold
The 2-aminothiazole ring is a cornerstone of modern medicinal chemistry, recognized for its frequent appearance in biologically active compounds and approved pharmaceuticals.[2][3] This scaffold is a versatile hydrogen bond donor and acceptor and can participate in various non-covalent interactions with biological targets. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including:
-
Anticancer Activity: This is perhaps the most prominent role of the 2-aminothiazole scaffold. It forms the central core of the blockbuster tyrosine kinase inhibitor Dasatinib , used in cancer therapy.[2] Its derivatives have shown potent, often nanomolar, inhibitory activity against a wide range of human cancer cell lines, including breast, lung, colon, and leukemia.[2]
-
Antimicrobial and Antifungal Activity: The scaffold is integral to numerous compounds designed to combat bacterial and fungal pathogens.[4][5][6]
-
Anti-inflammatory and Analgesic Properties: Many derivatives exhibit significant anti-inflammatory and pain-reducing effects.[5][6]
-
Antiviral and Antioxidant Potential: The literature also documents antiviral (including anti-HIV) and antioxidative properties for various substituted 2-aminothiazoles.[5][6]
However, it is crucial to acknowledge a potential liability: the 2-aminothiazole group has been classified as a potential toxicophore, susceptible to metabolic activation that can lead to reactive metabolite formation.[3] Therefore, early toxicological assessment is a mandatory step in its development pathway.
The 4-(Pyrrolidin-1-ylmethyl) Substituent: The Modulator
The substituent at the 4-position is critical for modulating the activity and properties of the core scaffold. The choice of a pyrrolidin-1-ylmethyl group is insightful for several reasons:
-
Improved Physicochemical Properties: The five-membered, saturated pyrrolidine ring increases the three-dimensionality (sp3 character) of the molecule, which is often correlated with higher clinical success rates.[7]
-
Enhanced Solubility and Permeability: The basic nitrogen atom of the pyrrolidine ring will be protonated at physiological pH. This positive charge can significantly improve aqueous solubility and facilitate interactions with biological targets. The overall lipophilicity and polarity balance introduced by this group can enhance cell membrane permeability.
-
Target Engagement: The pyrrolidine ring and the flexible methylene linker can act as a key binding motif, occupying hydrophobic pockets or forming ionic bonds within a target protein's active site.
Our central hypothesis is that the 4-(pyrrolidin-1-ylmethyl) group will confer favorable pharmacokinetic properties and potentially orient the 2-aminothiazole core for potent and selective engagement with specific biological targets, most notably protein kinases.
Predicted Biological Profile & Experimental Validation Plan
Based on the pharmacophore analysis, we predict the primary biological activity of this compound to be in the domain of oncology, with secondary potential as an antimicrobial agent. Below are the detailed protocols for validation.
Primary Hypothesis: Anticancer Activity via Kinase Inhibition
Rationale: The 2-aminothiazole core is a well-established "hinge-binding" motif for protein kinases. We hypothesize that our target compound will exhibit anti-proliferative activity against cancer cell lines by inhibiting one or more protein kinases involved in cell growth and survival signaling.
Caption: Workflow for evaluating anticancer potential.
-
Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical cancer[5]) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Dasatinib).
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Secondary Hypothesis: Antimicrobial Activity
Rationale: The 2-aminothiazole scaffold is present in various antimicrobial agents.[6] The cationic nature of the protonated pyrrolidine may enhance interaction with negatively charged bacterial cell walls.
-
Strain Preparation: Prepare an inoculum of bacterial strains (e.g., Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli) adjusted to a 0.5 McFarland standard.
-
Compound Preparation: Perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Concentrations should range from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (broth + inoculum), a negative control well (broth only), and a standard antibiotic control (e.g., Ampicillin[8]).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
| Compound | Organism | Predicted MIC (µg/mL) | Reference Drug (Ampicillin) MIC (µg/mL) |
| Test Compound | S. aureus | To Be Determined | 2-8 |
| Test Compound | E. coli | To Be Determined | 4-16 |
| Data shown for reference drugs are typical ranges. |
Synthetic Strategy and Characterization
A plausible and efficient synthesis of the target compound can be achieved via a modified Hantzsch thiazole synthesis.
-
Step 1: Synthesis of 1-chloro-3-(pyrrolidin-1-yl)propan-2-one. React 1,3-dichloroacetone with one equivalent of pyrrolidine in a suitable solvent like acetonitrile with a non-nucleophilic base (e.g., diisopropylethylamine) to achieve selective mono-substitution.
-
Step 2: Cyclocondensation. React the resulting α-haloketone from Step 1 with thiourea in refluxing ethanol. The thiourea nitrogen attacks the carbonyl carbon, followed by intramolecular cyclization and dehydration to yield the final product, this compound.
-
Purification and Characterization: The final product should be purified by column chromatography. Its structure must be confirmed using:
-
¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental formula (C₈H₁₃N₃S, MW: 183.274).[1]
-
ADMET Profiling: A Critical Path
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial, especially given the potential toxicophore nature of the 2-aminothiazole ring.[3]
Caption: Tiered workflow for ADMET profiling.
Conclusion and Future Directions
The compound this compound stands as a promising, yet uncharacterized, chemical entity. Its structure intelligently combines a privileged anticancer and antimicrobial scaffold with a substituent designed to confer favorable drug-like properties. The primary hypothesis points towards a role as a protein kinase inhibitor for oncological applications.
The experimental workflows detailed in this guide provide a comprehensive and scientifically rigorous roadmap for elucidating its biological activity and assessing its therapeutic potential. Successful validation of its anticancer activity, coupled with a favorable ADMET profile, would position this molecule as a strong lead candidate for further preclinical development.
References
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed.
- A Comparative Analysis of 2-Aminothiazole and its 5-Substituted Deriv
- 2‐Aminothiazoles containing biological active molecules in recent drug discovery and development process.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed.
- Synthesis of 4‐(5‐Amino‐1,3,4‐thiadiazol‐2‐yl)pyrrolidin‐2‐ones and Their Antifungal Activity.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
- This compound | CAS 17386-09-3. Santa Cruz Biotechnology.
- The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC.
- Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics.
- Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. PubMed Central.
- SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. Connect Journals.
Sources
- 1. scbt.com [scbt.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. connectjournals.com [connectjournals.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of 4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine . The structural elucidation of novel chemical entities is the bedrock of modern chemical and pharmaceutical science. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. This guide provides a detailed analysis of the expected spectroscopic data for the title compound, based on its constituent functional groups and data from analogous structures.
The molecule, with the chemical formula C₈H₁₃N₃S and a molecular weight of 183.27 g/mol , presents a unique combination of a 2-aminothiazole heterocycle, a saturated pyrrolidine ring, and a methylene linker.[1][2] Understanding its spectral signature is crucial for confirming its identity in synthesis, assessing its purity, and studying its interactions in biological systems.
Molecular Structure and Functional Group Analysis
To logically predict the spectroscopic output, we must first deconstruct the molecule into its primary components. The numbering convention used in this guide for NMR assignments is illustrated below.
Caption: Molecular structure of this compound with atom numbering.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a complete structural map can be assembled.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number and electronic environment of hydrogen atoms. For this molecule, we anticipate signals corresponding to the thiazole proton, the primary amine protons, and the aliphatic protons of the methylene bridge and pyrrolidine ring. The choice of solvent (e.g., DMSO-d₆ vs. CDCl₃) will affect the positions of exchangeable protons (NH₂). DMSO-d₆ is often preferred for its ability to clearly resolve N-H signals.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Notes |
|---|---|---|---|---|
| H5 (Thiazole) | ~6.5 - 6.8 | Singlet (s) | 1H | The sole proton on the electron-rich thiazole ring. Its chemical shift is influenced by the adjacent sulfur and nitrogen atoms. |
| NH₂ (Amine) | ~7.0 - 7.3 | Broad Singlet (br s) | 2H | Exchangeable protons of the primary amine. The broadness is due to quadrupole effects and exchange. This signal's position is highly solvent-dependent. |
| H6 (-CH₂- bridge) | ~3.6 - 3.8 | Singlet (s) | 2H | Methylene protons adjacent to the thiazole ring and the pyrrolidine nitrogen. The singlet nature arises from the absence of adjacent protons. |
| H8, H11 (Pyrrolidine α-CH₂) | ~2.5 - 2.7 | Triplet (t) or Multiplet (m) | 4H | Protons on the carbons directly attached to the pyrrolidine nitrogen (N7). They are deshielded by the nitrogen and will likely appear as a multiplet due to coupling with the β-protons. |
| H9, H10 (Pyrrolidine β-CH₂) | ~1.7 - 1.9 | Multiplet (m) | 4H | Protons on the β-carbons of the pyrrolidine ring. They are in a typical aliphatic environment and will show complex coupling with the α-protons.[3] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their hybridization and functionalization.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Assigned Carbons | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |
|---|---|---|
| C2 (Thiazole, C-NH₂) | ~168 - 172 | The carbon of the aminothiazole group (N-C=S) is significantly deshielded and typically appears at a very low field. |
| C4 (Thiazole, C-CH₂) | ~148 - 152 | The other sp² carbon of the thiazole ring, deshielded by the adjacent nitrogen and sulfur atoms. |
| C5 (Thiazole, C-H) | ~105 - 110 | The protonated carbon of the thiazole ring, appearing at a higher field than the other ring carbons. |
| C6 (-CH₂- bridge) | ~55 - 60 | The methylene bridge carbon, influenced by the adjacent pyrrolidine nitrogen and thiazole ring. |
| C8, C11 (Pyrrolidine α-C) | ~52 - 55 | The α-carbons of the pyrrolidine ring, deshielded by the adjacent nitrogen. |
| C9, C10 (Pyrrolidine β-C) | ~22 - 25 | The β-carbons of the pyrrolidine ring, found in a typical aliphatic chemical shift range.[3] |
Experimental Protocol: NMR Spectroscopy
A robust protocol ensures data quality and reproducibility.
-
Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of deuterated solvent (e.g., DMSO-d₆). The use of a high-purity solvent is critical. Add tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data at a controlled temperature (e.g., 25 °C).
-
Use a standard pulse sequence with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence.
-
A greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, which vibrate at characteristic frequencies when exposed to infrared radiation.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to be dominated by absorptions from the N-H, C-H, C=N, and C-N bonds.
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
|---|---|---|---|
| 3450 - 3250 | N-H Stretch | Medium-Strong | Primary Amine (NH₂) |
| 3150 - 3050 | C-H Stretch | Weak | Aromatic C-H (Thiazole ring) |
| 2980 - 2850 | C-H Stretch | Medium-Strong | Aliphatic C-H (Pyrrolidine & Methylene) |
| 1640 - 1610 | C=N Stretch | Strong | Thiazole Ring |
| 1580 - 1550 | N-H Bend | Medium | Primary Amine (NH₂) |
| 1350 - 1250 | C-N Stretch | Medium | Aromatic & Aliphatic Amines |
The presence of a pair of bands in the 3450-3250 cm⁻¹ region would be highly characteristic of the primary amine's symmetric and asymmetric N-H stretching modes.[4] The strong C=N stretch is indicative of the thiazole heterocycle.[5]
Experimental Protocol: IR Spectroscopy
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory for ease of use and minimal sample preparation.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify and label the major absorption peaks, correlating them with the functional groups listed in Table 3.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.
Predicted Mass Spectrum (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce a protonated molecular ion [M+H]⁺ with minimal initial fragmentation.
-
Molecular Ion: With a molecular formula of C₈H₁₃N₃S, the exact mass is 183.0857. The primary peak expected in the high-resolution mass spectrum under positive ion mode would be the [M+H]⁺ ion at m/z 184.0935 .
-
Fragmentation Analysis: The bond between the methylene bridge and the pyrrolidine ring (C6-N7) is a likely point of cleavage due to the stability of the resulting fragments.
Caption: Plausible ESI-MS fragmentation pathways for the target molecule.
Table 4: Predicted Major Mass Fragments
| m/z (Monoisotopic) | Proposed Formula | Proposed Structure / Fragment Name |
|---|---|---|
| 184.09 | [C₈H₁₄N₃S]⁺ | [M+H]⁺ (Parent Ion) |
| 113.02 | [C₄H₅N₂S]⁺ | 2-Amino-4-methylenethiazole cation (from cleavage of the CH₂-N(pyrrolidine) bond) |
| 84.08 | [C₅H₁₀N]⁺ | Pyrrolidin-1-ylmethyl cation (from cleavage of the Thiazole-CH₂ bond) |
The most intense fragment is often the most stable one. In this case, the fragment at m/z 84.08, corresponding to the N-methylenepyrrolidinium cation, is expected to be a prominent peak due to its stability.[3]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture such as methanol or acetonitrile/water (50:50 v/v). A small amount of formic acid (0.1%) is often added to promote protonation in positive ion mode.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument for high-resolution data.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
Perform MS/MS (or tandem MS) on the parent ion (m/z 184.09) to confirm the proposed fragmentation patterns.
-
-
Data Analysis: Analyze the resulting spectrum to identify the [M+H]⁺ peak and major fragment ions. Use the instrument's software to calculate the elemental composition from the high-resolution mass data to confirm the molecular formula.
Conclusion
The synergistic application of NMR, IR, and MS provides a definitive and robust method for the structural confirmation of this compound. The predicted data in this guide—summarized by key ¹H NMR signals for the thiazole and pyrrolidine moieties, characteristic IR stretches for the amine and heterocyclic rings, and a clear molecular ion peak with logical fragmentation in the mass spectrum—forms a comprehensive analytical profile. Researchers can use this guide as a benchmark for verifying the successful synthesis and purity of this compound, ensuring the reliability of their subsequent scientific investigations.
References
-
ResearchGate. Synthesis of 4‐(5‐Amino‐1,3,4‐thiadiazol‐2‐yl)pyrrolidin‐2‐ones and Their Antifungal Activity. [Link]
-
PubChem. 4-(Pyrrolidin-1-yl)-1,2,5-thiadiazol-3-yl morpholine-4-carboxylate. [Link]
-
PubChem. 4-{(3R)-3-[(1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine. [Link]
-
PubMed Central. Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. [Link]
-
NIST WebBook. Pyrrolidine, 1-[(4-amino-1,2,5-thiadiazol-3-yl)carbonyl]-. [Link]
-
PubMed Central. Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. [Link]
-
PubMed Central. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. [Link]
-
SpectraBase. 4-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid - Optional[1H NMR] - Spectrum. [Link]
-
PubMed. Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. [Link]
-
ResearchGate. 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. [Link]
-
PubMed Central. 3-Ethylsulfanyl-5-methyl-1-phenyl-7-(pyrrolidin-1-yl)-1H-pyrimido[4,5-e][1][6][7]thiadiazine. [Link]
-
The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]
-
MDPI. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. [Link]
-
MDPI. (Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one. [Link]
-
MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 4-(Pyrrolidin-1-yl)-1,2,5-thiadiazol-3-yl morpholine-4-carboxylate | C11H16N4O3S | CID 46867137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-{(3R)-3-[(1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine | C14H15N5S | CID 164513191 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Evaluation of Novel 2-Aminothiazole Compounds
Foreword: The 2-Aminothiazole Scaffold - A Privileged Motif in Drug Discovery
The 2-aminothiazole core is a quintessential example of a "privileged structure" in medicinal chemistry.[1][2] This heterocyclic motif is not merely a synthetic curiosity; it is a foundational component of numerous clinically approved therapeutics, including the tyrosine kinase inhibitor Dasatinib, and a vast library of compounds demonstrating a wide spectrum of biological activities.[3][4][5][6] These activities span from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, making the 2-aminothiazole scaffold a fertile ground for novel drug discovery.[3][4][6]
This guide is designed for researchers, medicinal chemists, and drug development professionals. It eschews a rigid, templated approach to present a logical, field-proven workflow for the comprehensive in vitro evaluation of novel 2-aminothiazole derivatives. Our objective is to move beyond simple procedural lists and delve into the causality behind experimental choices, providing a self-validating framework to identify and de-risk promising clinical candidates efficiently. We will navigate the critical path from initial high-throughput screening to detailed mechanistic and safety profiling, ensuring that by the end of this journey, the most robust candidates are primed for the challenges of in vivo assessment.
Section 1: The Strategic Framework - A Funnel-Based Screening Cascade
In early-stage drug discovery, efficiency is paramount. We are tasked with sifting through potentially hundreds of synthesized analogues to find the few with genuine therapeutic potential. A tiered, or funnel-based, screening cascade is the most logical and resource-effective strategy. This approach uses broad, high-throughput assays at the outset to eliminate inactive compounds, followed by progressively more complex and specific assays to characterize the remaining "hits."
This workflow ensures that the most resource-intensive experiments are reserved for a small number of highly promising molecules, maximizing the return on investment of time and resources.
Caption: The Drug Discovery Funnel for 2-Aminothiazoles.
Section 2: Tier 1 - Casting a Wide Net with Primary Biological Screening
The initial goal is to rapidly identify compounds that exhibit the desired biological effect. The choice of primary assay is dictated by the therapeutic goal.
Anticancer Activity: Cytotoxicity as the First Filter
For oncology programs, the first question is simple: does the compound kill or inhibit the growth of cancer cells? Colorimetric assays like the MTT or XTT assay are the workhorses for this stage due to their scalability, cost-effectiveness, and reproducibility.[7][8][9][10]
Causality: These assays measure the metabolic activity of a cell population, which serves as a robust proxy for cell viability.[7][8] The core principle is the reduction of a tetrazolium salt (like MTT) by mitochondrial dehydrogenases in living cells to form a colored formazan product.[7] The intensity of the color is directly proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic or cytostatic effects. The XTT assay is an advantageous alternative as its formazan product is water-soluble, eliminating a solubilization step required for MTT.[11]
-
Cell Seeding: Plate cancer cells (e.g., HCT-116 for colorectal cancer, MCF-7 for breast cancer) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the novel 2-aminothiazole compounds in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours. The duration should be sufficient to observe effects on cell proliferation.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
| Compound ID | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | A2780 (Ovarian) IC50 (µM) |
| AMT-001 | 2.5 | 5.1 | 3.8 |
| AMT-002 | > 50 | > 50 | > 50 |
| AMT-003 | 0.8 | 1.2 | 0.5 |
| Doxorubicin | 0.1 | 0.2 | 0.08 |
Antimicrobial Activity: Identifying Bacterial and Fungal Inhibitors
For infectious disease programs, the primary screen aims to detect growth inhibition of relevant microbial strains. The agar well diffusion method is a straightforward and widely used technique for initial screening.[3][12]
Causality: This method relies on the diffusion of the test compound from a well through an agar medium seeded with a specific microorganism. If the compound has antimicrobial activity, it will create a clear "zone of inhibition" where microbial growth is prevented. The diameter of this zone provides a qualitative measure of the compound's potency.
-
Media Preparation: Prepare and sterilize appropriate agar media (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) and pour into sterile Petri dishes.
-
Inoculation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans). Evenly spread the inoculum over the surface of the agar plates.
-
Well Creation: Use a sterile cork borer to create uniform wells (e.g., 6 mm diameter) in the agar.
-
Compound Loading: Add a fixed volume (e.g., 50 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration into each well. Include solvent-only and standard antibiotic (e.g., Ciprofloxacin, Fluconazole) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Data Acquisition: Measure the diameter of the zone of inhibition in millimeters.
Section 3: Tier 2 - Unraveling Potency and Mechanism of Action
Compounds that pass the primary screen ("hits") must be further characterized. This tier focuses on quantifying their potency and, crucially, identifying their molecular target.
Target Validation: Kinase Inhibition as a Case Study
The 2-aminothiazole scaffold is a well-established "hinge-binder" for protein kinases, making kinase inhibition a primary hypothesis for the mechanism of action of many anticancer derivatives.[1][13] Direct measurement of enzyme inhibition is essential to validate this hypothesis.[14][15]
Causality: Kinase assays directly measure the catalytic activity of a specific kinase enzyme. By introducing an inhibitor, we can quantify its ability to block the phosphorylation of a substrate. This provides a direct measure of target engagement and potency (IC50 or Ki value), which is fundamental to building a structure-activity relationship (SAR).[1][16] Selectivity is assessed by testing the compound against a panel of different kinases.
Caption: Competitive Inhibition of a Protein Kinase.
-
Reagents: Recombinant active kinase, corresponding peptide substrate tagged with a fluorophore, ATP, and assay buffer.
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, then dilute further in assay buffer.
-
Reaction Setup: In a 384-well plate, add the kinase and the test compound (or DMSO for control). Incubate briefly to allow for binding.
-
Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Allow the reaction to proceed at room temperature for a set time (e.g., 60 minutes).
-
Termination & Detection: Stop the reaction. The specific detection method depends on the assay kit (e.g., measuring fluorescence polarization or using an antibody to detect the phosphorylated product).
-
Analysis: Calculate the percentage of inhibition relative to the DMSO control. Plot inhibition versus log concentration and fit to a four-parameter logistic equation to determine the IC50 value.
| Compound ID | Target Kinase: Aurora A (IC50, nM) | Off-Target: Src (IC50, nM) | Off-Target: VEGFR2 (IC50, nM) |
| AMT-003 | 15 | 850 | > 10,000 |
| AMT-009 | 22 | 150 | 2,500 |
| Dasatinib | 25 | 0.8 | 8 |
Cellular Target Engagement
While a biochemical assay confirms interaction with an isolated protein, a cellular target engagement assay confirms that the compound can enter the cell and bind to its intended target in the complex native environment.[17][18][19]
Causality: Techniques like the Cellular Thermal Shift Assay (CETSA) are based on the principle of ligand-induced thermal stabilization.[18] When a compound binds to its target protein, it generally increases the protein's stability, raising its melting temperature. By heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble (un-denatured) target protein remaining, we can confirm binding inside the cell.
Caption: General Workflow for a CETSA Experiment.
Section 4: Tier 3 - Proactive Safety and ADME Profiling
A potent compound is useless if it is toxic or has poor drug-like properties. Early in vitro ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical step to "fail early" and de-risk candidates before expensive in vivo studies.[20][21][22][23]
Cardiotoxicity: The hERG Assay
Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired Long QT Syndrome, which can lead to fatal cardiac arrhythmias.[24][25][26] Regulatory agencies mandate hERG testing for nearly all new chemical entities. The automated patch-clamp assay is the gold standard, as it directly measures the flow of ions through the hERG channel in cells expressing it.[24]
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK-293).
-
Assay Execution: Utilize an automated patch-clamp platform (e.g., QPatch, SyncroPatch). Cells are captured, and a gigaseal is formed. The whole-cell configuration is then established.
-
Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit and measure the hERG tail current.
-
Compound Application: After establishing a stable baseline current, apply increasing concentrations of the test compound.
-
Data Acquisition: Measure the hERG tail current at each concentration.
-
Analysis: Calculate the percentage of current inhibition at each concentration relative to the baseline. Determine the IC50 value from the concentration-response curve.
| Compound ID | hERG IC50 (µM) | Risk Assessment |
| AMT-003 | 25.5 | Low Risk |
| AMT-011 | 0.9 | High Risk |
| Terfenadine | 0.15 | Known Inhibitor |
Genotoxicity: The Bacterial Reverse Mutation (Ames) Test
Causality: The Ames test is a rapid bacterial assay used to assess the mutagenic potential of a chemical compound.[27][28][29] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own) due to mutations in the histidine operon.[30][31] The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a histidine-deficient medium.[30] Because many chemicals only become mutagenic after being processed by the liver, the test is run both with and without an S9 fraction, a rat liver extract that simulates mammalian metabolism.[31]
-
Strain Preparation: Grow overnight cultures of the required Salmonella typhimurium tester strains (e.g., TA98, TA100).
-
Metabolic Activation: Prepare the S9 mix (if required) containing the S9 liver fraction and cofactors.
-
Exposure: In a test tube, mix the tester strain culture, the test compound at various concentrations, and either the S9 mix or a control buffer.
-
Plating: Add molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions) to the tube, mix gently, and pour onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the negative control plates.
Conclusion: Synthesizing a Data-Driven Path Forward
The in vitro evaluation of novel 2-aminothiazole compounds is a systematic process of evidence gathering. By employing a strategic, funnel-based cascade of assays, we move from broad biological activity to specific molecular interactions and crucial safety assessments. This integrated approach, combining cytotoxicity screening, mechanistic studies like kinase inhibition, cellular target engagement confirmation, and early safety profiling (hERG, Ames), provides the robust, multi-faceted data package necessary for confident decision-making. The compounds that successfully navigate this rigorous gauntlet are not just "hits"; they are well-characterized, de-risked lead candidates with a strong empirical foundation for advancement into the definitive, and far more costly, realm of in vivo studies.
References
-
Microbial Mutagenicity Assay: Ames Test. (2018). National Institutes of Health (NIH). [Link]
-
The Ames Test. (n.d.). Lawrence University. [Link]
-
Ames Mutagenicity Test. (n.d.). Nelson Labs. [Link]
-
Ames test. (2024). Wikipedia. [Link]
-
Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Saeedi, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]
-
In Vitro ADME and Toxicology Assays. (n.d.). Eurofins Discovery. [Link]
-
The Ames Test or Bacterial Reverse Mutation Test. (2024). Eurofins Australia. [Link]
-
Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. (2025). ChemRxiv. [Link]
-
The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Drug Target Review. [Link]
-
Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. (2021). Taylor & Francis Online. [Link]
-
Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (2010). Journal of Chemical and Pharmaceutical Research. [Link]
-
hERG Safety Assay. (n.d.). Evotec. [Link]
-
Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents. (2021). PubMed. [Link]
-
Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (2010). ResearchGate. [Link]
-
A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel. (2012). National Institutes of Health (NIH). [Link]
-
Thallium-free hERG Potassium Channel Assay. (n.d.). ION Biosciences. [Link]
-
An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. (2018). National Institutes of Health (NIH). [Link]
-
The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020). BioIVT. [Link]
-
Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2021). MDPI. [Link]
-
hERG Serum Shift Assay. (n.d.). Charles River Laboratories. [Link]
-
In vitro ADME-Tox characterisation in drug discovery and development. (n.d.). VectorB2B. [Link]
-
Synthesis and anticancer properties of 2-aminothiazole derivatives. (2020). Taylor & Francis Online. [Link]
-
Basics of Enzymatic Assays for HTS. (2012). NCBI Bookshelf. [Link]
-
Enzyme kinetics and inhibition studies. (n.d.). Fiveable. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC. [Link]
-
Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties. (2014). PubMed. [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]
-
Target Engagement Assays in Early Drug Discovery. (2022). Journal of Medicinal Chemistry. [Link]
-
A Novel Approach to Target Engagement for Drug Discovery. (2025). Selvita. [Link]
-
Steady-state enzyme kinetics. (2021). The Biochemist. [Link]
-
2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. (2018). National Institutes of Health (NIH). [Link]
-
InCELL Compound-Target Engagement Assays for Drug Discovery. (2020). YouTube. [Link]
-
In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. (2025). PubMed. [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. [Link]
-
2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2022). National Institutes of Health (NIH). [Link]
-
Determining target engagement in living systems. (2015). PubMed Central. [Link]
-
Evaluation of enzyme inhibitors in drug discovery : a guide for medicinal chemists and pharmacologists. (n.d.). Stanford Libraries. [Link]
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. (2025). ResearchGate. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. (2022). YouTube. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. kosheeka.com [kosheeka.com]
- 8. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. fiveable.me [fiveable.me]
- 17. pubs.acs.org [pubs.acs.org]
- 18. youtube.com [youtube.com]
- 19. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 22. drugtargetreview.com [drugtargetreview.com]
- 23. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 24. evotec.com [evotec.com]
- 25. A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel - PMC [pmc.ncbi.nlm.nih.gov]
- 26. An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Ames test - Wikipedia [en.wikipedia.org]
- 29. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 30. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 31. nelsonlabs.com [nelsonlabs.com]
The Versatile 2-Aminothiazole Scaffold: A Deep Dive into Structure-Activity Relationships for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged 2-Aminothiazole Core
The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its unique structural features and synthetic accessibility have established it as a "privileged" structure, capable of interacting with a diverse array of biological targets.[1] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 2-aminothiazole derivatives, offering insights into the rational design of novel therapeutics. These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[2][3][4] The versatility of the 2-aminothiazole core allows for structural modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][3]
General Synthesis Strategies for 2-Aminothiazole Derivatives
The cornerstone of synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis, a classic and widely utilized method first reported in 1887.[1] This reaction typically involves the condensation of an α-halocarbonyl compound with a thiourea or thioamide.[1] Variations of this method exist, employing different catalysts and reaction conditions to improve yields and accommodate a wide range of substituents.[1]
A general representation of the Hantzsch synthesis is depicted below:
Caption: A simplified workflow of the Hantzsch thiazole synthesis.
Other synthetic approaches include the Cook-Heilborn and Tcherniac syntheses, providing alternative routes to access diverse 2-aminothiazole scaffolds.[1] Microwave-assisted synthesis has also emerged as a rapid and efficient method for preparing these derivatives.[5]
Structure-Activity Relationship (SAR) of 2-Aminothiazole Derivatives
The biological activity of 2-aminothiazole derivatives is intricately linked to the nature and position of substituents on the thiazole ring and the exocyclic amino group. Understanding these relationships is crucial for optimizing lead compounds.
Anticancer Activity
The 2-aminothiazole scaffold is a key component of several clinically approved anticancer drugs, such as the kinase inhibitor Dasatinib.[1] The SAR of these derivatives as anticancer agents is extensively studied.
-
Substitutions at the N-2 position: The exocyclic amino group is a critical site for modification. Acylation or arylation of this amine can significantly influence anticancer potency. For instance, amide derivatives have shown promising antiproliferative activity.[1]
-
Substitutions at the C-4 and C-5 positions: The substituents at these positions play a vital role in modulating the activity and selectivity of the compounds.
-
Aromatic or heteroaromatic rings at the C-4 position are often beneficial for anticancer activity.[1]
-
The nature of the substituent at C-5 can also impact potency. For example, the introduction of a bromo group at the C-5 position has been shown to result in compounds with IC50 values in the low micromolar range.[1] Conversely, the incorporation of a methyl group at either the C-4 or C-5 position can decrease potency.[1]
-
Fusing a butylidene ring to the C-4 and C-5 positions has been found to enhance cytotoxicity.[1]
-
A series of 2-aminophenyl-5-halothiazoles have been synthesized and evaluated as Aurora kinase inhibitors. The SAR for these compounds is summarized in the following diagram:
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 5. excli.de [excli.de]
The 2-Aminothiazole Scaffold: A Privileged Structure in the Discovery of Novel Therapeutic Agents
An In-depth Technical Guide
Abstract
The 2-aminothiazole (2-AT) core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1] This five-membered heterocycle is a key structural component in numerous clinically approved drugs, including the kinase inhibitors Dasatinib and Alpelisib, the antibiotic Cefdinir, and the anti-inflammatory agent Meloxicam.[2][3] Its synthetic tractability and versatile biological activity make it a focal point for the development of novel therapeutics against cancer, infectious diseases, and neurodegenerative disorders.[4][5] This guide provides an in-depth analysis of the 2-aminothiazole scaffold, from fundamental synthetic strategies to its application in targeting key disease pathways, supported by detailed experimental protocols and structure-activity relationship (SAR) insights for researchers and drug development professionals.
Part 1: The 2-Aminothiazole Scaffold: Foundational Chemistry and Synthesis
The utility of the 2-aminothiazole scaffold in drug discovery is underpinned by its straightforward and versatile synthesis. The ability to readily introduce diverse substituents at multiple positions allows for the fine-tuning of a compound's pharmacological and pharmacokinetic properties.
The Hantzsch Thiazole Synthesis: A Century-Old Workhorse
The most prevalent and reliable method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[6] This reaction involves the condensation of an α-haloketone with a thiourea derivative.[7] The causality behind this choice is its robustness, high yields, and tolerance for a wide variety of functional groups on both reactants, which is essential for building diverse chemical libraries for screening.
Core Reaction Mechanism:
-
Nucleophilic Attack: The sulfur atom of the thiourea acts as a nucleophile, attacking the electrophilic carbonyl carbon of the α-haloketone.
-
Cyclization: An intramolecular cyclization occurs as the amino group attacks the carbon bearing the halogen, displacing it.
-
Dehydration: The resulting intermediate readily dehydrates to form the stable aromatic thiazole ring.
A typical synthetic scheme is illustrated below. The choice of the starting α-haloketone determines the substituent at the C4 position, while the choice of the N-substituted thiourea dictates the functionality on the exocyclic amino group at C2.[7]
Caption: The Hantzsch Thiazole Synthesis Workflow.
Alternative Synthetic Routes
While the Hantzsch synthesis is dominant, other methods like the Cook-Heilbron thiazole synthesis can be employed, particularly for producing 5-aminothiazoles by reacting α-aminonitriles with carbon disulfide or related dithioates.[8] Such alternative routes are critical when specific substitution patterns, not easily accessible via the Hantzsch method, are required for SAR exploration.
Part 2: Targeting Key Disease Pathways with 2-Aminothiazole Agents
The therapeutic versatility of 2-aminothiazoles stems from the scaffold's ability to present functional groups in a precise three-dimensional arrangement, enabling potent and often selective interactions with enzyme active sites or protein-protein interfaces.
Kinase Inhibition in Oncology
A primary application for 2-aminothiazole derivatives is in the development of kinase inhibitors for cancer therapy.[2] Many cancers are driven by aberrant kinase activity, making these enzymes prime therapeutic targets. The 2-aminothiazole scaffold is particularly adept at targeting the ATP-binding pocket of kinases.[9]
Mechanism of Action: The 2-amino group is a key pharmacophore, acting as a hydrogen bond donor, while the thiazole ring's nitrogen atom can act as a hydrogen bond acceptor. This arrangement mimics the adenine portion of ATP, allowing the molecule to bind to the "hinge" region of the kinase, a flexible segment that connects the N- and C-terminal lobes of the enzyme.[9] This binding competitively blocks ATP from accessing the active site, thereby inhibiting the phosphorylation of downstream substrates and halting the oncogenic signaling cascade.[10]
Caption: Mechanism of 2-Aminothiazole as a Kinase Inhibitor.
Case Study: Dasatinib (Sprycel®) Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, including the Bcr-Abl fusion protein (implicated in chronic myelogenous leukemia, CML) and Src family kinases.[2][10] Its discovery validated the 2-aminothiazole as a viable template for potent pan-Src kinase inhibitors.[10][11]
Structure-Activity Relationship (SAR) Insights for Anticancer Activity: Decades of research have yielded key insights into optimizing anticancer potency.[2]
-
N2-Substitution: The exocyclic amino group is a critical attachment point for larger, often aromatic, moieties that occupy the deeper parts of the ATP pocket, conferring selectivity.
-
C4-Position: Aromatic substitutions, such as a 2-pyridyl group, are often crucial for potent activity.[7]
-
C5-Position: Introduction of small lipophilic groups or amides can enhance potency and modulate pharmacokinetic properties.[2] For instance, adding a carboxamide at the C5 position was a key step in the development of Dasatinib.[10]
Table 1: Comparative Antiproliferative Activity of 2-Aminothiazole Derivatives
| Compound | Target Kinase(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Dasatinib | Pan-Src, Bcr-Abl | K562 (Leukemia) | < 1 | [9] |
| Alpelisib | PI3Kα | Breast Cancer | Clinically Approved | [2] |
| SNS-032 | CDK2, 7, 9 | Various | Nanomolar range | [2] |
| Compound 20 ¹ | Not Specified | SHG-44 (Glioma) | 4.03 | [2] |
| Compound 20 ¹ | Not Specified | H1299 (Lung) | 4.89 | [2] |
¹A 2-aminothiazole with lipophilic substituents at the 4- and 5-positions.[2]
Combating Infectious Diseases
The 2-aminothiazole scaffold has demonstrated significant promise in the fight against infectious diseases, most notably tuberculosis.[7]
Mechanism of Action against Mycobacterium tuberculosis (Mtb): While the exact target for many anti-tubercular 2-aminothiazoles is still under investigation, they have been shown to be bactericidal, causing a >4 log kill of aerobically-growing Mtb within 7 days.[12] The activity is specific to mycobacteria, with limited broad-spectrum effect against other bacteria like E. coli.[12]
SAR for Anti-Tubercular Activity: Systematic studies have revealed a strict SAR for anti-Mtb activity.[7]
-
C4-Position: A 2-pyridyl moiety is considered essential for potent activity. Replacing it with other aromatic or aliphatic groups leads to a dramatic loss of potency.[7][12]
-
N2-Position: This position is highly tolerant to modification. Introducing substituted benzoyl groups has been shown to improve the minimum inhibitory concentration (MIC) by over 100-fold compared to the initial hit compound.[7]
-
Thiazole Core: The central thiazole ring itself is intolerant to modification, highlighting its essential role in the pharmacophore.[7]
Table 2: In Vitro Activity of N-Benzoyl-4-(2-pyridinyl)-1,3-thiazol-2-amine Analogs against Mtb
| Compound | N-Benzoyl Substituent | MIC (µM) in 7H9 media | Reference |
|---|---|---|---|
| Parent Hit | Unsubstituted Phenyl | 12.5 - 25 | [7] |
| Analog 55 | 3-Chloro | 0.024 |[7] |
Application in Neurodegenerative Diseases
More recently, 2-aminothiazoles have emerged as promising leads for fatal neurodegenerative disorders, such as prion diseases (e.g., Creutzfeldt-Jakob disease).[13][14]
Mechanism of Action in Prion Disease: Prion diseases are caused by the misfolding of the native prion protein (PrPC) into an infectious, aggregated isoform (PrPSc).[14] 2-aminothiazole compounds have been shown to inhibit the formation of PrPSc in infected neuroblastoma cell lines.[14] The likely mechanism is not the disaggregation of existing PrPSc, but rather the prevention of its formation, potentially by stabilizing PrPC or inhibiting an auxiliary factor required for the conversion.[14]
Lead Optimization for Neurotherapeutics: A primary challenge in developing drugs for central nervous system (CNS) disorders is crossing the blood-brain barrier (BBB). SAR studies in this area have focused not only on improving potency but also on optimizing physicochemical properties to achieve high brain concentrations.[15] Lead compounds have been identified that are orally bioavailable and achieve brain concentrations significantly higher than their effective concentrations in cellular assays.[15][16]
Part 3: Experimental Protocols and Drug Development Workflow
The translation of a promising 2-aminothiazole hit into a viable drug candidate requires a systematic and rigorous experimental workflow. The protocols described below represent self-validating systems for assessing potency and mechanism of action.
Workflow for Kinase Inhibitor Discovery
The discovery process is an iterative cycle of design, synthesis, and testing aimed at improving potency, selectivity, and drug-like properties.
Caption: Iterative Workflow for Kinase Inhibitor Drug Discovery.
In Vitro Kinase Inhibition Assay
Objective: To quantify the direct inhibitory effect of a 2-aminothiazole derivative on the enzymatic activity of a specific target kinase.[9]
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a 96- or 384-well plate, prepare a reaction mixture containing the purified target kinase, a specific peptide substrate (often biotinylated or fluorescently labeled), and a suitable kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Compound Addition: Add the synthesized 2-aminothiazole compounds, serially diluted to a range of concentrations (e.g., from 10 µM to 0.1 nM), to the reaction wells. Include a DMSO-only well as a negative control (100% activity) and a well with a known potent inhibitor or no ATP as a positive control (0% activity).
-
Initiation and Incubation: Initiate the kinase reaction by adding a solution of ATP (typically at its Kₘ concentration). Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction (e.g., by adding EDTA). Quantify the amount of phosphorylated substrate. Common detection methods include:
-
Radiometric: Using [γ-³²P]ATP and measuring incorporated radioactivity.
-
Luminescence-based (e.g., Kinase-Glo®): Measuring the amount of ATP remaining in the well. Less ATP indicates higher kinase activity.
-
Fluorescence/FRET: Using antibodies that specifically recognize the phosphorylated substrate.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, the concentration at which the compound inhibits 50% of the kinase's activity.[9]
Western Blot Analysis for Cellular Target Engagement
Objective: To confirm that the 2-aminothiazole inhibitor affects the intended signaling pathway within a cellular context by measuring the phosphorylation status of a downstream target protein.[9]
Step-by-Step Methodology:
-
Cell Treatment: Culture cancer cells known to rely on the target kinase pathway (e.g., K562 cells for Bcr-Abl). Treat the cells with the inhibitor at various concentrations for a specific duration (e.g., 2-24 hours).
-
Cell Lysis: After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the downstream target protein (e.g., anti-phospho-CrkL for Bcr-Abl inhibition).
-
Secondary Antibody: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody.
-
-
Detection: Add a chemiluminescent substrate that reacts with the HRP enzyme to produce light. Capture the signal on X-ray film or with a digital imager.
-
Analysis: A decrease in the signal from the phospho-specific antibody in inhibitor-treated cells compared to the control indicates successful target engagement and pathway inhibition. Re-probe the same membrane with an antibody for the total (phosphorylated and unphosphorylated) target protein to confirm that the effect is due to reduced phosphorylation, not protein degradation.
Part 4: The "Toxicophore" Consideration: Balancing Efficacy and Safety
While the 2-aminothiazole scaffold is privileged, it has also been classified as a potential "toxicophore".[1] This designation arises from its susceptibility to metabolic activation, primarily through epoxidation of the thiazole ring's C4-C5 double bond by cytochrome P450 enzymes. The resulting electrophilic epoxide can form covalent adducts with cellular macromolecules like DNA and proteins, potentially leading to toxicity.[1]
Therefore, a critical aspect of drug development with this scaffold is to design molecules that minimize this metabolic liability. Strategies include:
-
Steric Hindrance: Placing bulky substituents at the C4 and/or C5 positions to sterically block P450 access.
-
Electronic Modification: Introducing electron-withdrawing groups to deactivate the double bond towards oxidation.
-
Metabolic Profiling: Conducting early-stage in vitro metabolism studies using liver microsomes to identify and quantify the formation of reactive metabolites.[17][18]
A successful 2-aminothiazole therapeutic is one that achieves a delicate balance, maximizing on-target biological activity while minimizing off-target toxicity and metabolic activation.
Conclusion and Future Perspectives
The 2-aminothiazole scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. Its synthetic accessibility and proven ability to target key drivers of human disease, particularly protein kinases, ensure its relevance in future drug discovery efforts. The next generation of 2-aminothiazole drugs will likely emerge from a deeper understanding of target biology, enabling the design of more selective agents, including allosteric inhibitors that target sites other than the highly conserved ATP pocket.[19] Furthermore, by integrating early-stage ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling and a conscious effort to mitigate metabolic liabilities, researchers can more efficiently translate the immense potential of this privileged scaffold into safe and effective medicines.
References
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]
-
Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. (n.d.). PubMed Central. [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Acta Chimica Slovenica. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]
-
Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). ResearchGate. [Link]
- EP2682390A1 - 2-aminothiazole derivative, preparation method, and use. (n.d.).
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. [Link]
-
Recent developments of 2-aminothiazoles in medicinal chemistry. (2016). ResearchGate. [Link]
-
Recent developments of 2-aminothiazoles in medicinal chemistry. (2016). PubMed. [Link]
-
2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. (2006). PubMed. [Link]
-
Discovery of 2-Aminothiazoles as Potent Antiprion Compounds. (n.d.). PubMed Central. [Link]
-
2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. (2020). PubMed. [Link]
-
2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. (n.d.). ACS Publications. [Link]
-
Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice. (n.d.). National Institutes of Health. [Link]
-
2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. (n.d.). National Institutes of Health. [Link]
-
Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2016). PubMed Central. [Link]
-
Cook–Heilbron thiazole synthesis. (n.d.). Wikipedia. [Link]
-
2-Aminothiazoles with improved pharmacotherapeutic properties for treatment of prion disease. (2013). PubMed. [Link]
-
Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice. (2013). PubMed. [Link]
-
2-Aminothiazoles as Therapeutic Leads for Prion Diseases. (2011). PubMed Central. [Link]
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. (2020). PubMed. [Link]
Sources
- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 14. Discovery of 2-Aminothiazoles as Potent Antiprion Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Aminothiazoles as Therapeutic Leads for Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2-Aminothiazoles with improved pharmacotherapeutic properties for treatment of prion disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Substituted 2-Aminothiazoles: A Technical Guide for Drug Discovery Professionals
Abstract
The 2-aminothiazole moiety is a privileged heterocyclic scaffold that serves as a cornerstone in medicinal chemistry. Its remarkable chemical tractability and the diverse pharmacological activities exhibited by its substituted derivatives have cemented its importance in the landscape of drug discovery and development. This technical guide provides a comprehensive exploration of the pharmacological profile of substituted 2-aminothiazoles, designed for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies, elucidate the intricate structure-activity relationships, and provide a detailed overview of their multifaceted biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This guide is structured to offer not only a deep understanding of the underlying science but also practical, field-proven insights through detailed experimental protocols and data presentation, empowering researchers to navigate the complexities of developing novel 2-aminothiazole-based therapeutics.
Introduction: The 2-Aminothiazole Scaffold - A Versatile Pharmacophore
The 2-aminothiazole core is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, with an amino group at the C2 position. This structural motif is found in a variety of natural products and has been successfully incorporated into numerous clinically approved drugs, highlighting its significance as a pharmacophore.[1][2] The versatility of the 2-aminothiazole scaffold lies in the accessibility of multiple positions (N-2, C-4, and C-5) for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activities.[3][4] This adaptability has led to the development of a vast library of derivatives with a broad spectrum of therapeutic applications.[1][2]
The exploration of 2-aminothiazoles in drug discovery is driven by their ability to interact with a wide range of biological targets, including enzymes and receptors. This guide will provide a holistic overview of their pharmacological landscape, from their synthesis to their biological evaluation and mechanistic insights.
Synthetic Strategies: The Gateway to Chemical Diversity
The cornerstone for accessing the chemical diversity of 2-aminothiazole derivatives is efficient and versatile synthetic methodologies. The Hantzsch thiazole synthesis, a classic and widely used method, remains a mainstay for the construction of the 2-aminothiazole core.[5]
The Hantzsch Thiazole Synthesis: A Robust and Adaptable Method
The Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thiourea derivative.[5] The reaction proceeds through a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the 2-aminothiazole ring.
Objective: To synthesize a 4-aryl-2-aminothiazole derivative via the Hantzsch reaction.
Materials:
-
α-Bromoacetophenone (or a substituted analog)
-
Thiourea
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin-layer chromatography (TLC) supplies
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the α-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol) in ethanol (10 mL).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing water.
-
Neutralization: Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-aryl-2-aminothiazole derivative.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a common choice due to its ability to dissolve both reactants and its appropriate boiling point for reflux.
-
Excess Thiourea: A slight excess of thiourea is often used to ensure the complete consumption of the α-haloketone.
-
Neutralization with Sodium Bicarbonate: The reaction can produce hydrobromic acid as a byproduct; neutralization is crucial to prevent side reactions and facilitate extraction.
-
TLC Monitoring: TLC is a critical in-process control to determine the reaction endpoint, preventing unnecessary heating and potential degradation of the product.
The Broad Spectrum of Pharmacological Activities
Substituted 2-aminothiazoles have demonstrated a remarkable array of biological activities, making them a focal point of research in various therapeutic areas.
Anticancer Activity: A Multi-pronged Attack on Malignancy
2-aminothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a wide range of cancer cell lines.[6][7] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[7]
A significant number of 2-aminothiazole-based anticancer agents function as kinase inhibitors .[8][9] They can target various kinases involved in cancer progression, including:
-
Tyrosine Kinases: Such as Src family kinases and EGFR, which are often overactive in cancer.[3][8]
-
Serine/Threonine Kinases: Including Aurora kinases and those in the PI3K/Akt/mTOR pathway, which regulate cell growth and survival.[3][9]
The binding of these inhibitors to the ATP-binding pocket of the kinase prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade and leading to cell cycle arrest and apoptosis.
Another important anticancer mechanism for some 2-aminothiazole derivatives is the inhibition of tubulin polymerization . By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
The PI3K/Akt/mTOR pathway is a critical intracellular signaling pathway that promotes cell growth, proliferation, and survival, and is frequently dysregulated in cancer.[10][11] Several 2-aminothiazole derivatives have been shown to inhibit this pathway.[12]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-aminothiazole derivatives.
-
Substitutions at the N-2 position: The nature of the substituent on the 2-amino group is a critical determinant of anticancer activity. Aromatic and heteroaromatic rings, often with specific substitution patterns, can enhance potency by forming key interactions with the target protein.[7]
-
Modifications at the C-4 and C-5 positions: Lipophilic groups at these positions can influence cell permeability and target engagement. The introduction of aryl or substituted aryl groups at C-4 has been shown to be beneficial for activity against various cancer cell lines.[7]
The following table summarizes the in vitro cytotoxic activity of selected substituted 2-aminothiazole derivatives against various human cancer cell lines.
| Compound ID | R1 (at N-2) | R2 (at C-4) | R3 (at C-5) | Cancer Cell Line | IC50 (µM) | Reference |
| Dasatinib Analog | Substituted Pyrimidine | 2-chloro-6-methylphenyl | H | K562 (Leukemia) | 16.3 | [7] |
| HT-29 (Colon) | 21.6 | [7] | ||||
| Compound 20 | 4-methylbenzyl | -(CH2)4- | H1299 (Lung) | 4.89 | [7] | |
| SHG-44 (Glioma) | 4.03 | [7] | ||||
| Compound 28 | Substituted amide | Substituted phenyl | H | HT-29 (Colon) | 0.63 | [7] |
| HeLa (Cervical) | 6.05 | [7] | ||||
| Compound 5a | Amino acid moiety | Phenyl | H | HCT 116 (Colorectal) | 0.72 | [13] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
2-aminothiazole derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal species.[1][14]
The antimicrobial mechanism of 2-aminothiazoles can vary. Some derivatives are believed to inhibit essential bacterial enzymes, such as DNA gyrase or MurB, which are involved in DNA replication and cell wall biosynthesis, respectively.[14][15] For antifungal activity, inhibition of enzymes like CYP51, which is crucial for ergosterol biosynthesis in fungal cell membranes, has been proposed.[14]
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 2-aminothiazole derivatives against various microbial strains.
| Compound ID | Substituents | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiazolyl-thiourea 124 | 3,4-dichlorophenyl | S. aureus | 4 - 16 | [1] |
| 3-chloro-4-fluorophenyl | S. epidermidis | 4 - 16 | [1] | |
| Compound 8 | Functionalized derivative | En. cloacae | (Potent) | [14] |
| Compound 4f | Functionalized derivative | E. coli | < 0.97 | [15] |
| Compound 7n | Substituted derivative | M. tuberculosis H37Rv | 6.25 µM | [16] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Several 2-aminothiazole derivatives have been reported to possess potent anti-inflammatory properties.[2][17] Their mechanism of action often involves the inhibition of key enzymes and signaling pathways in the inflammatory response.
A primary mechanism of anti-inflammatory action for many 2-aminothiazoles is the inhibition of cyclooxygenase (COX) enzymes , particularly the inducible isoform, COX-2.[18] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.
Additionally, some derivatives can modulate the NF-κB (nuclear factor-kappa B) signaling pathway .[18][19] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes. Inhibition of this pathway can lead to a broad-spectrum anti-inflammatory effect.
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Antimicrobial Susceptibility Testing
Principle: This method assesses the susceptibility of a bacterium to an antimicrobial agent. A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with the test bacterium. The compound diffuses from the disk into the agar. If the bacterium is susceptible, a zone of growth inhibition will appear around the disk.
Step-by-Step Procedure:
-
Prepare Inoculum: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland turbidity standard).
-
Inoculate Agar Plate: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate.
-
Apply Disks: Aseptically place sterile filter paper disks impregnated with a known concentration of the 2-aminothiazole derivative onto the agar surface.
-
Incubate: Invert the plate and incubate at 37°C for 16-24 hours.
-
Measure Zone of Inhibition: Measure the diameter of the zone of no growth around each disk in millimeters.
In Vitro Anti-inflammatory Activity Assay
Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme. The assay fluorometrically detects Prostaglandin G2, the intermediate product generated by COX-2 from arachidonic acid. [20][21] Step-by-Step Procedure:
-
Reagent Preparation: Prepare the COX Assay Buffer, COX Probe, COX Cofactor, and reconstitute the COX-2 enzyme according to the kit manufacturer's instructions.
-
Inhibitor Preparation: Dissolve the 2-aminothiazole test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Reaction Setup: In a 96-well white opaque plate, add the COX Assay Buffer, COX Probe, COX Cofactor, and the diluted test inhibitor or control.
-
Enzyme Addition: Add the reconstituted COX-2 enzyme to all wells except the background control.
-
Initiate Reaction: Start the reaction by adding the arachidonic acid substrate to all wells.
-
Kinetic Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes.
-
Data Analysis: Calculate the rate of the reaction and determine the percentage of inhibition for each concentration of the test compound to calculate the IC50 value.
In Vitro Neuroprotective Activity Assay
Principle: This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive exposure to glutamate. [22][23][24] Step-by-Step Procedure:
-
Cell Culture: Culture primary neurons or a suitable neuronal cell line (e.g., HT22) in a 96-well plate.
-
Pre-treatment: Treat the cells with various concentrations of the 2-aminothiazole derivative for a specified period (e.g., 24 hours).
-
Glutamate Insult: Expose the cells to a neurotoxic concentration of glutamate (e.g., 5 mM).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Viability Assessment: Assess cell viability using an appropriate method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Compare the viability of cells treated with the 2-aminothiazole derivative and glutamate to those treated with glutamate alone to determine the neuroprotective effect.
Pharmacokinetics and Drug-like Properties
For a 2-aminothiazole derivative to be a viable drug candidate, it must possess favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Preclinical studies in animal models are crucial for evaluating these parameters. [25]Key parameters to consider include:
-
Oral Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.
-
Plasma and Brain Concentrations: Achieving therapeutic concentrations in the target tissue is essential.
-
Metabolic Stability: Resistance to rapid metabolism, often assessed using liver microsomes, is desirable for a longer duration of action. [25]
Conclusion and Future Perspectives
The substituted 2-aminothiazole scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. Its synthetic accessibility and the diverse array of biological activities associated with its derivatives underscore its privileged status in medicinal chemistry. This technical guide has provided a comprehensive overview of the pharmacological profile of this important class of compounds, from their synthesis and structure-activity relationships to their multifaceted biological activities and the experimental methodologies used for their evaluation.
Future research in this area will likely focus on the development of more selective and potent derivatives with optimized pharmacokinetic profiles. The elucidation of novel mechanisms of action and the exploration of new therapeutic applications for 2-aminothiazole-based compounds will undoubtedly continue to be exciting areas of investigation. The integration of computational drug design with traditional synthetic and biological approaches will further accelerate the discovery of the next generation of 2-aminothiazole drugs to address unmet medical needs.
References
-
Innoprot. (n.d.). Excitotoxicity in vitro assay. Retrieved from [Link]
- Shaik, A. B., et al. (2023).
- El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1464.
- Silber, B. M., et al. (2013). Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice. Pharmaceutical research, 30(4), 932–950.
- Patel, K. M., et al. (2012). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(10), 4567-4573.
-
Creative Biolabs. (n.d.). Excitotoxicity In Vitro Assay. Retrieved from [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
- Al-Timimi, L. A. (2012). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imaging. Zanco Journal of Medical Sciences, 16(1), 13-20.
- Karatas, M. O., & Dastan, A. (2021). Synthesis and anticancer properties of 2-aminothiazole derivatives.
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
- Hosseininezhad, S. (2022). Synthesis of 2-aminothiazole derivatives: A short review. Chemistry of Heterocyclic Compounds.
- Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806.
- Royal Society of Chemistry. (2024).
-
FujiFilm Cellular Dynamics. (n.d.). Development of Assays for Neurotoxicity Using Human iPSC-derived Neurons. Retrieved from [Link]
- Petrou, A., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. SAR and QSAR in Environmental Research, 34(5), 355-374.
-
ResearchGate. (n.d.). Schematic diagram of the main components in the PI3K/AKT/mTOR signaling pathway. Retrieved from [Link]
- Al-Dhfyan, A., et al. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Journal of medicinal chemistry, 56(21), 8443–8453.
-
ResearchGate. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2: IC50 values for synthesized compounds against cancer cell lines. Retrieved from [Link]
- Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS omega, 8(46), 44287–44311.
-
Spandidos Publications. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Retrieved from [Link]
-
ACS Publications. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. Retrieved from [Link]
- Petrou, A., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. SAR and QSAR in environmental research, 34(5), 355–374.
- Khan, I., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Molecules (Basel, Switzerland), 26(7), 1999.
-
ResearchGate. (2022). Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents. Retrieved from [Link]
- Brehmer, D., et al. (2017). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure-based optimization and investigation of effects specific to the allosteric mode of action. Bioorganic & medicinal chemistry, 25(10), 2748–2759.
- S.G., P., et al. (2014). 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. European journal of medicinal chemistry, 86, 681–691.
-
ResearchGate. (2024). Design, synthesis, and insilico evaluation of 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors. Retrieved from [Link]
-
ResearchGate. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of the interactions of anti-inflammatory signaling.... Retrieved from [Link]
-
ResearchGate. (n.d.). The PI3K/Akt/mTOR signaling pathway. Stimulation of this.... Retrieved from [Link]
- Colli, M., et al. (2023). Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2. Pharmaceutical research, 40(12), 2933–2946.
-
ResearchGate. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
- Ciftci, H. I., et al. (2023). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Current issues in molecular biology, 45(8), 6661–6679.
-
EXCLI Journal. (2024). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]
- Szafarz, M., et al. (2018). Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT - An in vitro study. Pharmacological reports : PR, 70(5), 903–909.
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 9. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 22. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Whitepaper: The Thiazole Scaffold: A Cornerstone in Modern Therapeutic Drug Discovery
Abstract The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have established it as a cornerstone in the design of novel therapeutic agents. Thiazole-containing compounds are found in a wide array of clinically approved drugs, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5][6] This technical guide provides an in-depth exploration of the therapeutic potential of thiazole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for creating these molecules, their diverse mechanisms of action across major disease areas, critical structure-activity relationships (SAR), and key experimental protocols for their evaluation. The narrative is designed to bridge fundamental chemistry with applied pharmacology, offering field-proven insights into the causality behind experimental design and the development of self-validating protocols.
The Thiazole Core: A Privileged Structure in Medicinal Chemistry
The thiazole nucleus is a fundamental component in numerous biologically active molecules, from natural products like Vitamin B1 (Thiamine) to blockbuster synthetic drugs such as the antiretroviral Ritonavir and the anticancer agent Dasatinib.[3][5][7] Its significance stems from several key physicochemical characteristics:
-
Aromaticity and Reactivity: The π-electron system of the thiazole ring confers aromatic stability.[1] However, the ring also possesses distinct reactive positions. The C2 proton is notably acidic, allowing for deprotonation and subsequent functionalization, making it a versatile synthon for building molecular complexity.[1][7]
-
Hydrogen Bonding Capacity: The nitrogen atom at position 3 is a hydrogen bond acceptor, a critical feature for molecular recognition and binding to biological targets like enzyme active sites and receptors.[8]
-
Metabolic Considerations: The thiazole ring itself can be a site of metabolism, which can influence a compound's pharmacokinetic profile and, in some cases, lead to toxicity through the formation of reactive metabolites.[9]
These properties make the thiazole scaffold a highly adaptable and valuable starting point for drug design, allowing medicinal chemists to fine-tune pharmacological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[10][11]
Synthetic Strategies for Thiazole Derivatives
The construction of the thiazole ring is a well-established field in organic chemistry, with several named reactions providing reliable access to a diverse range of derivatives. The choice of synthetic route is critical, as it dictates the substitution patterns available for SAR studies.
The most prominent and widely utilized method is the Hantzsch Thiazole Synthesis , first reported in 1887. This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[12] Its versatility allows for the introduction of substituents at the C2, C4, and C5 positions of the thiazole ring, making it a workhorse in medicinal chemistry.[13]
Other important methods include:
-
Cook-Heilbron Synthesis: Forms 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide.[7][12]
-
Gabriel's Synthesis: Involves the cyclization of an acylaminoketone with phosphorus pentasulfide.[12]
The selection of a synthetic strategy is a causal choice driven by the desired substitution pattern on the final compound, which is in turn dictated by the SAR hypotheses for the biological target of interest.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole compounds.
Table 1: Representative Anticancer Thiazole Derivatives and their Activity
| Compound ID | Target(s) | IC50 Value | Cell Line | Reference |
| Dasatinib | BCR-ABL, SRC family | <1 nM | Various Leukemia | [1][14] |
| Dabrafenib | BRAF V600E | ~0.7 nM | Melanoma | [1][14] |
| Compound 87a | Not specified | 3.48 µM | HeLa | [5] |
| Compound 91a | EGFR | 6.02 µM | EGFR | [5] |
| Compound 74a | Not specified | 0.67 µM | Not specified | [15] |
Antimicrobial Activity
The emergence of antimicrobial resistance (AMR) is a global health crisis, and thiazoles are a promising scaffold for the development of new anti-infective agents. [16][17]The thiazole ring is a key component of some sulfonamides (e.g., Sulfathiazole) and penicillins. [5][7] The mechanism of action for antimicrobial thiazoles can vary. Some act as inhibitors of essential metabolic pathways, while others may disrupt the bacterial cell membrane. [17][18]The amphiphilic character of certain thiazole derivatives, possessing both hydrophilic and hydrophobic properties, may allow them to embed in and disrupt microbial cell membranes, leading to leakage of cellular contents and cell death. [18]Structure-activity relationship studies have shown that the nature and position of substituents on the thiazole ring are critical for potency and spectrum of activity. [16][19] Table 2: Antimicrobial Activity of Selected Thiazole Derivatives
| Compound ID | Organism | MIC (µg/mL) | Reference |
| Compound 52 | S. aureus | 50 | [16][19] |
| Compound 52 | K. pneumoniae | 50 | [16][19] |
| Compound 60 | E. coli | 0.03 - 7.81 | [19] |
| Derivative 40 | S. aureus | 3.125 | [1] |
| 4-bromo derivative | Various Bacteria | 2.3 - 39.8 (x10⁻² µmol/ml) | [20] |
Neurodegenerative Diseases
Thiazole derivatives are being actively investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. [6][21][22]The primary strategy involves the inhibition of key enzymes implicated in disease progression. [23][24]
-
Cholinesterase Inhibition: In Alzheimer's disease, cognitive decline is linked to reduced levels of the neurotransmitter acetylcholine. Thiazole derivatives have been designed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes that break down acetylcholine. [21][25][26]* Other Targets: Research has also explored thiazoles as inhibitors of monoamine oxidases (MAOs), beta-secretase-1 (BACE1), and glycogen synthase kinase-3β (GSK-3β), all of which are considered important targets in the pathology of neurodegenerative disorders. [21][24] Table 3: Thiazole-Based Cholinesterase Inhibitors
| Compound ID | Target Enzyme | IC50 Value (µM) | Reference |
| Compound 5d | AChE | 0.223 | [21][23] |
| Compound 5j | AChE | 0.054 | [21][23] |
| Compound 2i | AChE | 0.028 | [26] |
| Compound 7 | AChE | 91 | [25] |
Structure-Activity Relationship (SAR) Insights
Understanding the SAR is fundamental to rational drug design. For the thiazole scaffold, specific substitutions at the C2, C4, and C5 positions can dramatically influence biological activity. This knowledge allows for the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.
-
C2 Position: Often substituted with amino, hydrazono, or other heterocyclic groups. This position is crucial for interacting with the target protein and is a key point for modification. For example, linking a pyrrolidine ring at C2 has been shown to enhance anticonvulsant activity. [1]* C4 Position: Substitution with aryl groups (e.g., phenyl, naphthyl) is common. The electronic nature of substituents on this aryl ring can modulate activity. Electron-withdrawing groups like halogens (Cl, F) or nitro groups have been shown to enhance antimicrobial and anticancer potency in several series. [5][27]* C5 Position: This position is also amenable to a wide range of substitutions. Fusing other heterocyclic rings or adding bulky groups at C5 can influence binding and selectivity.
Caption: Key positions on the thiazole ring for SAR modification.
Pharmacokinetics, Metabolism, and Toxicity
For any promising compound, a favorable pharmacokinetic (PK) and safety profile is essential for clinical success. Thiazole derivatives are subject to the same ADME processes as other drugs. [28]
-
Bioavailability: Oral bioavailability can be a challenge. Some thiazole derivatives exhibit low absorption or are subject to a high first-pass metabolism in the gut or liver, reducing the amount of drug that reaches systemic circulation. [29]Strategies to improve bioavailability include the design of prodrugs or modification of the structure to reduce hydrogen bonding potential. [29]* Metabolism: The primary site of metabolism for many thiazoles is the liver, mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4. [9][28]* Toxicity: The thiazole ring is considered a "structural alert" in drug discovery, as its biotransformation can sometimes lead to the formation of reactive metabolites that can cause toxicity. [9]For instance, epoxidation of the thiazole ring can lead to ring-opening and the formation of reactive thioamides. [9]Therefore, careful toxicological assessment, including evaluation of liver histopathology, is a critical step in the development of thiazole-based drugs. [30]
Key Experimental Protocols
The following protocols are foundational for the initial evaluation of novel thiazole compounds. They are designed to be self-validating through the inclusion of appropriate positive and negative controls.
General Protocol for Hantzsch Thiazole Synthesis
Causality: This protocol is chosen for its versatility in creating a variety of substituted thiazoles, allowing for systematic exploration of structure-activity relationships.
-
Reactant Preparation: Dissolve the selected thioamide (1.0 eq) in a suitable solvent (e.g., ethanol, DMF) in a round-bottom flask.
-
Addition: Add the corresponding α-haloketone (1.0-1.1 eq) to the solution. The reaction can be run at room temperature or heated under reflux, depending on the reactivity of the substrates.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Once complete, cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product using recrystallization or column chromatography on silica gel to yield the pure thiazole derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, HRMS).
In Vitro Anticancer Assay (MTT Assay)
Causality: The MTT assay is a standard, colorimetric method to assess a compound's effect on cell viability and proliferation. It measures the metabolic activity of living cells, providing a reliable proxy for cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HT-29) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test thiazole compounds in cell culture medium. Replace the old medium with medium containing the test compounds. Include wells with vehicle only (negative control) and a known cytotoxic drug like Doxorubicin (positive control).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
In Vitro Antimicrobial Assay (Microdilution Method for MIC)
Causality: This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It provides quantitative data on a compound's potency.
-
Compound Preparation: Prepare a 2-fold serial dilution of the test thiazole compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well containing the test compound.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Also, test a standard antibiotic like Ciprofloxacin or Ampicillin.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Future Perspectives and Conclusion
The thiazole scaffold continues to be a highly fruitful area of research in drug discovery. [2][31]Future efforts will likely focus on several key areas:
-
Targeted Therapies: Designing thiazole derivatives with high selectivity for specific biological targets to minimize off-target effects and improve safety profiles.
-
Hybrid Molecules: Fusing the thiazole ring with other pharmacologically active heterocycles to create hybrid molecules with dual or synergistic modes of action. [16][31]* Addressing Resistance: Developing novel thiazole antimicrobials that can overcome existing resistance mechanisms in bacteria and fungi.
-
Pharmacokinetic Optimization: Employing modern medicinal chemistry strategies and computational tools to improve the ADME properties of thiazole leads, enhancing their clinical viability. [10] In conclusion, the thiazole ring is a uniquely versatile and powerful scaffold in medicinal chemistry. Its established presence in numerous approved drugs validates its therapeutic potential. Through a deep understanding of its chemistry, mechanisms of action, and structure-activity relationships, researchers and drug development professionals are well-positioned to continue leveraging this remarkable heterocycle to create the next generation of innovative medicines for a wide range of human diseases.
References
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (MDPI) [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (PMC - PubMed Central) [Link]
- A review on thiazole based compounds and it's pharmacological activities. (No URL available)
-
Synthesis, Reactions and Medicinal Uses of Thiazole. (Pharmaguideline) [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. (Journal of Drug Delivery and Therapeutics) [Link]
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (PubMed) [Link]
-
Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (Journal of Pharmaceutical Negative Results) [Link]
-
Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases. (PubMed) [Link]
-
Exploring the Therapeutic Potential of 1,3-Thiazole: A Decade Overview. (Bentham Science) [Link]
-
Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. (ACS Publications) [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (Springer) [Link]
-
Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents. Design, Synthesis and Biological Evaluation. (PubMed) [Link]
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (Indian Journal of Pharmaceutical Education and Research) [Link]
-
Thiazole in the targeted anticancer drug discovery. (PubMed) [Link]
-
Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (Systematic Reviews in Pharmacy) [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (NIH) [Link]
-
1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases. (ResearchGate) [Link]
-
Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases. (Semantic Scholar) [Link]
-
Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies. (Semantic Scholar) [Link]
-
An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (FABAD Journal of Pharmaceutical Sciences) [Link]
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (PubMed) [Link]
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. (MDPI) [Link]
-
The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (ScienceDirect) [Link]
- An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (No URL available)
-
The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. (PubMed) [Link]
-
Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. (Taylor & Francis Online) [Link]
-
Review of the synthesis and biological activity of thiazoles. (Taylor & Francis Online) [Link]
-
Thiazole-containing compounds as therapeutic targets for cancer therapy. (ResearchGate) [Link]
-
Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (MDPI) [Link]
-
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (PMC - PubMed Central) [Link]
-
Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. (CUTM Courseware) [Link]
-
The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. (PubMed) [Link]
-
1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases. (PubMed) [Link]
-
Synthesis and Anticancer Activities of Some Thiazole Derivatives. (ResearchGate) [Link]
-
Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. (ResearchGate) [Link]
-
A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (International Journal of Pharmaceutical Sciences Review and Research) [Link]
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wisdomlib.org [wisdomlib.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. archives.ijper.org [archives.ijper.org]
- 6. 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 8. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. jchemrev.com [jchemrev.com]
- 18. mdpi.com [mdpi.com]
- 19. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents. Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. semanticscholar.org [semanticscholar.org]
- 24. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 26. mdpi.com [mdpi.com]
- 27. semanticscholar.org [semanticscholar.org]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. eurekaselect.com [eurekaselect.com]
Methodological & Application
Application Notes and Protocols for High-Throughput Screening of 2-Aminothiazole Libraries
For: Researchers, scientists, and drug development professionals
Abstract
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous clinically approved drugs, including the kinase inhibitor Dasatinib.[1][2] Its synthetic tractability and ability to engage in key hydrogen bonding interactions make it an attractive starting point for drug discovery campaigns. However, this scaffold is also notorious in the high-throughput screening (HTS) community for being a "frequent hitter," often appearing as a promiscuous or non-specific inhibitor in a multitude of assays.[3][4] This dual nature necessitates a carefully designed, robust screening and validation strategy to distinguish true, mechanism-specific hits from a background of artifacts. This guide provides a comprehensive framework and detailed protocols for conducting a successful HTS campaign with 2-aminothiazole libraries, focusing on protein kinase targets, with a structured workflow designed to systematically eliminate false positives and validate true binders.
The 2-Aminothiazole Paradox: Privileged Scaffold vs. Promiscuous Hitter
The utility of the 2-aminothiazole core lies in its rigid structure and its hydrogen bond donor-acceptor profile, which effectively mimics biological interactions. This has led to its incorporation into a wide array of therapeutic agents targeting diverse protein families.[5][6] However, this very versatility can be a double-edged sword in HTS. Certain 2-aminothiazole derivatives have been identified as Promiscuous 2-AminoThiazoles (PrATs) or Pan-Assay Interference Compounds (PAINS).[3][7] These compounds can interfere with assays through various non-specific mechanisms, including:
-
Colloidal Aggregation: At micromolar concentrations typical for HTS, some organic molecules self-associate into colloidal aggregates that sequester and non-specifically inhibit proteins.[8]
-
Assay Technology Interference: Compounds can directly interfere with the detection method, such as quenching fluorescence or inhibiting reporter enzymes like luciferase.[9]
-
Chemical Reactivity: The scaffold can sometimes undergo chemical reactions that lead to non-specific modification of target proteins.
A successful screening campaign must therefore be built on the principle of proactive validation, with integrated counter-screens and orthogonal assays to systematically de-risk initial hits.
Designing the HTS Cascade for 2-Aminothiazole Libraries
A multi-step, funnel-like approach is essential for efficiently processing hits from a 2-aminothiazole library screen. The goal is to apply progressively more stringent and biologically relevant filters at each stage to enrich for high-quality chemical matter.[1]
Caption: High-level workflow for screening and validating 2-aminothiazole libraries.
Primary Screening Protocol: A Kinase Inhibition Assay Example
Protein kinases are a major target class for 2-aminothiazole-based inhibitors.[10] A Fluorescence Polarization (FP) assay is a robust, homogeneous (no-wash) method well-suited for HTS of kinase inhibitors.[3][11]
Principle: The assay measures the change in rotational speed of a fluorescently labeled peptide substrate. When the kinase is active, it phosphorylates the peptide. A large antibody specific to the phospho-peptide then binds, creating a large complex that tumbles slowly, resulting in a high FP signal. An inhibitor prevents phosphorylation, the antibody does not bind, and the small, free-floating peptide tumbles rapidly, leading to a low FP signal. The decrease in FP is proportional to inhibitor activity.[12][13]
Protocol: Fluorescence Polarization (FP) Kinase Assay for EGFR
This protocol is adapted for screening a 2-aminothiazole library against Epidermal Growth Factor Receptor (EGFR), a well-studied tyrosine kinase.[14][15]
Materials:
-
Assay Plates: 384-well, low-volume, non-binding black plates.
-
Kinase: Recombinant human EGFR (active).
-
Substrate: Fluorescently labeled peptide substrate (e.g., FAM-labeled poly-GT).
-
Antibody: Phospho-tyrosine specific antibody.
-
ATP: Adenosine 5'-triphosphate.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Stop Solution: Assay buffer containing EDTA.
-
Controls: Staurosporine (positive control inhibitor), DMSO (negative control).
-
Instrumentation: Plate reader capable of measuring fluorescence polarization.[16]
Procedure:
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer 2-aminothiazole library compounds into the assay plates to achieve a final concentration of 10 µM. Also, plate DMSO (negative control) and Staurosporine (positive control, e.g., 1 µM final concentration).
-
Enzyme Addition: Add 5 µL of EGFR kinase solution (e.g., 2X final concentration of 5 nM in assay buffer) to all wells.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to interact with the kinase.
-
Reaction Initiation: Add 5 µL of a 2X substrate/ATP mixture (e.g., 200 nM fluorescent peptide and 20 µM ATP in assay buffer) to all wells to start the kinase reaction.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature. This time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination & Detection: Add 10 µL of stop/detection solution containing the phospho-specific antibody.
-
Final Incubation: Incubate for at least 60 minutes at room temperature to allow for antibody binding to reach equilibrium.
-
Data Acquisition: Read the plate on an FP-capable plate reader, with excitation/emission wavelengths appropriate for the fluorophore (e.g., 485/530 nm for FAM).
Data Analysis and Hit Selection
Robust data analysis is critical to the success of an HTS campaign. The workflow proceeds from plate-level quality control to the statistical selection of primary hits.[17]
Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter that assesses the quality and robustness of an HTS assay.[18] It measures the separation between the positive and negative control signals.
Formula: Z' = 1 - [ (3σpos + 3σneg) / |μpos - μneg| ]
Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.
| Z'-Factor Value | Assay Quality | Suitability for HTS |
| > 0.5 | Excellent | Ideal for screening |
| 0 to 0.5 | Acceptable | May lead to some false hits |
| < 0 | Unacceptable | Not suitable for screening |
This table is based on established HTS guidelines.[11]
Plates with a Z'-factor below 0.5 should be flagged for review or excluded from analysis.[11]
Primary Hit Selection
-
Normalization: Raw data from each plate is typically normalized to the plate's own controls. A common method is to calculate the percent inhibition for each compound: % Inhibition = 100 * (μneg - Sample Signal) / (μneg - μpos)
-
Hit Thresholding: A statistical cutoff is used to define a primary hit. A widely used method is to set the threshold at three standard deviations (σ) from the mean (μ) of the neutral control (DMSO wells).[19]
-
Hit Criterion: % Inhibition > (μ%Inhibition_DMSO + 3σ%Inhibition_DMSO)
-
Compounds meeting this criterion are advanced to the next stage.
Hit Confirmation and Counter-Screening: Eliminating Artifacts
This stage is paramount when screening 2-aminothiazole libraries. The goal is to confirm the activity of primary hits and systematically eliminate compounds that act through non-specific mechanisms.
Dose-Response Confirmation
Primary hits are re-tested in the same FP kinase assay but across a range of concentrations (e.g., a 10-point, 3-fold serial dilution) to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).[20] Only hits that show a clear sigmoidal dose-response relationship are considered confirmed.
Caption: Idealized dose-response curve used to determine compound IC50.
Protocol: Detergent-Based Counter-Screen for Aggregators
This assay identifies compounds that inhibit through colloidal aggregation. Aggregation-based inhibition is often attenuated by the presence of a non-ionic detergent.[8]
Principle: The assay is run in parallel with and without a low concentration of detergent (e.g., 0.01% Triton X-100). A significant loss of potency in the presence of detergent suggests an aggregation-based mechanism.[8]
Procedure:
-
Prepare two sets of assay plates with confirmed hits in a dose-response format.
-
Prepare the primary assay reagents (kinase, substrate, ATP) in two buffer systems:
-
Buffer A: Standard Assay Buffer.
-
Buffer B: Assay Buffer + 0.01% Triton X-100.
-
-
Run the primary kinase assay protocol in parallel using both buffer systems.
-
Data Analysis: Calculate IC₅₀ values for each compound under both conditions. An IC₅₀ shift of >5-fold to the right (less potent) in the presence of detergent is a strong indicator of aggregation.
Protocol: Cell Viability Counter-Screen
It is crucial to determine if the observed inhibition is simply due to compound-induced cytotoxicity. A common method is to use a resazurin-based assay (e.g., AlamarBlue) or an ATP-based assay (e.g., CellTiter-Glo).
Procedure (Resazurin Reduction Assay):
-
Cell Plating: Seed a relevant cell line (e.g., A549, an EGFR-dependent lung cancer line) in 384-well clear-bottom plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the hit compounds in a dose-response format for 24-48 hours.
-
Reagent Addition: Add resazurin solution to each well and incubate for 2-4 hours. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.
-
Data Acquisition: Measure fluorescence on a plate reader.
-
Data Analysis: Calculate CC₅₀ (50% cytotoxic concentration). Compounds with a CC₅₀ close to their biochemical IC₅₀ are likely acting through toxicity and should be deprioritized.
Orthogonal and Biophysical Hit Validation
The final stage of the cascade uses different assay formats and direct binding measurements to confirm that the filtered, non-aggregating, non-toxic hits act via specific, on-target binding.
Orthogonal Biochemical Assay
An orthogonal assay confirms a compound's activity using a different detection technology to rule out artifacts related to the primary assay format. For a kinase, an excellent orthogonal choice is an ADP detection assay (e.g., ADP-Glo), which measures the universal product of the kinase reaction.[14]
Biophysical Validation
Biophysical methods provide direct evidence of compound binding to the target protein, confirming physical engagement.[1] These methods are label-free and less prone to the artifacts that plague fluorescence-based HTS assays.
| Method | Principle | Throughput | Key Output |
| Differential Scanning Fluorimetry (DSF) | Measures the thermal stabilization of a protein upon ligand binding. | High | Tm shift (ΔTm) |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index as a compound binds to a protein immobilized on a sensor chip. | Medium | KD (affinity), kon/koff (kinetics) |
| Cellular Thermal Shift Assay (CETSA®) | Measures the thermal stabilization of a target protein by a ligand inside intact cells. | Low-Medium | Evidence of target engagement in a physiological context |
This table summarizes key biophysical techniques for hit validation.[1]
A positive result in one or more of these assays, particularly CETSA, provides high confidence that a 2-aminothiazole hit is a true, on-target binder and a valuable starting point for a medicinal chemistry program.
Conclusion
Screening 2-aminothiazole libraries presents a unique set of challenges and opportunities. While the scaffold is a proven pharmacophore, its propensity to act as a frequent hitter demands a rigorous and multi-faceted screening cascade. By integrating dose-response confirmation, specific counter-screens for aggregation and cytotoxicity, and final validation with orthogonal and biophysical assays, researchers can effectively navigate the complexities of this chemical space. This systematic approach allows for the confident identification of high-quality, specific 2-aminothiazole hits, unlocking their full potential as starting points for the development of novel therapeutics.
References
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
-
Wyatt Technology. (n.d.). Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Retrieved from [Link]
-
Martin, A., Rigoreau, L., & McLoughlin, S. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Retrieved from [Link]
-
McGovern, S. L., Helfand, B. T., Feng, B., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550-553. Retrieved from [Link]
-
Rudolph, J., et al. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Center for Biotechnology Information. Retrieved from [Link]
-
Hansel, C. S., Yousefian, S., Klemm, A. H., & Carreras-Puigvert, J. (2020, June 19). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. KNIME. Retrieved from [Link]
-
Eurofins Discovery. (2023, April 17). Successful Hit Finding for PIM3 Kinase Inhibitors: From HTS to Extended Hit Characterization [Video]. YouTube. Retrieved from [Link]
-
Boge, A., et al. (2013). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Journal of Biomolecular Screening, 18(9), 915-931. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010-). Probe Reports from the NIH Molecular Libraries Program. Bethesda (MD): National Center for Biotechnology Information (US). Retrieved from [Link]
-
Bayer. (n.d.). Cascade for hit characterization and prioritization. ResearchGate. Retrieved from [Link]
-
Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
-
Arnroth, C. (2020). A study of protein aggregation processes using Dynamic Light Scattering. Diva-Portal.org. Retrieved from [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. Retrieved from [Link]
-
Assay Guidance Manual. (2017). Assay Interference by Aggregation. National Center for Biotechnology Information. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Retrieved from [Link]
-
Patsnap. (2025). How to Detect Early Aggregation with Dynamic Light Scattering. Retrieved from [Link]
-
Zhang, H., et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry, 56(35), 4648–4656. Retrieved from [Link]
-
Dandapani, S., & Perez, J. R. (2007). An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. Journal of Chemical Information and Modeling, 47(5), 1836-1845. Retrieved from [Link]
-
Sharma, A., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 83-112. Retrieved from [Link]
-
Sharma, A., et al. (2016). Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry. Archiv der Pharmazie, 349(3), 159-178. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). HTS for Identification of Inhibitors against the ERK Signaling Pathway using a Homogenous Cell-based Assay. Retrieved from [Link]
-
Talele, T. T. (2016). 2-Aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. Journal of Medicinal Chemistry, 59(17), 7837-7853. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Fluorescence Polarization Assays. Retrieved from [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]
-
Novatia, LLC. (n.d.). Aggregation by DLS. Retrieved from [Link]
-
Simpson, G. L., et al. (2014). Identification and Optimization of Novel Small c-Abl Kinase Activators Using Fragment and HTS Methodologies. Journal of Medicinal Chemistry, 57(15), 6468-6486. Retrieved from [Link]
-
Götte, M., et al. (2015). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 43(W1), W539-W545. Retrieved from [Link]
-
Devine, S. M., et al. (2015). Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold. Journal of Medicinal Chemistry, 58(3), 1205-1214. Retrieved from [Link]
-
Devine, S. M., et al. (2015). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. ResearchGate. Retrieved from [Link]
-
Lombardo, L. J., et al. (2004). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. Journal of Medicinal Chemistry, 47(27), 6658-6661. Retrieved from [Link]
Sources
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. HTS for Identification of Inhibitors against the ERK Signaling Pathway using a Homogenous Cell-based Assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 14. knime.com [knime.com]
- 15. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. wyatt.com [wyatt.com]
Application Notes and Protocols for the Utilization of 4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine in Cell-Based Assays
Authored by: A Senior Application Scientist
Introduction: The Scientific Rationale for Investigating 4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine
The compound this compound is a member of the 2-aminothiazole class of heterocyclic compounds. This structural motif is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active molecules with therapeutic potential.[1] The 2-aminothiazole core and its derivatives have been extensively documented to exhibit a broad spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2][3][4] Additionally, the incorporation of a pyrrolidine ring, a versatile scaffold in its own right, can significantly influence the stereochemistry and three-dimensional conformation of the molecule, potentially enhancing its interaction with biological targets.[5]
Given the established biological relevance of the 2-aminothiazole and pyrrolidine moieties, this compound emerges as a compelling candidate for screening and characterization in various cell-based assay systems. These application notes provide a structured, in-depth guide for researchers, scientists, and drug development professionals to systematically evaluate the biological effects of this compound. The protocols outlined herein are designed to first assess its general cytotoxicity and then to dissect its potential mechanisms of action, with a focus on pathways commonly modulated by this class of compounds, such as cell survival signaling and apoptosis.
Part 1: Foundational Analysis - Assessing Cytotoxicity
The initial and most critical step in characterizing a novel compound with therapeutic potential is to determine its effect on cell viability. A cytotoxicity assay will establish the concentration range over which the compound exhibits biological activity and will guide the design of subsequent mechanistic studies. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.
Protocol 1: MTT Cell Viability Assay
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of selected cancer cell lines.
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound (MW: 183.27 g/mol )[6]
-
Selected cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis and Interpretation:
The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Expected Data Summary:
| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
| HeLa | Experimental Value | Experimental Value |
| A549 | Experimental Value | Experimental Value |
| MCF-7 | Experimental Value | Experimental Value |
Part 2: Mechanistic Elucidation - Investigating the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism.[7][8] Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention.[8] Numerous small molecule inhibitors targeting this pathway have been developed, and given the biological activities of related 2-aminothiazole compounds, it is plausible that this compound may exert its effects through modulation of this pathway.
Protocol 2: Western Blot Analysis of Akt Phosphorylation
This protocol is designed to assess the effect of the compound on the phosphorylation status of Akt at Serine 473, a key indicator of its activation state.[7]
Principle: Western blotting uses antibodies to detect specific proteins in a sample. By using antibodies specific for both total Akt and phosphorylated Akt (p-Akt), we can determine if the compound inhibits the activation of this crucial survival kinase.
Materials:
-
Cell line showing sensitivity to the compound (from Protocol 1)
-
This compound
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[9]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)[10]
-
Primary antibodies (anti-total Akt, anti-phospho-Akt Ser473)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold lysis buffer.[9]
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil for 5 minutes.[10]
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9][10]
-
Incubate the membrane with primary antibody (e.g., anti-phospho-Akt Ser473, diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times for 5 minutes each with TBST.[10]
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Add ECL substrate and image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., ß-actin or GAPDH) to ensure equal protein loading.
-
Data Analysis and Interpretation:
Densitometry analysis is used to quantify the band intensities. The ratio of p-Akt to total Akt is calculated for each treatment condition and normalized to the vehicle control. A decrease in this ratio indicates inhibition of the PI3K/Akt pathway.
Workflow and Pathway Visualization:
Part 3: Confirming Apoptotic Cell Death
If the compound induces cytotoxicity and inhibits a pro-survival pathway like PI3K/Akt, the next logical step is to determine if it is inducing programmed cell death, or apoptosis. Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 is a critical executioner caspase.[11]
Protocol 3: Caspase-3 Activity Assay
This protocol measures the activity of caspase-3 in cell lysates treated with the compound.
Principle: This assay utilizes a specific peptide substrate for caspase-3, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide).[11] When cleaved by active caspase-3, the p-nitroaniline (pNA) chromophore is released, which can be quantified by measuring its absorbance at 405 nm.[11]
Materials:
-
Cell line showing sensitivity to the compound
-
This compound
-
Complete cell culture medium
-
Lysis buffer
-
Caspase-3 substrate (Ac-DEVD-pNA)
-
Assay buffer
-
96-well plate
-
Plate reader (405 nm)
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed cells in a 96-well plate (2 x 10^4 cells/well) and treat with the compound at its IC50 and 2x IC50 concentrations for various time points (e.g., 12, 24, 48 hours).
-
Include a positive control (e.g., staurosporine) and a vehicle control.
-
-
Cell Lysis:
-
Caspase Assay:
Data Analysis and Interpretation:
The caspase-3 activity can be expressed as the fold-change in absorbance relative to the vehicle control. An increase in absorbance indicates an increase in caspase-3 activity and suggests the induction of apoptosis.
Expected Data Summary:
| Treatment | Fold Increase in Caspase-3 Activity (24h) |
| Vehicle Control | 1.0 |
| Compound (IC50) | Experimental Value |
| Compound (2x IC50) | Experimental Value |
| Positive Control | Experimental Value |
Conclusion and Future Directions
These application notes provide a comprehensive framework for the initial characterization of this compound in cell-based assays. By systematically evaluating its effects on cell viability, key signaling pathways, and apoptosis, researchers can gain valuable insights into its potential as a therapeutic agent. Positive results from these assays would warrant further investigation, including:
-
Cell Cycle Analysis: To determine if the compound causes cell cycle arrest.
-
Broader Kinase Profiling: To identify other potential protein kinase targets.
-
In Vivo Studies: To evaluate the compound's efficacy and safety in animal models.
The provided protocols are robust and well-established, ensuring the generation of reliable and reproducible data. By following this structured approach, researchers can effectively unlock the biological potential of this promising 2-aminothiazole derivative.
References
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]
- Gaware, V. S., et al. (2020). Synthesis, Antimicrobial and Molecular Docking Studies of 1,3-Thiazolidin-4-one Analogues Bearing Benzothiazole. Indian Journal of Heterocyclic Chemistry, 30(2).
- Hati, S., et al. (2016). Design and synthesis of spiro[pyrrolidine-3,3′-oxindoles] as potential anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3568-3572.
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]
- Varvaresou, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1463.
-
Wikipedia. (n.d.). Akt/PKB signaling pathway. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Akt Signaling, Cell Growth and Survival | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 8. What are the applications of AKT signaling? | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. mpbio.com [mpbio.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Prominence of the 2-Aminothiazole Scaffold in Oncology Research
An Application Guide to the In Vitro Evaluation of 2-Aminothiazole Derivatives in Cancer Cell Line Studies
The 2-aminothiazole ring is a cornerstone heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2] In the realm of oncology, it has emerged as a "privileged structure," forming the core of numerous small-molecule inhibitors designed to target the aberrant signaling pathways that drive cancer progression.[3][4] The clinical success of drugs such as Dasatinib, a multi-targeted kinase inhibitor for leukemia, and Alpelisib, a PI3K inhibitor for breast cancer, validates the therapeutic potential of this scaffold.[5][6] These compounds underscore the chemical tractability of the 2-aminothiazole core, which allows for strategic modifications to achieve high potency and selectivity against a wide array of cancer-related targets.[5]
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides not only detailed, field-proven protocols for the systematic evaluation of novel 2-aminothiazole derivatives in cancer cell lines but also the scientific rationale behind these experimental choices. Our objective is to equip researchers with the necessary tools to move from a newly synthesized compound to a well-characterized lead with a defined mechanism of action.
Section 1: Understanding the Therapeutic Potential of 2-Aminothiazoles
A Versatile Scaffold for Targeting Key Oncogenic Pathways
The efficacy of 2-aminothiazole derivatives stems from their ability to be tailored to interact with the ATP-binding pocket of numerous protein kinases, which are often dysregulated in cancer.[3] The scaffold's nitrogen and sulfur atoms can form critical hydrogen bonds and other interactions within these catalytic sites. Consequently, 2-aminothiazole-based compounds have been developed to inhibit a wide range of enzyme targets crucial for tumor growth and survival.[5]
Key signaling pathways frequently targeted by 2-aminothiazole derivatives include:
-
Receptor Tyrosine Kinases (RTKs): Such as EGFR and VEGFR, which are critical for cell proliferation and angiogenesis.[5]
-
Non-Receptor Tyrosine Kinases: Including the Src and Abl families, pivotal in cell growth, differentiation, and migration. Dasatinib is a prime example of an inhibitor targeting these kinases.[5][6]
-
PI3K/Akt/mTOR Pathway: A central signaling node that regulates cell survival, proliferation, and metabolism. Alpelisib targets the PI3Kα isoform.[5]
-
Cell Cycle Regulators: Including Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, which control cell cycle progression.[5][7]
-
DNA Damage Response (DDR) Kinases: Such as Checkpoint Kinase 1 (Chk1), which, when inhibited, can sensitize cancer cells to chemotherapy.[8]
Section 3: Core Protocols and Methodologies
This section provides detailed, step-by-step protocols for the key assays in the evaluation workflow. The rationale behind critical steps is explained to ensure robust and reproducible results.
Preliminary Screening: Cell Viability and Cytotoxicity Assays
The initial step is to determine the concentration-dependent effect of the compound on the viability of various cancer cell lines. The MTT assay is a widely used, reliable colorimetric method for this purpose. Principle of Causality: This assay measures the metabolic activity of a cell population. [9]In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. [10]The amount of formazan produced, quantified by absorbance, is directly proportional to the number of living, metabolically active cells. [10][11]A decrease in formazan production indicates either reduced cell viability or cytotoxicity.
Protocol 3.1.1: MTT Cell Viability Assay [3]
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count.
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Rationale: Cell density must be optimized to ensure cells are in the logarithmic growth phase during the experiment and do not become over-confluent.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the 2-aminothiazole compound in culture medium (e.g., from 0.01 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions.
-
Incubate for 48-72 hours. The duration should be consistent and long enough to observe an effect on proliferation.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Rationale: MTT is light-sensitive and should be handled in low light conditions. [9] * Incubate the plate for 3-4 hours at 37°C. During this time, formazan crystals will form in viable cells.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.
-
Rationale: The formazan crystals are insoluble in water and must be dissolved to be measured by a plate reader. [9] * Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results on a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using appropriate software (e.g., GraphPad Prism).
-
Data Presentation: IC₅₀ Values of 2-Aminothiazole Derivatives
Summarize the results in a clear, tabular format for easy comparison.
| Compound | Cell Line (Cancer Type) | IC₅₀ (µM) |
| Dasatinib (Control) | K562 (Leukemia) | < 1 |
| MCF-7 (Breast) | < 1 | |
| Compound X | K562 (Leukemia) | 5.2 |
| MCF-7 (Breast) | 12.8 | |
| A549 (Lung) | 8.9 | |
| Compound Y | K562 (Leukemia) | > 50 |
| MCF-7 (Breast) | 35.4 | |
| A549 (Lung) | 41.2 |
Table based on comparative data structures found in preclinical studies. [12]
Assessing Cell Death Mechanisms: Apoptosis vs. Necrosis
Once a compound shows potent cytotoxic activity, it is crucial to determine how it kills the cells. The Annexin V/Propidium Iodide (PI) assay is the gold standard for distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). [13] Principle of Causality: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS), normally located on the inner leaflet of the plasma membrane, is flipped to the outer surface. [14]Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can label these early apoptotic cells. [15]Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late-stage apoptosis or necrosis when membrane integrity is lost, where it intercalates with DNA. [13][16]Dual staining allows for the differentiation of four cell populations by flow cytometry. Protocol 3.2.1: Annexin V/PI Apoptosis Assay [16]
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the 2-aminothiazole compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours). Include an untreated or vehicle-treated control.
-
-
Cell Harvesting:
-
Collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle trypsinization method.
-
Combine the floating and adherent cells from each well and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Rationale: Annexin V's binding to PS is calcium-dependent, and the binding buffer contains the necessary Ca²⁺ ions. [13] * Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).
-
-
Investigating Effects on Cell Proliferation: Cell Cycle Analysis
If a compound reduces cell viability without inducing significant apoptosis, it may be acting via a cytostatic mechanism, such as arresting the cell cycle. This can be investigated by staining cells with a DNA-intercalating dye like Propidium Iodide (PI) and analyzing the DNA content by flow cytometry. [17] Principle of Causality: The amount of DNA in a cell is tightly regulated and doubles as the cell progresses from the G1 phase to the G2/M phase. [18]PI binds to DNA in a stoichiometric manner, meaning the fluorescence intensity emitted by a stained cell is directly proportional to its DNA content. [19]This allows for the quantification of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle. [17] Protocol 3.3.1: Propidium Iodide (PI) Staining for Cell Cycle Analysis [19][20]
-
Cell Treatment and Harvesting:
-
Treat cells in 6-well plates with the compound at relevant concentrations (e.g., IC₅₀) for 24-48 hours.
-
Harvest the cells as described in the apoptosis protocol.
-
-
Cell Fixation:
-
Wash the cell pellet with PBS and resuspend in ~500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Rationale: Fixation with ethanol permeabilizes the cell membrane, allowing the PI to enter and stain the nuclear DNA. The dropwise addition prevents cell clumping. [19] * Incubate the cells at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes and discard the ethanol.
-
Wash the pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing PI, RNase A, and a detergent like Triton X-100 in PBS).
-
Rationale: RNase A is crucial because PI can also bind to double-stranded RNA. RNase treatment ensures that the signal comes exclusively from DNA. [20] * Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring data in a linear scale.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.
-
Target Validation and Mechanism of Action
The final step is to confirm that the compound engages its intended molecular target within the cell. Western blotting is a powerful technique to assess the phosphorylation status of key proteins in a signaling pathway, thereby providing evidence of target inhibition. [3] Principle of Causality: Many kinase inhibitors function by preventing the phosphorylation of their downstream substrates. A reduction in the phosphorylated form of a target protein, without a change in the total amount of that protein, is strong evidence of upstream kinase inhibition. [3] Protocol 3.4.1: Western Blotting for Target Engagement [21][22]
-
Cell Lysis and Protein Quantification:
-
Treat cells with the compound for a short duration (e.g., 1-4 hours) to observe direct effects on signaling.
-
Wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation status of proteins after cell lysis.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) using an electroblotting apparatus.
-
Rationale: The membrane provides a solid support for subsequent antibody probing. [23]
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated target protein (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again thoroughly.
-
-
Detection and Re-probing:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (unphosphorylated) form of the target protein or a housekeeping protein like β-actin or GAPDH.
-
Concluding Remarks
The 2-aminothiazole scaffold remains a highly valuable starting point for the development of novel anticancer therapeutics. The systematic application of the protocols detailed in this guide—progressing from broad cytotoxicity screening to specific mechanistic assays—provides a robust framework for characterizing new chemical entities. This structured approach ensures that lead compounds are not only potent but also have a well-understood mechanism of action, which is critical for their advancement into further preclinical and clinical development.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. biotium.com [biotium.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. bosterbio.com [bosterbio.com]
- 15. kumc.edu [kumc.edu]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 20. vet.cornell.edu [vet.cornell.edu]
- 21. bio-rad.com [bio-rad.com]
- 22. origene.com [origene.com]
- 23. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
Application Notes and Protocols for Docking Studies of 2-Aminothiazole Derivatives with Target Proteins
Introduction: The Significance of 2-Aminothiazole in Drug Discovery
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This heterocyclic motif is a key pharmacophore that enables interactions with a diverse range of protein targets, making it a valuable starting point for the design of novel therapeutics.[1] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of activities, including inhibition of enzymes crucial in various diseases, such as kinases, carbonic anhydrases, and cholinesterases.[3][4][5]
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] In the context of drug discovery, it is an indispensable tool for understanding how a potential drug molecule (the ligand), such as a 2-aminothiazole derivative, might interact with a biological target (the receptor), typically a protein. This guide provides a detailed walkthrough of the principles, protocols, and best practices for conducting molecular docking studies with this important class of compounds, aimed at researchers, scientists, and drug development professionals.
The "Why": Foundational Principles of a Docking Study
A successful docking study is more than just a computational experiment; it's a model for understanding molecular recognition. The core objective is to simulate the binding process and quantify the interaction, typically through a scoring function that estimates the binding affinity. A lower, more negative score generally indicates a more favorable binding interaction.[7][8] The entire process is predicated on creating the most biologically relevant models of both the ligand and the protein to yield meaningful predictions. This involves meticulous preparation of both interacting partners.
Experimental Workflow: A Holistic Overview
The docking workflow is a multi-step process that requires careful attention to detail at each stage. A failure to properly execute any one step can lead to misleading results. The overall process can be visualized as a funnel, starting with broad preparation and culminating in specific, actionable insights.
Figure 1: High-level workflow for a molecular docking study.
Part 1: Receptor (Protein) Preparation Protocol
Rationale: The crystal structure of a protein obtained from the Protein Data Bank (PDB) is a static snapshot and often contains non-essential components like water molecules, co-crystallized ligands, or multiple chains that are not part of the biological unit.[9] Preparation is the process of "cleaning" the PDB file and preparing it for the docking simulation by adding necessary atoms (like hydrogens) and assigning atomic charges, which are crucial for the scoring function to accurately calculate interactions.[10]
Target Example: For this guide, we will use Aurora Kinase A (PDB ID: 1MQ4), a serine/threonine kinase implicated in cancer and a known target for 2-aminothiazole derivatives, as our example receptor.[11]
Protocol:
-
Obtain Protein Structure:
-
Navigate to the RCSB Protein Data Bank ([Link]).
-
Search for the desired PDB ID (e.g., "1MQ4") and download the structure in PDB format.
-
-
Initial Cleaning and Chain Selection:
-
Justification: PDB files can contain multiple protein chains, water molecules, and other heteroatoms that may not be relevant to the binding interaction of interest.[9][12] Removing these simplifies the system and focuses the calculation on the relevant components.
-
Action: Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, PyMOL). Delete all water molecules and any co-crystallized ligands or ions that are not essential for the protein's structural integrity or catalytic activity. If the biological unit is a monomer, delete any additional protein chains.[12]
-
-
Add Hydrogens and Repair Missing Residues:
-
Justification: X-ray crystallography typically does not resolve the positions of hydrogen atoms.[13] However, hydrogens are critical for proper hydrogen bonding and steric considerations.[14] Therefore, they must be added computationally. Some structures may also have missing side chains or loops, which should be modeled in.[9]
-
Action: Use a protein preparation utility, such as the Dock Prep tool in UCSF Chimera or the Protein Preparation Wizard in Schrödinger Maestro.[15] These tools will add hydrogens, assign atom types, and can model missing side chains.
-
-
Assign Partial Charges:
-
Justification: The electrostatic interactions between the protein and the ligand are a major component of the binding energy. Assigning partial charges to each atom is essential for the docking software's scoring function.[13]
-
Action: This step is often integrated into protein preparation tools. For software like AutoDock, Gasteiger charges are commonly calculated.[13]
-
-
Save in Docking-Ready Format:
-
Justification: Docking programs require specific file formats that include the 3D coordinates, atom types, and charge information. For AutoDock Vina, this format is PDBQT.[13][16]
-
Action: Save the prepared protein structure as a .pdbqt file using AutoDockTools (part of MGLTools) or a similar program.[17]
-
Part 2: Ligand (2-Aminothiazole Derivative) Preparation Protocol
Rationale: The ligand must be represented in a 3D format with correct stereochemistry, bond orders, and protonation states. Since ligands are flexible, a docking algorithm needs to explore various possible conformations (poses) within the binding site.[18] Preparing the ligand involves generating a high-quality 3D structure and converting it to the appropriate format for the docking software.
Protocol:
-
Obtain or Draw the 2D Structure:
-
Convert to 3D and Generate Conformers:
-
Justification: A 2D drawing does not contain the spatial information necessary for docking. The structure must be converted to 3D. Furthermore, to account for the ligand's flexibility, it's good practice to generate multiple low-energy conformers.[18]
-
Action: Use a program like Open Babel or the features within ChemDraw 3D to convert the 2D structure to a 3D .sdf or .mol2 file. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.[18]
-
-
Add Hydrogens and Assign Charges:
-
Justification: Similar to the protein, the ligand requires the addition of hydrogen atoms and the assignment of partial charges for accurate interaction scoring.[18] The protonation state at physiological pH (around 7.4) is critical and should be carefully considered, especially for ionizable groups like amines.
-
Action: Use software like AutoDockTools to add hydrogens and compute Gasteiger charges.
-
-
Define Rotatable Bonds:
-
Justification: The docking algorithm needs to know which bonds in the ligand are rotatable to explore different conformations during the simulation.
-
Action: This is typically handled automatically by programs like AutoDockTools when preparing the ligand. The software will detect acyclic single bonds and define them as rotatable.
-
-
Save in Docking-Ready Format:
-
Action: Save the final prepared ligand structure in the .pdbqt format required by AutoDock Vina.[19]
-
Figure 2: Ligand preparation workflow.
Part 3: Performing the Docking Simulation with AutoDock Vina
Rationale: AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.[20] It uses a grid-based approach to define the search space on the protein and employs a sophisticated scoring function to rank the predicted binding poses.[13]
Protocol:
-
Define the Search Space (Grid Box):
-
Justification: To make the conformational search computationally feasible, you must define a specific volume on the receptor where the algorithm will attempt to place the ligand.[13][16] If the binding site is known, a site-specific docking approach is used. If the binding site is unknown, a "blind docking" approach with a larger grid box encompassing the entire protein can be attempted.[20]
-
Action: Using AutoDockTools, center the grid box on the known active site of the target protein (e.g., the ATP-binding site of Aurora Kinase A). Adjust the dimensions of the box to ensure it is large enough to accommodate the entire ligand and allow for some translational and rotational movement.[13] Note the center coordinates and dimensions.
-
-
Create the Configuration File:
-
Justification: AutoDock Vina requires a simple text file (conf.txt) that specifies the input files and search parameters.[16]
-
Action: Create a text file with the following content, replacing the file names and coordinates as needed:
-
-
Run the Docking Simulation:
-
Justification: This step executes the Vina algorithm, which will systematically search for the best binding poses of the ligand within the defined grid box.
-
Action: Open a command-line terminal, navigate to your working directory, and execute the following command:
-
Part 4: Analysis and Validation of Docking Results
Rationale: The output of a docking simulation is a set of predicted binding poses, each with a corresponding binding affinity score.[6] Analysis involves examining these poses to understand the key molecular interactions responsible for binding and validating the results to ensure they are reliable.[21]
Protocol:
-
Analyze Binding Affinity Scores:
-
Action: The output log file (output_log.txt) will contain a table of binding affinities (in kcal/mol) for the top-ranked poses. The most negative value represents the most favorable predicted binding mode.[22]
-
Insight: Compare the scores across different 2-aminothiazole derivatives to rank their potential potency.
Table 1: Example Docking Results for 2-Aminothiazole Derivatives against Aurora Kinase A (1MQ4)
Compound ID 2-Aminothiazole Derivative Binding Affinity (kcal/mol) LIG-001 4-(4-chlorophenyl)-thiazol-2-amine -8.5 LIG-002 4-(naphthalen-2-yl)-thiazol-2-amine -9.2 LIG-003 4-(pyridin-4-yl)-thiazol-2-amine -7.9 | Control | Co-crystallized Inhibitor (Redocked) | -9.5 |
-
-
Visualize and Analyze Binding Poses:
-
Justification: The docking score alone is insufficient. Visual inspection of the binding pose is crucial to determine if the predicted interactions are chemically sensible.[7]
-
Action: Open the protein PDBQT file and the output poses PDBQT file in a visualization tool like PyMOL or Discovery Studio Visualizer.[6] Analyze the top-scoring pose for key interactions:
-
Hydrogen Bonds: Identify hydrogen bonds between the ligand and protein residues. These are strong, directional interactions critical for binding.[22]
-
Hydrophobic Interactions: Look for interactions between nonpolar regions of the ligand and hydrophobic pockets in the protein.
-
Pi-Stacking: Check for interactions between aromatic rings on the ligand and protein (e.g., with Phenylalanine, Tyrosine, or Tryptophan residues).
-
-
-
Protocol for Docking Validation:
-
Justification: A computational model must be validated to be considered trustworthy.[21] The most common method is to redock the co-crystallized ligand back into its binding site.[23]
-
Action: Redocking and RMSD Calculation
-
Extract the native ligand from the original PDB file (e.g., the inhibitor from 1MQ4).
-
Prepare this ligand and dock it into the prepared protein using the exact same protocol as for your test compounds.
-
Compare the top-ranked docked pose of the native ligand with its original crystallographic pose.
-
Calculate the Root Mean Square Deviation (RMSD) between the two poses.
-
Interpretation: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[21][24]
-
-
Conclusion and Forward Look
Molecular docking is a powerful and cost-effective tool for screening virtual libraries of compounds and generating hypotheses about ligand-protein interactions. For a privileged scaffold like 2-aminothiazole, docking can rapidly identify promising derivatives and guide synthetic efforts toward more potent and selective inhibitors. However, it is essential to remember that docking results are predictions. The ultimate confirmation of a compound's activity must come from experimental validation through in vitro binding assays and other biological studies.[23][25] By following the rigorous protocols and validation steps outlined in this guide, researchers can leverage molecular docking to its full potential, accelerating the journey from hit identification to lead optimization.
References
-
AutoDock Vina Tutorial . (2019). YouTube. Retrieved from [Link]
-
Hands-on tutorials of AutoDock 4 and AutoDock Vina . Scripps Research. Retrieved from [Link]
-
How to validate the molecular docking results? (2022). ResearchGate. Retrieved from [Link]
-
Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure . (2021). YouTube. Retrieved from [Link]
-
2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study . (2022). PubMed. Retrieved from [Link]
-
Analyze protein-ligand interactions of docking-based virtual screening results . (2023). Medium. Retrieved from [Link]
-
How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange. Retrieved from [Link]
-
How can I validate docking result without a co-crystallized ligand? (2021). Matter Modeling Stack Exchange. Retrieved from [Link]
-
How to interprete and analyze molecular docking results? (2024). ResearchGate. Retrieved from [Link]
-
Protein And Ligand Preparation For Docking By Vina . Kaggle. Retrieved from [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase . (2011). PMC - NIH. Retrieved from [Link]
-
Aminothiazole-featured Pirinixic Acid Derivatives as Dual 5-lipoxygenase and Microsomal Prostaglandin E2 synthase-1 Inhibitors With Improved Potency and Efficiency in Vivo . (2013). PubMed. Retrieved from [Link]
-
How to analyze and get confirmation of results of protein ligand docking? (2017). ResearchGate. Retrieved from [Link]
-
Preparing the protein and ligand for docking . ScotChem. Retrieved from [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities . (2021). MDPI. Retrieved from [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced . (2020). YouTube. Retrieved from [Link]
-
Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure . Meiler Lab. Retrieved from [Link]
-
Vina Docking Tutorial . Eagon Research Group. Retrieved from [Link]
-
Beginner's Guide for Docking using Autodock Vina . (2020). Bioinformatics Review. Retrieved from [Link]
-
Molecular docking proteins preparation . (2019). ResearchGate. Retrieved from [Link]
-
Docking and Synthesis of Some 2-Aminothiazole Derivatives As Antimicrobial Agent . Scribd. Retrieved from [Link]
-
2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1 . (2016). NIH. Retrieved from [Link]
- EP2682390A1 - 2-aminothiazole derivative, preparation method, and use. Google Patents.
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives . (2012). PubMed. Retrieved from [Link]
-
2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies . (2023). ACS Publications. Retrieved from [Link]
-
2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2 . (2018). NIH. Retrieved from [Link]
-
What is the most simple protocol to prepare the liberary of ligands for molocular docking? (2023). ResearchGate. Retrieved from [Link]
-
How to prepare this type of compounds for molecular docking? (2022). ResearchGate. Retrieved from [Link]
-
In silico Study, Molecular Docking and Synthesis of 2-Amino thiazole Derivatives using Green Chemistry Approach as Antioxidant Agent . (2025). ResearchGate. Retrieved from [Link]
-
2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies . (2023). NIH. Retrieved from [Link]
-
A Quick Introduction to Graphviz . (2017). ncona.com. Retrieved from [Link]
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (2020). PubMed. Retrieved from [Link]
-
Graphviz workflow 1 . (2023). YouTube. Retrieved from [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities . (2021). NIH. Retrieved from [Link]
-
Design, Synthesis, Fungicidal Activity, and Molecular Docking Study of 2-Aminothiazole Derivatives . ResearchGate. Retrieved from [Link]
-
Preparing the protein and ligand for docking . ScotChem. Retrieved from [Link]
-
Graphviz tutorial . (2021). YouTube. Retrieved from [Link]
-
Graphviz Examples and Tutorial . Sketchviz. Retrieved from [Link]
-
User Guide — graphviz 0.21 documentation . Graphviz. Retrieved from [Link]
Sources
- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 8. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 9. researchgate.net [researchgate.net]
- 10. kaggle.com [kaggle.com]
- 11. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 13. indico4.twgrid.org [indico4.twgrid.org]
- 14. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 15. scotchem.ac.uk [scotchem.ac.uk]
- 16. eagonlab.github.io [eagonlab.github.io]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. bioinformaticsreview.com [bioinformaticsreview.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of 2-Aminobenzothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active compounds.[1][2][3] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5][6][7] This guide provides an in-depth exploration of the key synthetic methodologies for 2-aminobenzothiazole compounds, focusing on the underlying chemical principles and offering detailed, field-proven protocols for their preparation.
Core Principles and Mechanistic Insights
The synthesis of the 2-aminobenzothiazole core primarily involves the formation of a thiazole ring fused to a benzene ring. The most common strategies revolve around the intramolecular cyclization of a suitably substituted aniline precursor containing a sulfur- and nitrogen-bearing side chain. The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability.
Oxidative Cyclization of N-Arylthioureas (Hugerschoff Synthesis)
A classical and widely employed method is the oxidative cyclization of N-arylthioureas.[4][8] This reaction proceeds by the electrophilic attack of an oxidizing agent, typically bromine in acetic acid, on the sulfur atom of the thiourea. This is followed by an intramolecular electrophilic substitution on the aromatic ring to form the benzothiazole nucleus.
Key Mechanistic Steps:
-
Activation of Sulfur: The oxidizing agent (e.g., Br₂) activates the thiourea by forming a sulfenyl bromide intermediate.
-
Intramolecular Electrophilic Aromatic Substitution: The electron-rich aryl ring attacks the electrophilic sulfur, leading to cyclization.
-
Aromatization: Elimination of HBr results in the formation of the stable, aromatic 2-aminobenzothiazole ring system.
Metal-Catalyzed Intramolecular C-S Cross-Coupling
Modern synthetic chemistry has seen the rise of transition metal-catalyzed reactions for the construction of heterocyclic systems. Catalysts based on copper, palladium, ruthenium, and nickel have been successfully employed for the intramolecular C-S bond formation in N-(2-haloaryl)thioureas or the direct C-H functionalization of N-arylthioureas.[9]
-
Ullmann-Type Condensation: A prominent example is the copper-catalyzed Ullmann condensation, which involves the coupling of an aryl halide with a sulfur nucleophile.[10][11] In the context of 2-aminobenzothiazole synthesis, this typically involves the intramolecular cyclization of an N-(2-haloaryl)thiourea. The reaction is believed to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by reductive elimination to form the C-S bond.[11]
Green Chemistry Approaches
In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods.[6][12] For 2-aminobenzothiazole synthesis, this includes:
-
Metal-Free Synthesis: Utilizing reagents like iodine and oxygen as catalysts and oxidants, respectively, to avoid the use of expensive and potentially toxic transition metals.[13]
-
Water as a Solvent: Performing reactions in water can significantly reduce the environmental impact of organic solvents.[14][15]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can lead to shorter reaction times, higher yields, and cleaner reaction profiles.[6]
Experimental Protocols
The following protocols are designed to be self-validating and provide a clear, step-by-step guide for the synthesis of 2-aminobenzothiazole derivatives.
Protocol 1: Classical Oxidative Cyclization of N-Arylthioureas
This protocol describes the synthesis of a substituted 2-aminobenzothiazole from the corresponding substituted aniline.
Workflow Diagram:
Caption: Workflow for the two-step synthesis of 2-aminobenzothiazoles.
Materials:
-
Substituted aniline (1.0 eq)
-
Ammonium thiocyanate (1.0 eq)
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Bromine (2.5 eq)
-
Glacial Acetic Acid
-
Ice-water bath
-
Rectified spirit (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (0.02 mol) and ammonium thiocyanate (1.5 g, 0.02 mol) in ethanol.
-
Add 2 mL of concentrated hydrochloric acid to the mixture.
-
Slowly add a solution of bromine (2.7 mL, 0.05 mol) in glacial acetic acid to the reaction mixture.
-
Reflux the reaction mixture for 1 hour.[16]
-
After reflux, cool the flask in an ice-water bath.
-
The precipitate formed is filtered, washed with cold water, and dried.
-
Recrystallize the crude product from rectified spirit to obtain the pure substituted 2-aminobenzothiazole.[16]
Causality: The acidic medium facilitates the formation of the substituted 1-phenylthiourea intermediate. Bromine acts as the oxidizing agent to induce the intramolecular cyclization to the final product.[16]
Protocol 2: Metal-Free, Iodine-Catalyzed Synthesis from Isothiocyanatobenzenes and Amines
This protocol offers a more sustainable approach, avoiding the use of transition metal catalysts.[13]
Workflow Diagram:
Caption: One-pot, metal-free synthesis of 2-aminobenzothiazoles.
Materials:
-
Isothiocyanatobenzene (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Iodine (I₂) (20 mol%)
-
Chlorobenzene
-
Oxygen (balloon)
Procedure:
-
To a sealed tube, add isothiocyanatobenzene (0.5 mmol), the amine (0.6 mmol), and iodine (25.4 mg, 0.1 mmol).
-
Add chlorobenzene (2.0 mL) as the solvent.
-
Evacuate the tube and backfill with oxygen from a balloon.
-
Heat the reaction mixture at 120 °C for 12 hours.[13]
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-aminobenzothiazole.[13]
Causality: The reaction proceeds via the in-situ formation of a benzothiourea intermediate, followed by an iodine-catalyzed intramolecular cross dehydrogenative coupling of C(sp²)–H and S–H bonds, with oxygen serving as the terminal oxidant.[13]
Data Presentation: Comparison of Synthetic Methods
| Method | Catalyst/Reagent | Solvent | Temperature | Typical Yields | Key Advantages |
| Hugerschoff Synthesis | Bromine | Acetic Acid | Reflux | 60-85% | Readily available starting materials, well-established.[16] |
| Ullmann Condensation | Copper salts (e.g., CuI, Cu₂O) | DMF, NMP | 120-210 °C | 70-97% | Good for halo-substituted precursors, high yields.[9][11] |
| FeCl₃-Catalyzed Tandem Reaction | FeCl₃ | Water | 100 °C | Up to 95% | Environmentally benign, uses an inexpensive catalyst.[14] |
| Iodine-Catalyzed (Metal-Free) | Iodine/Oxygen | Chlorobenzene | 120 °C | 60-90% | Sustainable, avoids transition metals.[13] |
| Microwave-Assisted Synthesis | Various catalysts | Solvent-free or green solvents | Microwave irradiation | 70-95% | Rapid reaction times, high efficiency.[6] |
Conclusion and Future Perspectives
The synthesis of 2-aminobenzothiazole derivatives continues to be an active area of research, driven by their significant potential in drug discovery. While classical methods remain valuable, the development of greener, more efficient, and cost-effective protocols is paramount. The application of novel catalytic systems, including nanocatalysts, and the exploration of one-pot, multicomponent reactions will undoubtedly pave the way for the discovery of new therapeutic agents based on this versatile scaffold.[6][9][17]
References
-
Shvidenko, K., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(16), 4991. [Link]
-
ResearchGate. (n.d.). Possible mechanism for the synthesis of 2-aminobenzothiazole. [Link]
-
Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]
-
Dadmal, T. L., et al. (2017). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 41(24), 14751-14771. [Link]
-
Royal Society of Chemistry. (2017). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. [Link]
-
Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. [Link]
-
Wang, C., et al. (2015). Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water. Green Chemistry, 17(4), 2448-2452. [Link]
-
Kim, J., & Lee, S. (2007). An economically and environmentally sustainable synthesis of 2-aminobenzothiazoles and 2-aminobenzoxazoles promoted by water. Green Chemistry, 9(12), 1313-1316. [Link]
-
Xu, Y., et al. (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. The Journal of Organic Chemistry, 82(18), 9637-9646. [Link]
-
International Academic Journal of Engineering, Science and Management. (n.d.). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. [Link]
-
Shvidenko, K. V., & Povarov, V. G. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Russian Chemical Bulletin, 70(5), 785-797. [Link]
-
MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]
-
Salih, O. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(30), 27049-27065. [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]
-
Klumpp, D. A., et al. (2009). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Tetrahedron Letters, 50(26), 3314-3316. [Link]
-
Zhang, Y., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. Archiv der Pharmazie, 354(9), e2100115. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-aminobenzothiazoles. [Link]
-
Connected Papers. (n.d.). Certain Derivatives of 2- Aminobenzothiazole: Significance and symbolism. [Link]
-
CONICET. (n.d.). Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acid and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. [Link]
-
ACS Publications. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. [Link]
-
Taylor & Francis Online. (2007). Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. [Link]
-
ResearchGate. (n.d.). Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. [Link]
-
Taylor & Francis Online. (2017). Metal-free or transition-metal-catalyzed one-pot synthesis of 2-aminobenzothiazoles. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2012). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. [Link]
-
PubMed. (2009). Solid phase synthesis of 2-aminobenzothiazoles. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. [Link]
-
ResearchGate. (n.d.). Scheme 1. Hugerschoff synthesis of 2-aminobenzothiazole from 1,... [Link]
- Google Patents. (n.d.).
Sources
- 1. iajesm.in [iajesm.in]
- 2. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acid and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation - CONICET [bicyt.conicet.gov.ar]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry | MDPI [mdpi.com]
- 13. Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines [organic-chemistry.org]
- 14. Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. An economically and environmentally sustainable synthesis of 2-aminobenzothiazoles and 2-aminobenzoxazoles promoted by water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. sphinxsai.com [sphinxsai.com]
- 17. researchgate.net [researchgate.net]
In vivo testing of 2-aminothiazole derivatives for analgesic activity
Application Notes & Protocols
Introduction: The Therapeutic Potential of 2-Aminothiazole Derivatives in Pain Management
The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs with diverse pharmacological activities.[1][2] Its synthetic tractability and ability to engage with a wide range of biological targets have made it a focal point in drug discovery.[3][4] Among their many therapeutic applications, derivatives of 2-aminothiazole have shown significant promise as analgesic agents, presenting a compelling avenue for the development of novel pain therapeutics.[1]
The transition from a promising chemical entity to a viable drug candidate is a rigorous process, with in vivo testing serving as a critical checkpoint. Preclinical animal models are indispensable for understanding a compound's efficacy, mechanism of action, and safety profile within a complex biological system.[5][6] These models allow researchers to investigate the multifaceted nature of pain, which cannot be fully replicated in vitro.[5][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies to evaluate the analgesic properties of novel 2-aminothiazole derivatives. It emphasizes not only the procedural steps but also the underlying principles and rationale, ensuring methodologically sound and ethically responsible research.
Foundational Principles of In Vivo Analgesic Testing
Pain is a complex sensory and emotional experience. In preclinical research, we rely on quantifiable behavioral surrogates in response to noxious stimuli.[5] Understanding the type of pain being modeled is crucial for selecting the appropriate assay and interpreting the results.
-
Nociceptive Pain: Arises from the direct activation of nociceptors by noxious thermal, mechanical, or chemical stimuli. Assays like the Hot Plate and Tail-Flick tests model this type of pain and are particularly sensitive to centrally acting analgesics (e.g., opioids).[8]
-
Inflammatory Pain: Occurs following tissue injury and inflammation, leading to the release of mediators that sensitize nociceptors. The Formalin and Carrageenan-induced paw edema tests are classic models of inflammatory pain.[9][10]
-
Visceral Pain: A subtype of nociceptive pain originating from internal organs. The Acetic Acid-Induced Writhing test is a common model for visceral pain and is sensitive to both centrally and peripherally acting analgesics.[11][12][13]
The selection of an assay should be guided by the hypothesized mechanism of action of the 2-aminothiazole derivative being tested. A multi-assay approach is often necessary to build a comprehensive analgesic profile.
Critical Considerations for Experimental Design
A robust experimental design is the bedrock of reproducible and reliable data. The following factors must be carefully considered and standardized.
Ethical Conduct and Animal Welfare
All animal experiments must be conducted in strict accordance with national and institutional guidelines, such as those from the International Association for the Study of Pain (IASP) and local Institutional Animal Care and Use Committees (IACUC).[14][15][16] Key principles include:
-
Replacement, Reduction, and Refinement (The 3Rs): Use non-animal alternatives where possible, reduce the number of animals to the minimum required for statistical power, and refine procedures to minimize pain and distress.[16]
-
Justification: The potential scientific value of the research must justify the use of animals and any discomfort they may experience.[17]
-
Humane Endpoints: Establish clear criteria for euthanizing animals that exhibit severe or chronic pain that cannot be alleviated.[18]
Animal Model Selection
Mice and rats are the most common species used for analgesic screening due to their well-characterized biology, cost-effectiveness, and the availability of validated testing paradigms.[6] The choice of strain (e.g., C57BL/6 or Swiss Albino mice) should be consistent throughout a study.
Experimental Groups and Controls
A typical study design includes:
-
Vehicle Control Group: Receives the same solvent used to dissolve the test compound. This group establishes the baseline response to the noxious stimulus.
-
Test Groups: Receive different doses of the 2-aminothiazole derivative to establish a dose-response relationship.
-
Positive Control Group: Receives a standard analgesic drug with a known mechanism (e.g., morphine for central analgesia, diclofenac or aspirin for peripheral/inflammatory pain). This validates the assay's sensitivity.
General Workflow
The overall process for evaluating a novel 2-aminothiazole derivative follows a structured path from preparation to data analysis.
Caption: General experimental workflow for in vivo analgesic testing.
Standard Operating Protocols for Analgesic Assays
The following protocols describe common methods for assessing the analgesic potential of 2-aminothiazole derivatives.
Acetic Acid-Induced Writhing Test (Visceral/Inflammatory Pain)
Principle: The intraperitoneal (i.p.) injection of a dilute acetic acid solution irritates the peritoneal lining, causing the release of pain mediators like prostaglandins.[11][19] This induces a characteristic stretching behavior known as "writhing." Analgesic compounds reduce the frequency of these writhes. This test is highly sensitive to peripherally acting analgesics.[13][20]
Protocol:
-
Animal Acclimatization: Allow mice (e.g., Swiss Albino, 20-25g) to acclimate to the testing room for at least 60 minutes.
-
Grouping: Randomly divide animals into control and test groups (n=6-8 per group).
-
Administration: Administer the vehicle, positive control (e.g., Diclofenac Sodium, 10 mg/kg, p.o.), or 2-aminothiazole derivative at various doses via the desired route (e.g., oral gavage (p.o.) or i.p.).
-
Waiting Period: Wait for the appropriate time for drug absorption (e.g., 60 minutes for p.o., 30 minutes for i.p.).
-
Induction: Administer 0.6% acetic acid solution (10 mL/kg) via i.p. injection.[21]
-
Observation: Immediately place each mouse into an individual observation chamber and start a timer. After a 5-minute latency period, count the total number of writhes (abdominal constrictions and hind limb stretching) for a continuous 10-20 minute period.[12][13]
-
Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage inhibition of writhing using the formula: % Inhibition = [(Mean writhes in Control - Mean writhes in Test Group) / Mean writhes in Control] x 100
Hot Plate Test (Central Nociceptive Pain)
Principle: This test measures the reaction time of an animal placed on a surface heated to a constant, noxious temperature. The response, typically paw licking or jumping, is a supraspinally integrated response.[22] The test is effective for evaluating centrally acting analgesics.[8]
Protocol:
-
Apparatus Setup: Set the hot plate apparatus to a constant temperature (e.g., 55 ± 0.5 °C).
-
Baseline Latency: Gently place each mouse on the hot plate and start a timer. Measure the time until the first sign of nociception (hind paw licking, shaking, or jumping). This is the baseline latency. Remove the animal immediately upon response.
-
Cut-off Time: A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage. If an animal does not respond by the cut-off time, remove it and assign it the maximal latency score.
-
Animal Selection: Select animals with a baseline reaction time between 5-15 seconds for the study.
-
Administration: Administer the vehicle, positive control (e.g., Morphine, 5-10 mg/kg, i.p.), or test compound.
-
Post-Treatment Latency: At set time points after administration (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the reaction latency.
-
Data Analysis: The increase in latency time compared to baseline and the vehicle control group indicates an analgesic effect. Data can be expressed as the raw latency time or as the Maximum Possible Effect (% MPE). % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Tail-Flick Test (Central Nociceptive Pain)
Principle: A focused beam of radiant heat is applied to the animal's tail.[23] The time taken for the animal to "flick" its tail away from the heat source is measured as an indicator of the pain threshold. This response is a spinal reflex modulated by supraspinal pathways, making it useful for assessing centrally acting analgesics.[23]
Protocol:
-
Animal Habituation: Gently restrain the mouse, allowing its tail to be positioned in the groove of the tail-flick apparatus. Allow 15-20 minutes for acclimatization to the restrainer.[24]
-
Baseline Latency: Apply the heat stimulus and measure the time to the tail flick. Perform 2-3 baseline readings for each animal with a sufficient inter-trial interval (e.g., 5 minutes) to avoid sensitization.[24]
-
Cut-off Time: Set a maximum exposure time (e.g., 15-18 seconds) to prevent tissue damage.[25]
-
Administration: Administer vehicle, positive control (e.g., Morphine), or the 2-aminothiazole derivative.
-
Post-Treatment Latency: Measure the tail-flick latency at various time points post-administration (e.g., 30, 60, 90 minutes).
-
Data Analysis: An increase in latency indicates analgesia. Calculate % MPE as described for the Hot Plate test.
Formalin Test (Inflammatory/Tonic Pain)
Principle: A subcutaneous injection of dilute formalin into the hind paw induces a biphasic pain response.[26][27]
-
Phase I (Early/Neurogenic Phase): Occurs 0-5 minutes post-injection and is caused by the direct chemical stimulation of nociceptors.[9] This phase is sensitive to centrally acting analgesics like morphine.
-
Phase II (Late/Inflammatory Phase): Occurs 20-40 minutes post-injection and involves an inflammatory response combined with central sensitization in the spinal cord.[26][28] This phase is sensitive to both central analgesics and peripheral anti-inflammatory drugs (e.g., NSAIDs).[9]
This test is exceptionally valuable as it can help differentiate the mechanism of a novel compound.
Caption: The biphasic response of the in vivo formalin test.
Protocol:
-
Animal Acclimatization: Place mice in individual transparent observation chambers for at least 30 minutes to acclimate.
-
Administration: Administer the vehicle, positive controls (e.g., Morphine for both phases, Diclofenac for Phase II), or the test compound.
-
Induction: After the appropriate waiting period, gently restrain the mouse and inject 20 µL of 1-5% formalin solution subcutaneously into the dorsal surface of the right hind paw.
-
Observation: Immediately return the animal to the chamber. Record the cumulative time (in seconds) that the animal spends licking or biting the injected paw during Phase I (0-5 minutes) and Phase II (20-40 minutes) post-injection.
-
Data Analysis: Calculate the mean licking/biting time for each phase and for each group. A significant reduction in time compared to the vehicle control indicates an analgesic effect.
Data Presentation and Statistical Analysis
Data Summary Tables
Quantitative data should be summarized in tables for easy comparison.
Table 1: Summary of Common In Vivo Analgesic Assays
| Assay | Pain Type Modeled | Stimulus | Measured Endpoint | Primary Sensitivity |
|---|---|---|---|---|
| Writhing Test | Visceral, Inflammatory | Chemical (Acetic Acid) | Number of writhes | Peripheral & Central Analgesics |
| Hot Plate Test | Nociceptive, Thermal | Thermal (Heated Surface) | Reaction latency (paw lick/jump) | Central Analgesics |
| Tail-Flick Test | Nociceptive, Thermal | Thermal (Radiant Heat) | Reaction latency (tail flick) | Central Analgesics (Spinal Reflex) |
| Formalin Test | Nociceptive, Inflammatory | Chemical (Formalin) | Time spent licking/biting paw | Phase I: Central; Phase II: Central & Peripheral |
Table 2: Example Data Presentation for Acetic Acid Writhing Test
| Treatment Group | Dose (mg/kg) | N | Mean Writhes ± SEM | % Inhibition | p-value vs. Vehicle |
|---|---|---|---|---|---|
| Vehicle (Saline) | -- | 8 | 35.2 ± 2.1 | -- | -- |
| Diclofenac | 10 | 8 | 10.5 ± 1.5 | 70.2% | <0.001 |
| Compound X | 10 | 8 | 25.8 ± 2.5 | 26.7% | >0.05 |
| Compound X | 30 | 8 | 18.1 ± 1.9 | 48.6% | <0.01 |
| Compound X | 100 | 8 | 11.3 ± 1.7 | 67.9% | <0.001 |
Statistical Methods
The choice of statistical test depends on the data distribution and study design.
-
Data are typically expressed as the mean ± Standard Error of the Mean (SEM).
-
For comparing multiple treatment groups to a single control group, a one-way Analysis of Variance (ANOVA) followed by Dunnett's post-hoc test is appropriate.[12]
-
If comparing all groups to each other, a Tukey's post-hoc test can be used.[29]
-
If the data do not follow a normal distribution, non-parametric tests like the Kruskal-Wallis test followed by Dunn's test should be employed.[30]
-
A p-value of < 0.05 is generally considered statistically significant.
Conclusion
The in vivo evaluation of 2-aminothiazole derivatives is a critical step in identifying new and effective analgesic agents. By employing a systematic approach that combines multiple, well-validated pain models, researchers can build a comprehensive profile of a compound's efficacy and potential mechanism of action. The Writhing and Formalin tests provide insight into peripheral and inflammatory pain pathways, while the Hot Plate and Tail-Flick tests assess effects on central nociceptive processing. Adherence to rigorous experimental design, ethical guidelines, and appropriate statistical analysis is paramount to generating high-quality, translatable data that can guide future drug development efforts.
References
-
Hunskaar, S., & Hole, K. (1992). The formalin test: an evaluation of the method. Pain, 51(1), 5-17. [Link]
-
Syed, K. B. (2007). Acetic acid induced painful endogenous infliction in writhing test on mice. Indian Journal of Pharmacology, 39(5), 253. [Link]
-
Charles River Laboratories. Formalin-Induced Nociceptive Pain Model. Charles River. [Link]
-
Mogil, J. S. (2022). Animal Models for Translational Pain Research. eLife. [Link]
-
Hunskaar, S., Fasmer, O. B., & Hole, K. (1985). The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Pain, 22(2), 195-202. [Link]
-
Price, T. J. (2023). Discovering chronic pain treatments: better animal models might help us get there. Journal of Clinical Investigation. [Link]
-
Aragen Life Sciences. Animal Models for Pain Research. Aragen Life Sciences. [Link]
-
Negus, S. S., & Vanderah, T. W. (2010). Large Animal Models for Pain Therapeutic Development. ILAR Journal, 51(4), 364-375. [Link]
-
Peirs, C., & Seal, R. P. (2016). A new formalin test allowing simultaneous evaluation of cardiovascular and nociceptive responses. Journal of Neuroscience Methods, 268, 69-77. [Link]
-
ResearchGate. (2025). Acetic acid induced writhing test: Significance and symbolism. ResearchGate. [Link]
-
Wikipedia. Tail flick test. Wikipedia. [Link]
-
Creative Biolabs. Rodent Pain Models. Creative Biolabs. [Link]
-
Melior Discovery. Formalin-Induced Pain Model. Melior Discovery. [Link]
-
Pharmacology Discovery Services. Visceral Pain, Acetic Acid-Induced Writhing. Pharmacology Discovery Services. [Link]
-
protocols.io. (2018). Tail-flick test. protocols.io. [Link]
-
International Association for the Study of Pain. IASP Guidelines for the Use of Animals in Research. IASP. [Link]
-
Slideshare. (2017). Screening models(IN-VIVO) for analgesics and anti inflammatory agents. Slideshare. [Link]
-
IMPC. Tail Flick TCP_TFL_001. International Mouse Phenotyping Consortium. [Link]
-
ConductScience. Tail Flick Test. Maze Engineers. [Link]
-
Wikipedia. Hot plate test. Wikipedia. [Link]
-
RJPT SimLab. (2024). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab. [Link]
-
The University of Hong Kong. Tail Flick 疼痛閃尾測試. The University of Hong Kong. [Link]
-
Carbone, L. (2011). Ethical and IACUC Considerations Regarding Analgesia and Pain Management in Laboratory Rodents. ILAR Journal, 52(4), e1-e11. [Link]
-
Khan, H., et al. (2015). Analgesic and Anti-Inflammatory Properties of Gelsolin in Acetic Acid Induced Writhing, Tail Immersion and Carrageenan Induced Paw Edema in Mice. PLOS ONE, 10(8), e0135529. [Link]
-
American Psychological Association. (2021). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. APA. [Link]
-
Menendez, L., et al. (2001). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Neuroscience Methods, 113(1), 91-97. [Link]
-
SlidePlayer. Analgesia Hot Plat Test. SlidePlayer. [Link]
-
Lavich, T. R., et al. (2005). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian Journal of Medical and Biological Research, 38(3), 445-451. [Link]
-
Panlab | Harvard Apparatus. Hot plate test. Panlab. [Link]
-
The Norwegian National Research Ethics Committees. (2019). Ethical Guidelines for the Use of Animals in Research. Forskningsetikk. [Link]
-
Swiss Cancer League. (2005). Ethical Principles and Guidelines for Experiments on Animals. Krebsliga. [Link]
-
da Silva, G. L., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Brasileira de Farmacognosia, 29, 399-409. [Link]
-
Chen, J., Reilly, R. M., & Kym, P. R. (2011). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. TRP Channels. [Link]
-
Dexter, F., & Chestnut, D. H. (1995). Analysis of statistical tests to compare doses of analgesics among groups. Anesthesiology, 82(4), 896-902. [Link]
-
International Journal of Innovative Science and Research Technology. (2024). Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. IJISRT. [Link]
-
Kim, J., et al. (2023). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. International Journal of Molecular Sciences, 24(23), 16993. [Link]
-
Uddin, M. N., et al. (2022). Assessment of In Vivo Analgesic, Anti-Inflammatory and Wound Healing Properties of Aqueous Leaf Extract of Annona reticulata Linn. Journal of Inflammation Research, 15, 6847-6862. [Link]
-
Agrawal, S. S., & Deshmukh, S. N. (2012). Experimental evaluation of analgesic and anti-inflammatory activity of simvastatin and atorvastatin. Indian Journal of Pharmacology, 44(4), 475-478. [Link]
-
Al-Ostath, R. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]
-
Al-Ostath, R. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Center for Biotechnology Information. [Link]
-
Khalifa, M. E. (2016). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 63(1), 1-17. [Link]
-
Sharma, A., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 114, 123-145. [Link]
-
Brehmer, D., et al. (2017). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action. European Journal of Medicinal Chemistry, 127, 1038-1055. [Link]
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. iasp-pain.org [iasp-pain.org]
- 6. Large Animal Models for Pain Therapeutic Development - Translational Pain Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. JCI - Discovering chronic pain treatments: better animal models might help us get there [jci.org]
- 8. Hot plate test - Wikipedia [en.wikipedia.org]
- 9. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rodent Pain Models - Creative Biolabs [creative-biolabs.com]
- 11. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. rjptsimlab.com [rjptsimlab.com]
- 14. iasp-pain.org [iasp-pain.org]
- 15. Ethical and IACUC Considerations Regarding Analgesia and Pain Management in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. forskningsetikk.no [forskningsetikk.no]
- 17. krebsliga.ch [krebsliga.ch]
- 18. Guidelines for Ethical Conduct in the Care and Use of Animals [apa.org]
- 19. Analgesic and Anti-Inflammatory Properties of Gelsolin in Acetic Acid Induced Writhing, Tail Immersion and Carrageenan Induced Paw Edema in Mice | PLOS One [journals.plos.org]
- 20. ijisrt.com [ijisrt.com]
- 21. scielo.br [scielo.br]
- 22. Hot plate test [panlab.com]
- 23. Tail flick test - Wikipedia [en.wikipedia.org]
- 24. maze.conductscience.com [maze.conductscience.com]
- 25. web.mousephenotype.org [web.mousephenotype.org]
- 26. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. criver.com [criver.com]
- 28. meliordiscovery.com [meliordiscovery.com]
- 29. Experimental evaluation of analgesic and anti-inflammatory activity of simvastatin and atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Analysis of statistical tests to compare doses of analgesics among groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Hantzsch Thiazole Synthesis: A Technical Support Guide to Optimizing Yields
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this versatile reaction, troubleshoot common issues, and ultimately improve product yields. We will delve into the mechanistic underpinnings of the synthesis, provide actionable solutions to frequently encountered problems, and offer detailed protocols for successful execution.
Understanding the Foundation: The Hantzsch Thiele Synthesis Mechanism
The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry since its discovery by Arthur Hantzsch in 1887, is a robust method for constructing the thiazole ring system.[1][2] The reaction classically involves the condensation of an α-haloketone with a thioamide.[3][4] The overall process, while often high-yielding, proceeds through a multi-step mechanism that is crucial to understand for effective troubleshooting.[2][3]
The synthesis initiates with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone, proceeding via an SN2 pathway.[2][5] This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone.[2][3] The final step involves the dehydration of the resulting intermediate to form the stable, aromatic thiazole ring.[2][6]
To visualize this process, the following diagram outlines the key steps:
Caption: General mechanism of the Hantzsch thiazole synthesis.
Troubleshooting Guide: From Low Yields to Unexpected Products
Even with a well-established procedure, challenges can arise. This section addresses common problems in a question-and-answer format, providing both the "why" and the "how-to" for resolving them.
Issue 1: Low to No Product Yield
Question: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes and how can I rectify this?
Answer: Low or no yield is a frequent issue that can often be traced back to several key factors:
-
Purity of Starting Materials: The Hantzsch synthesis is sensitive to the purity of the α-haloketone and the thioamide.[7][8] Impurities can lead to unwanted side reactions, consuming your starting materials and complicating purification.
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.
-
Solution: Many Hantzsch syntheses require heating to proceed at an appreciable rate.[9][10] If you are running the reaction at room temperature, try gentle heating (e.g., 40-60 °C) or refluxing in an appropriate solvent.[10] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[6] Extending the reaction duration may be necessary if starting materials are still present.[9]
-
-
Incorrect Stoichiometry: An improper ratio of reactants can limit the yield.
-
Solution: It is common practice to use a slight excess (1.1-1.5 equivalents) of the thioamide to ensure the complete conversion of the more expensive or synthetically complex α-haloketone.[11]
-
Issue 2: Formation of Multiple Products and Side Reactions
Question: My TLC and/or NMR analysis indicates the presence of multiple products. What are the common side reactions, and how can I minimize them?
Answer: The formation of multiple products often points to side reactions. A common culprit is the formation of a 2-imino-2,3-dihydrothiazole isomer, particularly when using N-monosubstituted thioureas.[7][12]
-
Controlling Regioselectivity: The pH of the reaction medium plays a crucial role in directing the cyclization step.
-
Solution: To favor the formation of the desired 2-(N-substituted amino)thiazole, conduct the reaction in a neutral or slightly basic medium.[7] Acidic conditions can promote the formation of the imino isomer.[12] The use of a non-acidic solvent and the addition of a mild, non-nucleophilic base can help suppress this side reaction.[7]
-
The following troubleshooting workflow can guide your optimization process:
Sources
- 1. synarchive.com [synarchive.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Challenges with 2-Aminothiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminothiazole compounds. This guide is designed to provide you with in-depth technical assistance and practical solutions for the solubility issues commonly encountered with this important class of molecules. Drawing from established scientific principles and field-proven insights, this resource will help you navigate the complexities of your experiments and achieve reliable, reproducible results.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, its often-hydrophobic nature and crystalline structure can lead to poor aqueous solubility, posing significant challenges in various stages of research and development, from in vitro assays to in vivo studies.[3] This guide provides a structured approach to understanding and overcoming these solubility hurdles.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and issues that arise when working with 2-aminothiazole derivatives.
Q1: My 2-aminothiazole compound is precipitating in the aqueous buffer of my in vitro assay. What are the immediate troubleshooting steps?
A1: Precipitation during in vitro assays is a frequent problem that can invalidate your results. Here’s a systematic approach to troubleshoot this issue:
-
Assess the Final Concentration of Your Co-solvent: If you are using a co-solvent like DMSO to prepare your stock solution, ensure that its final concentration in the assay buffer is low, typically below 0.5%.[4] High concentrations of organic solvents can cause the compound to crash out when diluted into an aqueous medium.
-
Adjust the pH of the Buffer: The solubility of 2-aminothiazole compounds can be pH-dependent due to the basic nature of the amino group.[5] Determining the pKa of your compound is crucial. If the pH of your buffer is close to the pKa, the compound will be least soluble. Adjusting the pH to be at least 2 units away from the pKa can significantly improve solubility. For basic 2-aminothiazoles, a more acidic buffer will increase the proportion of the more soluble protonated form.
-
Incorporate a Non-ionic Surfactant: Low concentrations of non-ionic surfactants, such as Tween 80 or Pluronic F68, can help maintain the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[4] It is essential to first verify that the surfactant itself does not interfere with your assay.
-
Consider Pre-complexation with Cyclodextrins: For in vitro studies, pre-complexing your compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can enhance its aqueous solubility by encapsulating the lipophilic molecule within the cyclodextrin's hydrophobic cavity.[4]
Q2: I am struggling to formulate my 2-aminothiazole derivative for in vivo animal studies due to its low solubility and bioavailability. What are some effective formulation strategies?
A2: Overcoming low solubility for in vivo studies is critical for achieving adequate oral bioavailability. Here are some advanced formulation techniques to consider:
-
Salt Formation: For ionizable 2-aminothiazole compounds, forming a salt with a suitable counterion is a well-established method to enhance solubility and dissolution rates.[6] The choice of the counterion is critical and can significantly impact the physicochemical properties of the salt.[7]
-
Co-crystals: Co-crystallization is an emerging technique that can be used for non-ionizable compounds or when salt formation is not successful. It involves combining the active pharmaceutical ingredient (API) with a co-former in a crystalline lattice, which can improve solubility and dissolution.[6]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid.[8] This can significantly enhance the solubilization and absorption of lipophilic drugs.
-
Amorphous Solid Dispersions: Dispersing the compound in a polymeric carrier in its amorphous state can lead to higher apparent solubility and faster dissolution compared to the crystalline form.[8] Techniques like spray drying and hot-melt extrusion are commonly used to prepare amorphous solid dispersions.
In-Depth Troubleshooting Guides
This section provides more detailed protocols and workflows for addressing specific solubility challenges.
Guide 1: Optimizing Co-solvent Systems for In Vitro Assays
The use of co-solvents is a common practice to solubilize poorly soluble compounds for in vitro testing. However, the choice of co-solvent and its concentration must be carefully optimized to avoid precipitation and potential artifacts in the assay.
Caption: Troubleshooting workflow for co-solvent related precipitation.
Guide 2: Enhancing Solubility through Salt Formation
For 2-aminothiazole derivatives with a basic amino group, salt formation can be a highly effective strategy to improve aqueous solubility.
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-氨基噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. research.aston.ac.uk [research.aston.ac.uk]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling of Thiazole Derivatives
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving thiazole derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction's intricacies. Thiazoles, while common scaffolds in medicinal chemistry, present unique challenges in cross-coupling due to their electronic properties and potential to coordinate with the palladium catalyst. This guide is structured to help you navigate these challenges, moving from foundational principles to advanced troubleshooting.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental catalytic cycle is paramount to effective troubleshooting. Each step presents a potential optimization point or failure mode. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Frequently Asked Questions (FAQs)
This section addresses common questions when designing a Suzuki coupling reaction for a novel thiazole derivative.
Q1: What are the best general starting conditions for coupling a bromothiazole with an arylboronic acid?
A: For a reliable starting point, a combination of a second-generation Buchwald-type palladacycle precatalyst, a suitable phosphine ligand, a carbonate base, and an ethereal solvent system is recommended. These conditions are robust for many heteroaryl couplings.[1][2]
| Parameter | Recommended Starting Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or XPhos-Pd-G3 (1-2 mol%) | Pd₂(dba)₃ is a reliable source for generating Pd(0) in situ.[3] Pre-formed palladacycles like XPhos-Pd-G3 offer higher stability and activity, ensuring efficient generation of the active catalyst.[4] |
| Ligand | XPhos or SPhos (1.1-1.2 eq. to Pd) | Bulky, electron-rich dialkylbiaryl phosphine ligands are crucial. They accelerate the rate-limiting oxidative addition to the C-Br bond and promote the final reductive elimination step.[1][2][5] |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | Carbonates are generally effective. Cesium carbonate (Cs₂CO₃) is more soluble and often provides better results for challenging substrates.[1][6] The base is essential for activating the boronic acid in the transmetalation step.[7] |
| Solvent | 1,4-Dioxane / Water (e.g., 4:1 or 10:1 v/v) | This solvent mixture effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction.[1][3] The solvent must be rigorously degassed to prevent oxidation and deactivation of the Pd(0) catalyst.[1] |
| Temperature | 80–100 °C | Most Suzuki couplings require heating to overcome the activation energy barriers, particularly for the oxidative addition step.[6] |
Q2: My starting material is a chlorothiazole. Do I need to change the conditions?
A: Yes, significantly. The carbon-chlorine (C-Cl) bond is much stronger and less reactive than a carbon-bromine (C-Br) bond, making oxidative addition far more difficult.[8][9] You must use a more active catalytic system.
-
Why it's harder: The higher bond dissociation energy of the C-Cl bond means the oxidative addition of Pd(0) is the primary bottleneck. Standard catalysts often fail.[8]
-
Solution: Employ catalyst systems specifically designed for activating aryl chlorides. This typically means using very electron-rich and sterically hindered ligands like tBu₃P or Buchwald ligands (e.g., SPhos, XPhos).[8][10] N-heterocyclic carbene (NHC) ligands, found in precatalysts like PEPPSI-IPent, have also shown excellent efficacy for these challenging couplings.[11] You may also need to increase the reaction temperature and use a stronger base like K₃PO₄.[12]
Q3: Can I use a thiazole-boronic acid and couple it with an aryl bromide?
A: Yes, this is a common strategy. However, heteroaryl boronic acids, including those of thiazole, are often less stable than their aryl counterparts. They are particularly susceptible to a side reaction called protodeboronation, where the C-B bond is cleaved by a proton source (like water) to give the unsubstituted thiazole.[1][2]
-
Why it happens: The electron-rich nature of the thiazole ring can facilitate the cleavage of the boronic acid group.
-
Solution:
-
Use the boronic acid as fresh as possible and check its purity by NMR.
-
Consider using the corresponding pinacol boronate ester, which is generally more stable and less prone to protodeboronation.[13][14]
-
Use rigorously dried solvents and reagents. While some water is often necessary for the base to function effectively, excess water can promote this side reaction.[2]
-
Troubleshooting Guide: A Symptom-Based Approach
When a reaction fails, a systematic approach is key. The following workflow and Q&A guide will help you diagnose and solve common issues.
Caption: Systematic troubleshooting workflow for Suzuki coupling reactions.
Problem: Low to No Product Yield
Q: I've set up my reaction according to a standard procedure, but I'm getting a very low yield or only recovering starting material. What's the most likely cause?
A: The most common culprits for complete reaction failure are an inactive catalyst or poor quality reagents.[4][15]
-
Causality & Action Plan:
-
Catalyst Deactivation: The active Pd(0) species is readily oxidized by atmospheric oxygen. If your solvent was not properly degassed or the reaction was not maintained under an inert atmosphere (argon or nitrogen), your catalyst was likely deactivated before the reaction could start.[1]
-
Action: Repeat the reaction, ensuring solvents are rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes) and the reaction vessel is kept under a positive pressure of inert gas.
-
-
Boronic Acid Degradation: As mentioned in the FAQ, boronic acids can degrade, especially if they are old or have been exposed to moisture.[15] This leads to protodeboronation, effectively removing one of your key coupling partners from the reaction.
-
Action: Confirm the integrity of your boronic acid via NMR. If it's degraded, use a fresh batch or consider synthesizing the more stable pinacol ester derivative.[16]
-
-
Suboptimal Catalyst System: The chosen catalyst and ligand may simply not be active enough for your specific thiazole derivative. The nitrogen atom in the thiazole ring can coordinate to the palladium, potentially inhibiting the catalyst's activity. A stronger-binding phosphine ligand is needed to prevent this.
-
Problem: Presence of Significant Side Products
Q: My reaction works, but I'm seeing significant amounts of side products, mainly a biphenyl product from my boronic acid and a debrominated thiazole. How can I suppress these?
A: These are classic side products: homocoupling of the boronic acid and protodeboronation/hydrodehalogenation. They point to specific flaws in the reaction environment.
-
Causality & Action Plan:
-
Boronic Acid Homocoupling: The formation of a biaryl from two molecules of your boronic acid (R²-R²) is often promoted by the presence of oxygen and a Pd(II) species.[17][18] This can happen if your Pd(0) catalyst is oxidized or if you used a Pd(II) precatalyst that was not efficiently reduced.
-
Action: The primary solution is rigorous exclusion of oxygen. Ensure your reaction is fully inert and solvents are degassed. Using a well-defined Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst can also minimize the amount of reactive Pd(II) available for this side reaction.
-
-
Hydrodehalogenation/Protodeboronation: The formation of unsubstituted thiazole points to protodeboronation of a thiazole-boronic acid.[1] If you are seeing debrominated starting material (thiazole-H instead of thiazole-Br), this is hydrodehalogenation. Both can be caused by trace amounts of water or other proton sources.
-
Action: Use anhydrous solvents and ensure your base is dry. While a small amount of water is often needed, especially with carbonate bases, using a strictly anhydrous system with a base like potassium phosphate (K₃PO₄) can sometimes mitigate this issue.[6]
-
-
Caption: Competing reactions in Suzuki coupling.
General Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of a 2-bromothiazole derivative with a generic arylboronic acid. It should be adapted based on the specific reactivity of your substrates.
Materials:
-
2-Bromothiazole derivative (1.0 eq)
-
Arylboronic acid (1.2–1.5 eq)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.4 mol%)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried (2.5 eq)
-
1,4-Dioxane, anhydrous and degassed
-
Deionized Water, degassed
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the 2-bromothiazole derivative (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
-
Catalyst Addition: In a separate vial, quickly weigh the Pd₂(dba)₃ (0.02 eq) and SPhos (0.044 eq) and add them to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water via syringe to achieve the desired concentration and solvent ratio (e.g., 4:1 dioxane:water, 0.1 M concentration relative to the limiting reagent).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for the intended reaction time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
References
-
Guram, A. S., & Bei, X. (2005). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available at: [Link]
-
Adjabeng, G., et al. (2003). Novel Class of Tertiary Phosphine Ligands Based on a Phospha-adamantane Framework and Use in the Suzuki Cross-Coupling Reactions of Aryl Halides under Mild Conditions. Organic Letters. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. Available at: [Link]
-
Panneton, J., et al. (2022). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Inorganica Chimica Acta. Available at: [Link]
-
ResearchGate. (n.d.). Reaction condition optimization for Suzuki coupling of thiazole coumarin derivative. Available at: [Link]
-
Katritzky, A. R., et al. (2007). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Arkivoc. Available at: [Link]
-
Sarma, D., & Prajapati, D. (2010). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central. Available at: [Link]
-
Cledera, F. X., et al. (2009). Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters. Organic & Biomolecular Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the Suzuki cross-coupling reaction to obtain 8a. Available at: [Link]
-
ResearchGate. (n.d.). Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
American Chemical Society. (2011). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. Available at: [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available at: [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros. Available at: [Link]
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. youtube.com [youtube.com]
- 17. Yoneda Labs [yonedalabs.com]
- 18. reddit.com [reddit.com]
Technical Support Center: Purification of 4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine
Welcome to the technical support center for the purification of 4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this versatile aminothiazole derivative. The following content, structured in a question-and-answer format, provides in-depth troubleshooting strategies and detailed experimental protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Purity After Initial Work-up
Q1: My crude this compound, synthesized via the Hantzsch reaction, shows multiple spots on my TLC plate. What are the likely impurities?
A1: The Hantzsch thiazole synthesis, a common route for this compound, typically involves the condensation of an α-haloketone with a thiourea derivative.[1] Potential impurities in your crude product likely include:
-
Unreacted Starting Materials: The α-haloketone precursor (e.g., 1-bromo-3-(pyrrolidin-1-yl)propan-2-one) and thiourea.
-
Isomeric Byproducts: Under certain conditions, particularly acidic environments, the formation of the isomeric 2-imino-2,3-dihydrothiazole can occur.[2]
-
Side-Reaction Products: Self-condensation of the α-haloketone or other side reactions can lead to a variety of byproducts.
A logical first step in troubleshooting is to run a TLC with your crude product alongside the starting materials to identify any unreacted components.
Issue 2: Challenges with Column Chromatography
Q2: I'm attempting to purify my compound using silica gel column chromatography, but I'm observing significant peak tailing and poor separation. Why is this happening and how can I fix it?
A2: This is a classic issue when purifying basic compounds like this compound on standard silica gel.[3] The pyrrolidine and 2-amino groups are basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica. This strong interaction leads to tailing and can even cause irreversible adsorption of your product onto the column.
Here are several strategies to mitigate this problem:
-
Addition of a Basic Modifier: The most common and effective solution is to add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide, to your mobile phase.[3] A typical starting point is 0.5-2% Et₃N in your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane). The basic modifier will "cap" the acidic silanol groups, preventing your basic compound from interacting strongly with the stationary phase.
-
Alternative Stationary Phases: If adding a basic modifier is insufficient or undesirable, consider using a different stationary phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.
-
Amine-functionalized silica: This stationary phase has amine groups bonded to the silica surface, which helps to shield the silanol groups and improve the chromatography of basic analytes.[4]
-
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography can be an excellent alternative.[4] In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). Your polar compound will elute earlier. The addition of a buffer or a small amount of an acid (like formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape.
Experimental Workflow: Column Chromatography Optimization
Caption: Workflow for optimizing column chromatography of this compound.
Issue 3: Difficulty with Recrystallization
Q3: I've tried to recrystallize my compound, but it either "oils out" or remains soluble even at low temperatures. What should I do?
A3: Finding the right solvent system for recrystallization can be challenging. "Oiling out" often occurs when the compound's melting point is lower than the boiling point of the solvent.[5]
Here’s a systematic approach to finding a suitable recrystallization solvent:
-
Single Solvent Screening: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. An ideal single solvent will dissolve your compound when hot but not when cold. Common solvents to try for aminothiazoles include ethanol, methanol, and ethyl acetate.[6]
-
Two-Solvent System: If a single solvent is not effective, a two-solvent system is often successful.[7] This involves dissolving your compound in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gentle heating to redissolve the solid, followed by slow cooling, should induce crystallization. Common solvent pairs for similar compounds include:
-
Ethanol/Water
-
Methanol/Diethyl ether
-
Ethyl Acetate/Hexane[6]
-
-
Salt Formation: If the free base is difficult to crystallize, consider converting it to a salt, such as the hydrochloride or hydrobromide salt. These salts often have higher melting points and are more crystalline. You can form the salt by dissolving your compound in a suitable solvent (e.g., isopropanol or diethyl ether) and adding a solution of HCl in the same or a miscible solvent. The salt may precipitate directly or after cooling.
Data Table: Common Recrystallization Solvents
| Solvent System | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar | 78 | A good starting point for many aminothiazole derivatives. |
| Methanol | Polar | 65 | Similar to ethanol, but more volatile. |
| Ethyl Acetate/Hexane | Variable | 69-77 | A common two-solvent system for compounds of intermediate polarity. |
| Dichloromethane/Hexane | Variable | 40-69 | Another useful two-solvent system. |
| Isopropanol | Polar | 82 | Often used for the crystallization of salts. |
Issue 4: Product Loss During Acid-Base Extraction
Q4: I'm using an acid-base extraction to purify my compound, but I'm getting a low recovery. What could be the reason?
A4: Acid-base extraction is a powerful technique for separating basic compounds from neutral or acidic impurities.[1] Low recovery can be due to several factors:
-
Incomplete Extraction: Ensure you are using a sufficient excess of acid to protonate all of your basic compound and transfer it to the aqueous layer. Multiple extractions with smaller volumes of the acidic solution are more effective than a single extraction with a large volume.
-
Incorrect pH for Back-Extraction: When you basify the aqueous layer to recover your product, ensure the pH is sufficiently high to deprotonate the ammonium salt and precipitate the free base. Use a pH meter or pH paper to confirm the pH is well above the pKa of the conjugate acid of your amine.
-
Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping your product. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period.
-
Solubility of the Free Base in Water: While the free base is expected to be less soluble in water than its salt, it may still have some aqueous solubility, leading to losses. After basifying the aqueous layer, if your product doesn't precipitate, you may need to extract it back into an organic solvent like dichloromethane or ethyl acetate.
Experimental Workflow: Acid-Base Extraction
Caption: A generalized workflow for the purification of this compound using acid-base extraction.
Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography on Silica Gel
This protocol is a general guideline and should be optimized based on TLC analysis of your specific crude product.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a mobile phase of dichloromethane/methanol (e.g., 95:5) containing 1% triethylamine.
-
Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).
-
Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.3 for the desired product.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the optimized mobile phase.
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand to the top of the silica gel bed.
-
Equilibrate the column by running 2-3 column volumes of the mobile phase through it.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase.
-
If the crude product is not fully soluble, you can use the "dry loading" method: dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully apply the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Monitor the elution by TLC to identify the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent that is immiscible with water, such as dichloromethane or ethyl acetate (approx. 10-20 mL per gram of crude material).
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M hydrochloric acid (HCl) and shake vigorously.
-
Allow the layers to separate and drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with 1 M HCl two more times, combining all the aqueous extracts.
-
-
Neutralization and Product Isolation:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add a concentrated solution of sodium hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 10, confirmed with pH paper).
-
If the product precipitates as a solid, collect it by vacuum filtration, wash with cold water, and dry under vacuum.
-
If the product separates as an oil or does not precipitate, extract the aqueous solution three times with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
References
- BenchChem. (n.d.). Technical Support Center: Optimizing Hantzsch Thiazole Synthesis.
- BenchChem. (n.d.). Column chromatography purification tips for polar acetanilide compounds.
-
PubChem. (n.d.). 2-Aminothiazole. Retrieved from [Link]
-
Wikipedia. (2023, October 27). 2-Aminothiazole. In Wikipedia. [Link]
- Google Patents. (n.d.). EP0482607B1 - Process of producing 2-aminothiazole.
-
Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]
- Google Patents. (n.d.). US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
- BenchChem. (n.d.). Troubleshooting low yields in Hantzsch thiazole synthesis.
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Solubility of Things. (n.d.). 2-Aminothiazole. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Pyrrolidin-1-yl)-1,2,5-thiadiazol-3-yl morpholine-4-carboxylate. Retrieved from [Link]
- Al-Ostoot, F. H., Al-Tamari, A. A., Al-Qawasmeh, R. A., Al-Qtaishat, S., Al-Zoubi, R. M., Al-Masri, H. S., ... & Al-Tel, T. H. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of medicinal chemistry, 64(3), 1381–1411.
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Holota, S. M., Nektegayev, I. O., Soronovych, I. I., Chubuchna, I. I., Kolishetska, M. A., Sysak, S. P., ... & Lesyk, R. B. (2021). Synthesis and Biological Activity of New[6][8]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Biopolymers and Cell, 37(2), 119-129.
- Google Patents. (n.d.). US2489038A - Purification of 2-aminothiazole.
-
Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
- Google Patents. (n.d.). AU2022200828B2 - Processes for the preparation of 4-{8-amino-3-[(2s)-1-(but-2-ynoyl)-pyrrolidin-2-yl]imidazo[1,5-a]-pyrazin-1-yl}n-(pyridin-2-yl)-benzamide.
-
YouTube. (2012, May 7). Recrystallization using two solvents [Video]. [Link]
- Google Patents. (n.d.). US2330223A - Aminothiazole from chloroacetal.
- de Oliveira, A. C., de Souza, M. V. N., & de Almeida, M. V. (2019). Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. Medicinal Chemistry Research, 28(11), 1899-1910.
- BenchChem. (n.d.). recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives.
-
Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
-
European Patent Office. (n.d.). EP 3957637 A1 - 4-(THIAZOL-5-YL)PYRIMIDIN-2-AMINE DERIVATIVES AS THERAPEUTIC COMPOUNDS. Retrieved from [Link]
- Iovine, V., Bissy, A. C., & de la Fuente, M. C. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4945.
-
PubChem. (n.d.). 4-{(3R)-3-[(1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
- Holota, S. M., Nektegayev, I. O., Soronovych, I. I., Chubuchna, I. I., Kolishetska, M. A., Sysak, S. P., ... & Lesyk, R. B. (2021). The novel pyrazolin-5-one bearing thiazolidin-4-ones: synthesis, characterization and biological evaluation. Biopolymers and Cell, 37(2), 119-129.
-
Google Patents. (n.d.). US-6348601-B2 - Preparation of N-methyl-2-pyrrolidone (NMP). Retrieved from [Link]
- Iovu, M., & Dinu, M. (2018). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Molecules, 23(10), 2547.
- Google Patents. (n.d.). US2525584A - Production of pyrrolidine.
- Google Patents. (n.d.). US11919893B1 - 7-(4-((5-(2-bromobenzylideneamino)-2-thioxo-1,3,4-thiadiazol-3(2H)-yl)methyl) piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid as an anti.
-
PubChem. (n.d.). (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide. Retrieved from [Link]
-
PubChem. (n.d.). 5-Pyrrolidin-1-ylmethyl-thiazole-4-carboxylic acid thiazol-2-ylamide. Retrieved from [Link]
- Singh, S., Chufal, G. S., Singh, P., Rawat, D. S., & Chhillar, A. K. (2015). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PloS one, 10(7), e0132679.
- Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
-
ResearchGate. (n.d.). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Retrieved from [Link]
-
MDPI. (2021, October 26). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-Aminothiazole Derivatives in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminothiazole derivatives. This privileged scaffold is a cornerstone in modern medicinal chemistry, but its unique chemical properties can present stability challenges in solution, leading to inconsistent experimental results and potential loss of valuable compounds.
This guide is designed as a dynamic troubleshooting resource. Instead of a static manual, it is structured as a series of frequently asked questions (FAQs) that directly address the common issues encountered in the laboratory. Here, we dissect the root causes of instability, provide field-proven protocols to mitigate degradation, and offer guidance on how to systematically assess the stability of your specific 2-aminothiazole derivative.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Solubility and Stock Solution Integrity
Question 1: I dissolved my 2-aminothiazole derivative in DMSO, but I see precipitates after a freeze-thaw cycle or upon storage. Is my compound degrading?
Answer: Precipitation from a DMSO stock solution is a frequent and often misinterpreted issue. While it can be a sign of degradation, it is more commonly a physical stability problem related to solubility, not chemical instability.
-
The Causality:
-
Hygroscopicity of DMSO: High-purity, anhydrous DMSO is an excellent solvent for many organic molecules. However, it is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even small amounts of absorbed water can dramatically decrease the solubility of a compound, leading to precipitation.[1][2]
-
Freeze-Thaw Cycles: The process of freezing and thawing can create localized concentration gradients and promote the formation of crystalline nuclei, especially in solutions that are close to their saturation point or contain absorbed water. This can lead to the compound "crashing out" of the solution.[3]
-
Supersaturation: Often, a stock solution is prepared at a high concentration, sometimes close to its solubility limit. Gentle warming or sonication might be used to achieve initial dissolution, creating a supersaturated solution that is thermodynamically unstable and prone to precipitation upon cooling or storage.
-
-
Troubleshooting & Mitigation Protocol:
-
Verify DMSO Quality: Always use high-purity, anhydrous DMSO from a freshly opened bottle or a properly stored container (e.g., sealed with a septum and stored in a desiccator).
-
Gentle Redissolution: Before use, inspect your stock solution. If precipitation is observed, gently warm the vial to 37°C and vortex or sonicate until the solid is fully redissolved. Always visually confirm complete dissolution before making dilutions.
-
Optimize Storage:
-
Aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles for the bulk of your material.[3]
-
Store aliquots at -20°C or -80°C in tightly sealed vials to reduce water absorption.
-
-
Consider Alternative Solvents: If precipitation persists, consider preparing stocks in alternative solvents like N,N-Dimethylformamide (DMF) or a co-solvent system, but always verify compound stability in the new solvent system first (see Section 3).
-
Question 2: My compound solution is turning yellow/brown over time, especially at room temperature. What is happening?
Answer: A change in color is a strong indicator of chemical degradation. For 2-aminothiazole derivatives, this often points towards oxidative or photolytic degradation pathways that produce chromophoric (color-absorbing) byproducts.
-
The Causality:
-
Oxidation: The electron-rich 2-aminothiazole ring can be susceptible to oxidation. The exocyclic amino group and the sulfur atom are potential sites for oxidation, which can be catalyzed by air (oxygen), trace metal ions, or peroxides that may be present in older solvents.[4] Oxidative degradation can lead to the formation of N-oxides or S-oxides.
-
Photodegradation: Many heterocyclic aromatic rings absorb UV light. This energy can trigger photochemical reactions, including ring-opening or rearrangements, leading to highly colored, complex mixtures of degradation products.[5]
-
DMSO-Mediated Decomposition: Although a stable solvent, DMSO can participate in or mediate degradation under certain conditions (e.g., elevated temperature, presence of light), as has been observed for some 2-aminothiazole classes.[6]
-
-
Immediate Actions:
-
Protect from Light: Immediately wrap your solution vials in aluminum foil or use amber vials to prevent further photodegradation.
-
Store Cold: Move the solution to a refrigerator (2-8°C) or freezer (-20°C) to slow the rate of chemical reactions.
-
Inert Atmosphere: If your compound is highly sensitive, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing to displace oxygen.
-
A stability study (detailed in Section 3) is strongly recommended to identify the specific cause and develop a robust handling strategy.
Section 2: Understanding Chemical Degradation Pathways
Question 3: My compound's purity is decreasing in aqueous buffer. What are the likely chemical degradation mechanisms?
Answer: The primary degradation pathways for 2-aminothiazole derivatives in aqueous solutions are hydrolysis and, to a lesser extent, oxidation. The rate and mechanism are highly dependent on the pH of the solution.
-
Expertise & Experience Behind the Mechanisms: The 2-aminothiazole core contains several reactive sites. The exocyclic amino group can be protonated at low pH, while the thiazole ring itself contains imine-like bonds (C=N) that are susceptible to hydrolysis.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the thiazole ring nitrogen can be protonated, activating the ring towards nucleophilic attack by water. This can lead to the opening of the thiazole ring. For example, studies on related thiazoline structures show that acidic hydrolysis can cleave the ring to form β-amino thiols.[7] For some complex 2-aminothiazole drugs, amide bonds elsewhere in the molecule may be the primary site of acid hydrolysis.[8]
-
Base-Catalyzed Hydrolysis: In alkaline conditions, the thiazole ring can also be susceptible to cleavage. Studies on the 2-aminothiazole-containing drug Pramipexole have shown that basic hydrolysis can lead to the formation of 2,6-diaminobenzothiazole, indicating cleavage and rearrangement of the tetrahydrothiazole portion.[2][3] For other derivatives, hydrolysis of amide or ester functional groups on side chains is often the most significant degradation pathway under basic conditions.[9]
-
Oxidation: In aqueous buffers, dissolved oxygen can contribute to degradation, especially if trace metal ions are present to catalyze the reaction. The sulfur atom can be oxidized to a sulfoxide (S=O) or sulfone (O=S=O), and the exocyclic amino group can be oxidized to an N-oxide. For Pramipexole, both N-oxide and S-oxide degradants have been identified under oxidative stress.[4]
-
-
Visualizing the Degradation Pathways:
Caption: General pathways for hydrolytic degradation of 2-aminothiazole derivatives.
Caption: Common oxidative degradation products of 2-aminothiazole derivatives.
Section 3: Proactive Stability Assessment
Question 4: I am starting a new project with a novel 2-aminothiazole derivative. How should I perform a forced degradation study to understand its stability profile?
Answer: A forced degradation (or stress testing) study is a critical experiment to proactively identify a molecule's vulnerabilities. It involves subjecting the compound to harsh conditions to accelerate degradation. The results are essential for developing stability-indicating analytical methods and establishing proper handling and storage procedures. The methodology is guided by the International Council for Harmonisation (ICH) guideline Q1A(R2).[10]
-
Trustworthiness Through a Self-Validating System: The goal is not to completely destroy the compound, but to achieve a target degradation of 5-20%. This level of degradation is sufficient to produce and detect the primary degradation products without being obscured by secondary or tertiary degradants, ensuring the analytical method can adequately resolve them from the parent compound.
-
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Set Up Stress Conditions: For each condition, mix your stock solution with the stressor in a clear glass vial. Include a control sample (compound in solvent, no stressor) stored at 2-8°C, protected from light.
Stress Condition Typical Protocol Target Degradation Mechanism Acid Hydrolysis Mix with 0.1 M to 1 M HCl. Incubate at 60-80°C for several hours. Ring opening, hydrolysis of labile groups. Base Hydrolysis Mix with 0.1 M to 1 M NaOH. Incubate at room temp or 60°C for several hours. Ring cleavage, hydrolysis of amides/esters. Oxidation Mix with 3-30% H₂O₂. Incubate at room temperature for several hours. Formation of N-oxides, S-oxides. Thermal Store the solid compound (or solution) in an oven at 70-80°C for 24-48 hours. Thermally-induced fragmentation. Photolytic Expose the solution in a quartz or clear glass vial to a photostability chamber with controlled light (UV/Vis) exposure (ICH Q1B standard: ≥1.2 million lux hours and ≥200 watt hours/m²).[5] Ring opening, cycloadditions, rearrangements. -
Time Point Sampling: Withdraw aliquots from each stress condition at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the acid and base samples with an equimolar amount of base/acid, respectively, before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Question 5).
-
-
Workflow Diagram:
Caption: Workflow for a forced degradation study of a new chemical entity.
Question 5: How do I develop a basic stability-indicating HPLC method to analyze my forced degradation samples?
Answer: A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the active compound without interference from any degradation products, impurities, or excipients.[11] Reversed-phase HPLC with UV detection is the workhorse for this analysis.
-
Expertise & Experience in Method Development: The key is to achieve chromatographic separation (resolution) between the parent compound peak and all new peaks that appear in the stressed samples.
-
Generic Protocol: Stability-Indicating HPLC Method Development
-
Column Selection: Start with a robust, general-purpose C18 column (e.g., 100-150 mm length, 4.6 mm i.d., 3.5-5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in water. An acidic pH helps to generate sharp peaks for amine-containing compounds by ensuring consistent protonation.
-
Mobile Phase B: Acetonitrile or Methanol. Acetonitrile often provides better peak shape and lower backpressure, while methanol can offer different selectivity, which might be useful if co-elution occurs.[12]
-
-
Initial Gradient Elution: A broad gradient is the best starting point to ensure all components, from polar degradants to the less polar parent compound, elute from the column.
-
Flow Rate: 1.0 mL/min
-
Detector: UV Diode Array Detector (DAD) or Photodiode Array (PDA) detector. Set to monitor a wide wavelength range (e.g., 200-400 nm) and select the λmax of your parent compound for quantification.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
-
Method Optimization:
-
Inject a mixture of your control and most degraded samples.
-
Assess Resolution: Check if all peaks are baseline-separated (Resolution > 1.5).
-
Adjust Gradient: If peaks are co-eluting, make the gradient shallower (e.g., increase the time from 5% to 95% B) to improve separation.
-
Peak Purity: Use the DAD/PDA software to perform peak purity analysis on the parent peak in the stressed samples. This confirms that no degradant is co-eluting under the main peak.
-
-
Quantification: Calculate the percentage of the parent compound remaining by comparing its peak area in the stressed sample to the control sample.
-
-
HPLC Analysis Workflow:
Caption: General workflow for HPLC analysis of stability samples.
References
-
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708–715. [Link]
-
Rane, K. D., et al. (2013). Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method. Journal of Pharmaceutical Analysis, 3(2), 109-117. [Link]
- Lipinski, C. A., et al. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. Combinatorial Chemistry & High Throughput Screening.
-
Reddy, G. S., et al. (2017). A Validated Stability Indicating RP-HPLC Gradient Method for the Determination of Purity of Pramipexole in Extended Release Tablets. Asian Journal of Chemistry, 29(1), 149-154. [Link]
-
Kavitapu, D., et al. (2023). RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS. Journal of Chromatographic Science, bmad043. [Link]
-
Lakka, N. S., et al. (2020). Separation and Characterization of New Forced Degradation Products of Dasatinib in Tablet Dosage Formulation Using LC–MS and Stability-Indicating HPLC Methods. Chromatographia, 83, 1145–1154. [Link]
- Kumar, V., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 69(2), 118-127.
- Bhole, R., et al. (2024). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product.
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 45(2), 237-246. [Link]
- Shah, R. P., & Sahu, A. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical and Medical Research, 2(4), 147-152.
- Qiu, F., & Norwood, D. L. (2007). Identification of pharmaceutical impurities.
-
Gehrig, S., et al. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 11(17), 1935-1940. [Link]
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
- Baertschi, S. W. (Ed.). (2005).
-
ICH. (2003). Q1A(R2) Stability testing of new drug substances and products. International Conference on Harmonisation. [Link]
-
dsm-firmenich Health, Nutrition & Care. (2024). How ascorbic acid helps mitigate nitrosamine risk in drug products. [Link]
-
Wellt Chemicals. (2024). Antioxidants Added to Fat and Oil Containing Food to Prevent Rancidity. [Link]
-
Kamat, S. S., & Buolamwini, J. K. (2011). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. ACS Medicinal Chemistry Letters, 2(10), 759–764. [Link]
-
Gautreau, S., & Duñach, E. (2007). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 107(3), 798-838. [Link]
- Boppy, E. K., et al. (2025). Stability-indicating HPLC method optimization using quality by design for doripenem assay and organic-related impurities. Journal of Applied Pharmaceutical Science, 15(02), 114-126.
-
Guntupalli, C., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Journal of Pharmaceutical and Biomedical Analysis, 242, 115978. [Link]
-
Wikipedia. (2023). 2-Aminothiazole. [Link]
-
Shimadzu. (2023). 7 Key Differences in the Use of Methanol and Acetonitrile. [Link]
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
-
Wikipedia. (2023). Thiamine. [Link]
-
Chromatography Online. (2023). Methanol vs. Acetonitrile: Which Solvent is Better for Chromatography?. [Link]
-
Singh, B., et al. (2012). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 63, 131-139. [Link]
-
Shah, R. P., & Sahu, A. (2012). LC, LC-MS/MS studies for the identification and characterization of degradation products of hydrochlorothiazide and establishment of mechanistic approach towards degradation. Journal of the Brazilian Chemical Society, 23, 347-355. [Link]
-
Silveira, M. A., et al. (2023). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society, 34, 571-581. [Link]
-
Wikipedia. (2023). Thiazole. [Link]
-
ResearchGate. (2024). RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS. [Link]
-
Shimadzu. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Establishment of inherent stability of pramipexole and development of validated stability indicating LC–UV and LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of inherent stability of pramipexole and development of validated stability indicating LC-UV and LC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thiamine - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Refinement of protocols for the synthesis of thiazolo[4,5-d]pyridazinones
Welcome to the dedicated technical support resource for the synthesis of thiazolo[4,5-d]pyridazinones. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to refine your experimental protocols. Our focus is on anticipating challenges and offering scientifically grounded solutions to ensure the successful synthesis of this important heterocyclic scaffold.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of thiazolo[4,5-d]pyridazinones, with a focus on the common synthetic route involving the cyclization of a substituted thiazole precursor with hydrazine.
Question 1: I am observing very low or no yield of my target thiazolo[4,5-d]pyridazinone after the cyclization step with hydrazine. What are the likely causes and how can I improve the yield?
Answer:
Low or no yield in the final cyclization step is a frequent challenge. The root cause often lies in one of several areas: the quality of the starting materials, the reaction conditions, or the stability of the intermediate.
-
Starting Material Integrity: The key precursor, typically a substituted 2-aminothiazole-4-carboxylate, must be pure. Impurities can interfere with the reaction.
-
Recommendation: Confirm the purity of your thiazole precursor using techniques like ¹H-NMR and mass spectrometry before proceeding.[1] Recrystallization or column chromatography of the precursor may be necessary.
-
-
Hydrazine Quality and Stoichiometry: Hydrazine hydrate is commonly used. It is crucial that it is fresh and has not been significantly diluted by atmospheric moisture.
-
Recommendation: Use a fresh bottle of hydrazine hydrate or anhydrous hydrazine if your reaction is particularly sensitive to water. An excess of hydrazine is often used to drive the reaction to completion; a 5-10 fold excess is a good starting point.
-
-
Reaction Conditions: The cyclization is sensitive to temperature and solvent.
-
Recommendation:
-
Solvent: Ethanol or a similar protic solvent is typically effective. Ensure the solvent is of an appropriate grade and dry if necessary.
-
Temperature: The reaction often requires heating. Refluxing in ethanol is a common condition. If you are not seeing product formation at a lower temperature, gradually increase it. A typical temperature range is 80-120°C.
-
Reaction Time: These reactions can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after several hours, extend the reaction time.
-
-
-
Side Reactions: The ester group of the thiazole precursor can be susceptible to hydrolysis, especially under prolonged heating in the presence of hydrazine hydrate.
-
Recommendation: Monitor the reaction for the appearance of the corresponding carboxylic acid by-product. If this is a significant issue, consider using anhydrous hydrazine in an aprotic solvent like dioxane or toluene.
-
Question 2: My final product is difficult to purify. I see multiple spots on TLC even after the reaction appears complete. What are these impurities and how can I remove them?
Answer:
Purification challenges often stem from incomplete reactions, side products, or the physical properties of the product itself.
-
Common Impurities:
-
Unreacted Starting Material: If the reaction has not gone to completion, you will have your thiazole precursor remaining.
-
Hydrazide Intermediate: The reaction proceeds through a hydrazide intermediate which may not have fully cyclized.
-
Side Products: As mentioned, hydrolysis of the ester can lead to the carboxylic acid. Other side reactions may also occur depending on the specific substituents on your thiazole ring.
-
-
Purification Strategies:
-
Recrystallization: Thiazolo[4,5-d]pyridazinones are often crystalline solids. Recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF/water mixtures) can be a highly effective method for removing impurities.[1]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., hexane/ethyl acetate or dichloromethane/methanol), is often necessary to separate the product from closely related impurities.
-
Washing: Sometimes, impurities can be removed by washing the crude product with a solvent in which the product is poorly soluble but the impurities are soluble. For example, washing with cold ethanol or diethyl ether can remove less polar impurities.
-
Question 3: I am struggling with the synthesis of the 2-aminothiazole precursor. The initial condensation reaction is not working well. What are the critical parameters for this step?
Answer:
The synthesis of the 2-aminothiazole core, often via a Hantzsch-type synthesis or similar condensation, is a critical foundation for the entire synthetic route. Problems here will prevent you from moving forward.
-
Reaction Components and Conditions: A common route involves the reaction of a thiourea or a derivative with an α-haloketone or α-haloester.
-
Recommendation:
-
Reactivity of the Halide: α-Bromo ketones/esters are generally more reactive than their chloro-counterparts. Ensure your halide is sufficiently reactive.
-
Base: A base is often required to facilitate the reaction. A mild base like sodium acetate or potassium carbonate is typically sufficient. Stronger bases can lead to side reactions.
-
Solvent: Ethanol is a common solvent for this reaction. The choice of solvent can influence the reaction rate and solubility of the reactants.
-
-
-
Thiourea Derivative Stability: Some substituted thioureas can be unstable.
-
Recommendation: It is often best to use the thiourea derivative immediately after its preparation. If it has been stored, check its purity before use.
-
The following diagram illustrates a general workflow for troubleshooting common synthesis issues:
Caption: Troubleshooting workflow for thiazolo[4,5-d]pyridazinone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a typical, reliable protocol for the synthesis of a 2,7-disubstituted-thiazolo[4,5-d]pyridazin-4(5H)-one?
A1: A widely adopted and reliable method involves a two-step process. The following is a generalized protocol that should be adapted based on the specific substituents.
Step 1: Synthesis of the 2-amino-5-aroyl-thiazole-4-carboxylate precursor
-
To a solution of the appropriate thiourea derivative in ethanol, add an equimolar amount of the corresponding 3-halo-2,4-dioxo-alkanoic acid methyl or ethyl ester.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry. If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.
Step 2: Cyclization to form the Thiazolo[4,5-d]pyridazinone
-
Suspend the 2-amino-5-aroyl-thiazole-4-carboxylate precursor in ethanol.
-
Add an excess of hydrazine hydrate (5-10 equivalents).
-
Heat the mixture to reflux for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature. The thiazolo[4,5-d]pyridazinone product often precipitates.
-
Collect the solid by filtration, wash thoroughly with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like DMF or ethanol.[1]
A visual representation of this general synthetic pathway is provided below:
Caption: General two-step synthesis of thiazolo[4,5-d]pyridazinones.
Q2: Are there alternative methods to the classical hydrazine cyclization?
A2: Yes, while hydrazine cyclization is the most common, other methods exist, particularly for creating diverse libraries of related compounds. Solid-phase synthesis has been successfully employed to construct libraries of thiazolo[4,5-d]pyrimidine derivatives, a closely related scaffold.[2][3] This approach involves attaching the initial reactant to a solid support (resin) and carrying out the subsequent reactions. This can simplify purification as excess reagents and by-products are simply washed away. Another emerging technique for related heterocyclic systems is the use of high-pressure reactors, such as a Q-tube, which can accelerate reactions and improve yields for certain cyclocondensations.[4][5]
Q3: How critical is the choice of substituents on the starting materials to the success of the reaction?
A3: The electronic nature of the substituents can have a significant impact on the reaction.
-
On the Thiazole Ring: Electron-withdrawing groups on the thiazole ring can make the ester carbonyl more electrophilic and potentially facilitate the initial attack by hydrazine. Conversely, strong electron-donating groups might slow down the cyclization.
-
On the Aromatic Rings: The nature of substituents on any aromatic rings (e.g., at the 7-position) generally has a less direct impact on the cyclization itself but will affect the physical properties of the final compound, such as its solubility and crystallinity, which are important for purification.
Table 1: Summary of Typical Reaction Conditions
| Parameter | Step 1: Thiazole Formation | Step 2: Pyridazinone Cyclization |
| Key Reagents | Substituted Thiourea, α-Halo-β-ketoester | 2-Aminothiazole-4-carboxylate, Hydrazine Hydrate |
| Solvent | Ethanol | Ethanol, Dioxane, or Toluene |
| Temperature | Reflux (approx. 78°C for Ethanol) | Reflux (80-120°C) |
| Reaction Time | 4-8 hours | 8-24 hours |
| Typical Yields | 60-85% | 75-90%[1] |
This technical guide provides a starting point for addressing common challenges in the synthesis of thiazolo[4,5-d]pyridazinones. Successful synthesis relies on a combination of pure starting materials, optimized reaction conditions, and appropriate purification strategies.
References
-
Synthesis and Biological Activity of New[1][4]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Russian Journal of General Chemistry. Available at:
-
Thiazolo[4,5-d]pyridazine analogues as a new class of dihydrofolate reductase (DHFR) inhibitors: Synthesis, biological evaluation and molecular modeling study. Bioorganic Chemistry. Available at: [Link]
-
(a) Previous and (b) new route for synthesis of thiazolo[4,5-c]pyridazine derivatives. ResearchGate. Available at: [Link]
-
Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry. Available at: [Link]
-
The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. MDPI. Available at: [Link]
-
Synthesis of novel thiazolo[4,5-d]pyrimidine derivatives for antimicrobial, anti-HIV and anticancer investigation. Pharmazie. Available at: [Link]
-
Synthesis of pyridazino 4 5 e 1 3 4 thiadiazines and the ring contraction to pyrazolo 3 4 d pyridazines through extrusion of sulfur. Semantic Scholar. Available at: [Link]
-
Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. RSC Advances. Available at: [Link]
-
The first Q-Tube based high-pressure synthesis of anti-cancer active thiazolo[4,5-c]pyridazines via the [4 + 2] cyclocondensation of 3-oxo-2-arylhydrazonopropanals with 4-thiazolidinones. Scientific Reports. Available at: [Link]
Sources
- 1. Synthesis and Biological Activity of New [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The first Q-Tube based high-pressure synthesis of anti-cancer active thiazolo[4,5-c]pyridazines via the [4 + 2] cyclocondensation of 3-oxo-2-arylhydrazonopropanals with 4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Novel Thiazole Compounds
Welcome to the technical support center for the characterization of novel thiazole-containing compounds. The unique electronic properties of the thiazole ring, while central to its diverse biological activities, can present specific challenges during structural elucidation and purity assessment.[1][2] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to address common issues encountered in the laboratory.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
The aromatic nature of the thiazole ring gives rise to distinct NMR signals, but interpretation can be complicated by factors such as substituent effects, solvent interactions, and dynamic processes.[3]
FAQ 1.1: My ¹H-NMR signals for the thiazole ring protons are broader than expected. What are the likely causes and solutions?
Answer: Peak broadening in the NMR spectrum of a thiazole derivative is a common issue that can stem from several factors. Understanding the underlying cause is key to resolving it.
Causality & Troubleshooting:
-
Chemical Exchange and Tautomerism: This is particularly prevalent in 2-aminothiazoles or 2-hydroxythiazoles. The protons on the nitrogen or oxygen atoms can undergo exchange with trace amounts of acid or water in the NMR solvent, or the molecule may exist in equilibrium between tautomeric forms (e.g., amino-imino or keto-enol). This dynamic process occurs on the NMR timescale, leading to the broadening of nearby ring proton signals and the exocyclic NH or OH proton.
-
Solution: Try acquiring the spectrum in a different solvent. Aprotic polar solvents like DMSO-d₆ can slow down proton exchange by forming hydrogen bonds, often resulting in sharper signals for NH or OH protons.[4] Additionally, performing a variable temperature (VT) NMR experiment can be insightful. Cooling the sample may slow the exchange enough to resolve separate signals for each tautomer, while heating can coalesce them into a single, sharp, averaged signal.
-
-
Quadrupolar Broadening: The nitrogen atom (¹⁴N) in the thiazole ring has a nuclear spin I=1 and is quadrupolar. In certain molecular environments, this can lead to rapid relaxation and cause broadening of adjacent proton signals, especially the proton at the C2 position.
-
Solution: While difficult to eliminate completely, acquiring the spectrum on a higher field spectrometer can sometimes improve resolution. If available, ¹⁵N NMR can be used, as the ¹⁵N isotope has a spin I=½ and does not cause quadrupolar broadening.[4]
-
-
Aggregation: At higher concentrations, planar aromatic molecules like thiazoles can stack or aggregate in solution. This can restrict molecular tumbling, leading to shorter relaxation times and broader peaks.
-
Solution: Acquire the spectrum at a lower concentration. If the peaks sharpen upon dilution, aggregation was the likely cause.
-
-
Paramagnetic Impurities: Trace amounts of paramagnetic metal ions (e.g., from glassware or reagents) can cause significant line broadening.
-
Solution: Ensure scrupulous cleanliness of glassware. Passing the NMR sample solution through a small plug of Celite or silica in a Pasteur pipette can help remove particulate or adsorbed metal impurities.
-
Protocol 1.1: Basic ¹H & ¹³C NMR Sample Preparation for Thiazole Compounds
This protocol outlines the standard procedure for preparing a high-quality NMR sample to minimize common issues like contamination and signal distortion.
Materials:
-
Novel thiazole compound (5-25 mg for ¹H, 15-50 mg for ¹³C)
-
High-purity deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)
-
High-precision NMR tube (5 mm)
-
Pasteur pipette and glass wool
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the required amount of your thiazole compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Dissolution: Gently vortex the sample until the compound is fully dissolved. If solubility is an issue, gentle warming or sonication may be applied, but be cautious of potential degradation.
-
Filtration: To remove any suspended solid particles that can degrade spectral quality, filter the solution directly into the NMR tube. This can be done by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[5] Cotton wool should be avoided as solvents can leach impurities from it.[5]
-
Transfer: Ensure the final solution height in the 5 mm NMR tube is between 4.0 and 5.0 cm.[5]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube clean.[5]
FAQ 1.2: The chemical shifts of my thiazole ring protons are not where I predicted them to be. How do substituents influence these values?
Answer: The electronic environment of the thiazole ring is highly sensitive to the nature of its substituents. The protons at the C2, C4, and C5 positions have characteristic chemical shift ranges, but these can be significantly altered.
-
Unsubstituted Thiazole: The approximate ¹H-NMR chemical shifts in CDCl₃ are: H2 (~8.7-8.8 ppm), H5 (~7.8-7.9 ppm), and H4 (~7.2-7.3 ppm). The H2 proton is the most deshielded due to its position between two heteroatoms.[3]
-
Effect of Substituents:
-
Electron-Donating Groups (EDGs): Groups like -NH₂, -OR, or alkyl groups increase the electron density in the ring. This causes an upfield (to lower ppm) shift of the ring protons. An amino group at C2, for example, will significantly shield the H4 and H5 protons.
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, or -C(O)R decrease the electron density in the ring. This deshields the ring protons, causing a downfield (to higher ppm) shift. A nitro group at C5 will strongly deshield the adjacent H4 proton.
-
Data Summary Table:
| Position | Typical ¹H Shift (ppm) in CDCl₃ | Effect of EDG at C2 | Effect of EWG at C4 |
| H2 | 8.7 - 8.8 | - | Downfield Shift |
| H4 | 7.2 - 7.3 | Upfield Shift | - |
| H5 | 7.8 - 7.9 | Upfield Shift | Downfield Shift |
This table provides general trends. Precise shifts depend on the specific substituent and solvent.[6][7][8]
Section 2: Mass Spectrometry (MS)
Mass spectrometry is essential for confirming molecular weight and probing the structure of novel compounds. However, the basic nitrogen of the thiazole ring can lead to specific challenges in ionization and interpretation.
FAQ 2.1: I'm having trouble getting a strong [M+H]⁺ signal for my thiazole compound in ESI-MS. What can I do to improve ionization?
Answer: Poor ionization in positive-mode Electrospray Ionization (ESI) often relates to the compound's ability to accept a proton in the gas phase. While the thiazole nitrogen is basic, its pKa can be lowered by electron-withdrawing substituents, making protonation less favorable.
Causality & Troubleshooting:
-
Insufficiently Acidic Mobile Phase: For efficient protonation ([M+H]⁺ formation), the analyte must be in its ionized form. The mobile phase pH should ideally be at least two units below the pKa of the analyte.[9]
-
Solution: Add a volatile acid to the mobile phase. Formic acid (0.1% v/v) is the most common choice as it is an excellent proton source and generally provides good sensitivity without causing significant ion suppression. Acetic acid is another option.[10]
-
-
Formation of Metal Adducts: Instead of protonating, your compound may be forming adducts with alkali metals like sodium ([M+Na]⁺) or potassium ([M+K]⁺).[6][9] These ions can be prevalent if using glass vials or if the HPLC-grade solvents contain trace metal impurities. This splits the signal between multiple species, reducing the intensity of the desired [M+H]⁺ ion.
-
Solution: Minimize sources of metal ions. Use plastic autosampler vials instead of glass.[9] Ensure the use of high-purity, LC-MS grade solvents. Adding a small amount of ammonium formate or ammonium acetate to the mobile phase can also help suppress sodium adduct formation in favor of the [M+NH₄]⁺ adduct, which can sometimes be more easily fragmented if needed.[11]
-
-
Sub-optimal Source Parameters: The voltages and temperatures in the ESI source are critical for efficient desolvation and ionization.
-
Solution: Systematically optimize the sprayer voltage, cone/orifice voltage, and gas temperatures/flow rates. A cone voltage that is too low may not efficiently transfer ions into the mass analyzer, while one that is too high can cause in-source fragmentation, depleting the [M+H]⁺ signal.[9]
-
Diagram 2.1: Troubleshooting Workflow for Poor ESI-MS Signal
Caption: A logical workflow for troubleshooting a weak [M+H]⁺ signal in ESI-MS.
FAQ 2.2: What is the expected fragmentation pattern for a simple thiazole ring?
Answer: The fragmentation of the thiazole ring itself is reasonably predictable, though the overall spectrum will be dominated by the substituents. The ring is relatively stable, so fragmentation often begins with the loss of side chains.[12] Once the core is fragmented, a common pathway involves the cleavage of the S-C2 and N-C4 bonds.
This typically leads to the formation of a thioformimido radical cation or related species and the expulsion of a neutral acetylene molecule. Another common fragmentation is the loss of a nitrile species (R-CN) depending on the substitution pattern. For detailed structural elucidation, tandem MS (MS/MS) is crucial to isolate the molecular ion and observe its characteristic daughter ions.[13]
Section 3: High-Performance Liquid Chromatography (HPLC)
Achieving sharp, symmetrical peaks is vital for accurate purity assessment and quantification. The basic nitrogen in the thiazole ring can cause issues with traditional reversed-phase columns.
FAQ 3.1: My thiazole compound shows significant peak tailing on a C18 column. How can I improve the peak shape?
Answer: This is a classic problem when analyzing basic compounds on silica-based reversed-phase columns.[14] Peak tailing is primarily caused by secondary interactions between the protonated basic nitrogen of your thiazole and negatively charged, deprotonated residual silanol groups (-Si-O⁻) on the silica surface.[1] This creates a secondary, stronger retention mechanism that slows down a fraction of the analyte molecules, causing the peak to tail.
Causality & Troubleshooting:
-
Mobile Phase pH is too high: At neutral or moderately acidic pH (e.g., pH 4-7), a significant population of residual silanols on the silica surface will be ionized.
-
Solution (Primary): Operate at Low pH. By lowering the mobile phase pH to between 2.5 and 3.0, you protonate the residual silanols (-Si-OH). This neutralizes their negative charge, eliminating the strong ionic interaction with your protonated basic analyte. Add 0.1% formic acid or 0.1% phosphoric acid to your aqueous mobile phase. This is often the most effective solution.
-
-
Using an Older Type of Column: Older "Type A" silica columns have a higher concentration of acidic, metal-contaminated silanols and are more prone to this issue.
-
Solution (Secondary): Use a Modern, End-Capped Column. Modern "Type B" high-purity silica columns that are heavily end-capped (e.g., Luna C18, Zorbax Extend-C18) have a much lower concentration of accessible silanols.[15] These columns are specifically designed to provide better peak shape for basic compounds.
-
-
Inadequate Buffering: If the mobile phase pH is not properly controlled, small changes can drastically affect silanol ionization and peak shape.
-
Solution: Ensure you are using an appropriate buffer at a sufficient concentration (e.g., 10-20 mM) if you need to operate at a specific pH other than that provided by a simple acid additive.
-
Caution on Modifiers: While additives like triethylamine (TEA) were historically used to mask silanols, they can permanently alter the column and are known to cause significant ion suppression in MS.[16] Trifluoroacetic acid (TFA) provides excellent peak shape but is also a strong ion-suppressing agent in ESI-MS.[9] For LC-MS applications, formic acid is the preferred modifier for improving peak shape for basic compounds like thiazoles.[9][16]
Diagram 3.1: Mechanism of Peak Tailing for Basic Thiazoles
Caption: Peak tailing mechanism for protonated thiazoles on a C18 column.
Section 4: Compound Stability and Purity
Novel compounds must be assessed for stability to ensure the integrity of analytical and biological data. Thiazole derivatives can be susceptible to degradation under certain conditions.
FAQ 4.1: I suspect my thiazole derivative is degrading during storage or analysis. How can I confirm this and what are the common degradation pathways?
Answer: Confirming degradation requires a stability-indicating analytical method, typically an HPLC method that can separate the parent compound from all potential degradation products.[17][18]
Troubleshooting & Analysis:
-
Develop a Stability-Indicating HPLC Method: The first step is to develop a robust HPLC gradient method that shows a sharp, well-resolved peak for your pure compound, free from any co-eluting impurities.
-
Perform Forced Degradation Studies: Subject your compound to a range of stress conditions as recommended by ICH guidelines (e.g., Q1A).[19] This intentionally degrades the compound to ensure your analytical method can detect the resulting impurities.
-
Acid/Base Hydrolysis: Treat with HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M) at room temperature or elevated temperature. Thiazoles with ester or amide functionalities are particularly susceptible to hydrolysis.
-
Oxidation: Treat with hydrogen peroxide (e.g., 3% H₂O₂). The sulfur atom in the thiazole ring can be susceptible to oxidation.
-
Thermal Stress: Store the solid compound and a solution at an elevated temperature (e.g., 60-80°C).
-
Photostability: Expose the solid and solution to UV/Vis light.
-
-
Analyze Samples: Run the stressed samples on your HPLC method alongside a control (unstressed) sample. The appearance of new peaks or a decrease in the main peak area confirms degradation. An HPLC system with a photodiode array (PDA) detector is invaluable here, as it can help determine if new peaks are related to the parent compound by comparing their UV spectra (peak purity analysis).
-
Identify Degradants: Use LC-MS to obtain the molecular weights of the new peaks, which provides crucial clues to their structures and the degradation pathway. For example, the hydrolysis of a 2-aminothiazole derivative might lead to the corresponding 2-hydroxythiazole or ring-opened products.[2]
General Storage Recommendations: Unless specific stability data is available, novel thiazole compounds should be stored as solids in a cool, dark, and dry place (e.g., in a desiccator at -20°C) to minimize degradation. Solutions should be prepared fresh for analysis whenever possible.
References
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC. (2023). PubMed Central. [Link]
-
(PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2014). ResearchGate. [Link]
-
The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate. [Link]
-
(PDF) 13 C-NMR Studies of Some Heterocyclically Substituted. (2004). Asian Journal of Chemistry. [Link]
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
-
Experimental and theoretical study of substituent effect on 13 C NMR chemical shifts of 5-arylidene-2,4-thiazolidinediones. (2014). ResearchGate. [Link]
-
Tailing peak shape of tertiary amines in RP C18 LCMS analysis? (2015). ResearchGate. [Link]
-
(PDF) Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. [Link]
-
Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2006). ResearchGate. [Link]
-
Thiazole - Wikipedia. Wikipedia. [Link]
-
Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2014). ResearchGate. [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems. (1981). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC. (2023). PubMed Central. [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2020). LCGC International. [Link]
-
How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? (2013). ResearchGate. [Link]
-
How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? (2013). ResearchGate. [Link]
-
and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. UQ eSpace. [Link]
-
Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. (1998). ResearchGate. [Link]
-
Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. (1998). ResearchGate. [Link]
-
Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. (2020). Semantic Scholar. [Link]
-
Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. (2020). Semantic Scholar. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International. [Link]
-
Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC. (2014). NIH. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific & Academic Publishing. [Link]
-
Ugly peak shape of amine compound. (2009). Chromatography Forum. [Link]
-
Stability Indicating HPLC Method Development: A Review. (2023). IRJPMS. [Link]
-
Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. (2024). MDPI. [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. acdlabs.com [acdlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. article.sapub.org [article.sapub.org]
- 13. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. irjpms.com [irjpms.com]
- 19. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biological Activity of 2-Aminothiazole Scaffolds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminothiazole scaffolds. This guide, structured in a flexible question-and-answer format, is designed to address common challenges and provide in-depth insights to enhance the biological activity of your compounds. As Senior Application Scientists, we aim to provide not just protocols, but the reasoning behind them, grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole synthesis is giving low yields. What are the common causes and how can I troubleshoot this?
A1: The Hantzsch thiazole synthesis, while a cornerstone for creating 2-aminothiazole cores, can be prone to low yields due to several factors.[1][2][3] Here’s a breakdown of potential issues and their solutions:
-
Reagent Quality and Stability:
-
α-Haloketone Instability: α-Haloketones can be lachrymatory and unstable, undergoing self-condensation or decomposition. It's crucial to use freshly prepared or purified α-haloketones. If you suspect degradation, consider resynthesizing or purifying the material before use.[4]
-
Thiourea Purity: Ensure the thiourea or substituted thiourea is of high purity. Impurities can lead to side reactions and a decrease in the desired product.
-
-
Reaction Conditions:
-
Solvent Choice: The choice of solvent is critical. Ethanol is commonly used and often effective.[4][5] However, for less reactive substrates, a higher boiling point solvent might be necessary to drive the reaction to completion. Conversely, for highly reactive starting materials, a lower temperature may be required to minimize side product formation.
-
Temperature Control: The reaction is often exothermic. Running the reaction at reflux is common, but for some substrates, this can lead to the formation of byproducts.[6] A stepwise increase in temperature or running the reaction at a controlled lower temperature for a longer duration can sometimes improve yields.
-
pH of the Reaction Mixture: The final cyclization and dehydration steps can be pH-sensitive. While the reaction is typically run under neutral or slightly acidic conditions, the work-up is crucial. Neutralization with a mild base like sodium bicarbonate is often employed to precipitate the free base of the 2-aminothiazole.[4][7]
-
-
Side Reactions:
-
Formation of Imidazoles: A common side reaction is the formation of imidazole byproducts. This can occur if the α-haloketone reacts with itself or with other nucleophiles present in the reaction mixture.
-
Over-alkylation: The exocyclic amino group of the 2-aminothiazole product can sometimes react with the α-haloketone starting material, leading to undesired N-alkylated byproducts. Using a slight excess of the thiourea component can sometimes mitigate this.
-
Q2: I'm observing poor solubility of my 2-aminothiazole derivatives. How can I improve this?
A2: Poor aqueous solubility is a common challenge in drug discovery and can hinder biological testing and further development. Here are several strategies to address this issue with 2-aminothiazole scaffolds:
-
Structural Modifications:
-
Introduction of Polar Functional Groups: Incorporating polar groups such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) can significantly enhance aqueous solubility.[8] For instance, the introduction of a hydroxyl group on a side chain can improve hydrogen bonding with water.
-
Use of Ionizable Groups: Appending basic amines (e.g., piperazine) or acidic groups (e.g., carboxylic acids) allows for salt formation, which generally leads to a dramatic increase in aqueous solubility.[9]
-
Bioisosteric Replacement: Consider replacing lipophilic moieties with more polar bioisosteres. For example, a phenyl ring could be replaced with a pyridine or pyrimidine ring. The isosteric replacement of the thiazole's sulfur with an oxygen to form a 2-aminooxazole has also been explored to modulate physicochemical properties.[10]
-
-
Formulation Strategies:
-
Use of Co-solvents: For initial in vitro testing, using co-solvents like DMSO or ethanol can help solubilize your compounds. However, be mindful of the potential for solvent-induced toxicity in your assays.
-
Salt Formation: If your compound has an ionizable group, preparing a pharmaceutically acceptable salt (e.g., hydrochloride, sulfate for bases; sodium, potassium for acids) is a standard method to improve solubility and dissolution rates.
-
Q3: My 2-aminothiazole compounds show promising in vitro activity but are inactive in vivo. What could be the reasons?
A3: The discrepancy between in vitro and in vivo activity is a frequent hurdle in drug development. For 2-aminothiazole derivatives, several factors could be at play:
-
Poor Pharmacokinetic Properties (ADME):
-
Low Absorption: The compound may have poor oral bioavailability due to low solubility, low permeability, or being a substrate for efflux transporters like P-glycoprotein.
-
Rapid Metabolism: The 2-aminothiazole ring can be susceptible to metabolic modification.[11] Common metabolic pathways include oxidation of the sulfur atom or hydroxylation of the thiazole ring. The presence of substituents at the C4 or C5 positions can sometimes hinder metabolic epoxidation.[11]
-
Rapid Excretion: The compound might be quickly cleared from the body through renal or hepatic pathways.
-
-
Toxicity: The compound could be exhibiting toxicity in vivo at concentrations required for efficacy, which might not have been apparent in in vitro assays. The 2-aminothiazole moiety itself has been flagged as a potential toxicophore, although this is highly dependent on the overall structure of the molecule.[11][12]
-
Target Engagement in a Complex System: The compound may not be reaching its intended target in sufficient concentrations in vivo due to poor tissue distribution or binding to plasma proteins.
To investigate these issues, a systematic ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is recommended.
Troubleshooting Guides
Guide 1: Optimizing the Hantzsch Thiazole Synthesis
This guide provides a step-by-step workflow for troubleshooting and optimizing the Hantzsch thiazole synthesis.
Experimental Workflow: Hantzsch Thiazole Synthesis Optimization
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. m.youtube.com [m.youtube.com]
- 3. scribd.com [scribd.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 6. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 8. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Cytotoxicity of Thiazolidin-4-one Derivatives
A Senior Application Scientist's Guide for Researchers in Drug Development
Welcome to the technical support center for researchers working with thiazolidin-4-one derivatives. This guide is designed to provide you with practical, field-proven insights into understanding and mitigating the cytotoxicity of this versatile class of compounds. As a senior application scientist, my goal is to not only provide protocols but to also explain the underlying principles that will empower you to make informed decisions in your research. Thiazolidin-4-ones are a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1] However, managing their cytotoxic profile is often a critical step in the development of safe and effective therapeutic agents.
This guide is structured to address common challenges and questions through a troubleshooting section and a frequently asked questions (FAQ) section.
Troubleshooting Guide: Common Experimental Hurdles
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: High Cytotoxicity Observed in a Promising Thiazolidin-4-one Derivative Against Normal Cell Lines
You have synthesized a novel thiazolidin-4-one derivative that shows excellent activity against your target, but it also exhibits significant cytotoxicity in preliminary screens against normal cell lines (e.g., MRC-5, WI-38).
Root Cause Analysis:
The observed cytotoxicity could be due to several factors, including off-target effects, non-specific interactions with cellular components, or the intrinsic reactivity of certain functional groups on your molecule. The key is to understand the structure-activity relationship (SAR) for both on-target activity and off-target toxicity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high cytotoxicity.
Step-by-Step Mitigation Strategy:
-
Quantify the Selectivity: The first step is to determine the Selectivity Index (SI) . This is a crucial metric that compares the cytotoxicity of your compound in cancer cell lines versus normal cell lines.[1]
-
Protocol: Determine the IC50 (half-maximal inhibitory concentration) or CC50 (half-maximal cytotoxic concentration) of your derivative in both your target cancer cell line and a relevant normal cell line (e.g., from the same tissue of origin).
-
Calculation: SI = IC50 (normal cells) / IC50 (cancer cells). A higher SI value indicates greater selectivity for cancer cells and a better safety profile. Some studies have reported pyrrolizine-thiazolidin-4-one derivatives with SI values in the range of 3–15.[1]
-
-
Structure-Activity Relationship (SAR) Analysis: Review the structure of your compound. The thiazolidin-4-one ring can be modified at positions 2, 3, and 5.[2][3]
-
Position 3: Introducing bulky or specific heterocyclic moieties at this position can influence cytotoxicity. For instance, the introduction of a quinazoline moiety at position 3 has been shown to decrease cytotoxic activity against A549 and MDA-MB-231 cell lines.[2]
-
Positions 2 and 5: Modifications at these positions are also common and can significantly impact biological activity.[3]
-
-
In Silico Toxicity Prediction: Before embarking on extensive synthesis, leverage computational tools to predict the toxicity of potential modifications.
-
Iterative Synthesis and Screening: Based on your SAR analysis and in silico predictions, synthesize a small, focused library of analogs with modifications designed to reduce cytotoxicity. For example, if your parent compound has a reactive functional group, consider replacing it with a more stable isostere.
-
Re-evaluate and Refine: Screen the new derivatives for both on-target activity and cytotoxicity in normal cells to determine if you have successfully improved the selectivity index.
Issue 2: My Thiazolidin-4-one Derivative Shows Variable Cytotoxicity Results Across Different Assays.
You are testing your compound using multiple cytotoxicity assays (e.g., MTT, LDH release, Annexin V/PI staining) and are getting conflicting results.
Root Cause Analysis:
Different cytotoxicity assays measure different cellular events. The discrepancy in your results likely reflects the specific mechanism of cell death induced by your compound.
-
MTT Assay: Measures metabolic activity, which can be affected by factors other than cell death.
-
LDH Release Assay: Measures membrane integrity, indicating necrosis or late apoptosis.
-
Annexin V/PI Staining: Differentiates between early apoptosis, late apoptosis, and necrosis.
Troubleshooting Workflow:
Caption: Workflow for addressing variable cytotoxicity results.
Step-by-Step Resolution:
-
Understand the Assays: Create a table to compare the principles of the assays you are using.
| Assay | Principle | Measures |
| MTT | Reduction of tetrazolium salt by mitochondrial dehydrogenases | Metabolic activity |
| LDH Release | Release of lactate dehydrogenase from damaged cells | Membrane integrity |
| Annexin V/PI | Binding of Annexin V to phosphatidylserine and PI to DNA | Apoptosis vs. Necrosis |
-
Formulate a Hypothesis: Based on your results, hypothesize the likely mechanism of cell death. For example, if you see a strong signal in the Annexin V assay but a weaker signal in the LDH assay at early time points, your compound may be inducing apoptosis.
-
Confirm the Mechanism: Use more specific assays to confirm your hypothesis. For instance, to confirm apoptosis, you could perform a caspase activity assay or a TUNEL assay. Some thiazolidin-4-one derivatives have been shown to induce apoptosis.[4]
-
Synthesize the Data: Once you have a clearer understanding of the cell death mechanism, you can interpret the data from all your assays in a more holistic manner. This will provide a more accurate picture of your compound's cytotoxic profile.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of thiazolidin-4-ones that I should focus on to reduce cytotoxicity?
A1: The thiazolidin-4-one scaffold offers several positions for modification to modulate cytotoxicity.[2][3] Based on existing literature, consider the following:
-
Position 3: As mentioned earlier, introducing a quinazoline moiety here can decrease cytotoxicity.[2] The nature of the substituent at this position is a critical determinant of the biological activity.
-
Positions 2 and 5: These positions are also highly amenable to modification. The specific substituents will have a significant impact on the overall properties of the molecule, including its cytotoxicity.
-
Overall Physicochemical Properties: Properties such as lipophilicity can influence non-specific toxicity. It is often beneficial to maintain a balanced logP value. Computational tools can help predict these properties.
Q2: How can I use computational tools to guide my efforts in reducing cytotoxicity?
A2: Computational or in silico methods are invaluable for prioritizing synthetic efforts and reducing the number of compounds that need to be synthesized and tested.
-
Toxicity Prediction: Tools like SwissADME and ProTox can predict potential toxicities based on the structure of your compound.[4][5]
-
Molecular Docking: If you know the off-target that is responsible for the cytotoxicity, you can use molecular docking to predict how your modifications will affect binding to this anti-target. This can help you design derivatives with reduced affinity for the off-target.
-
QSAR (Quantitative Structure-Activity Relationship): If you have a dataset of thiazolidin-4-one derivatives with known cytotoxicity data, you can build a QSAR model to identify the structural features that are most correlated with toxicity.
Q3: What is a good starting point for a cellular assay to assess the cytotoxicity of my new thiazolidin-4-one derivatives?
A3: A good starting point is to perform a dose-response experiment using a standard cytotoxicity assay, such as the MTT assay, on both a cancer cell line and a normal cell line.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your thiazolidin-4-one derivative and treat the cells for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.
-
Data Analysis: Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Q4: Are there any known mechanisms of cytotoxicity for thiazolidin-4-one derivatives that I should be aware of?
A4: The mechanisms of cytotoxicity can be diverse and are often dependent on the specific structure of the derivative. Some reported mechanisms include:
-
Induction of Apoptosis: As mentioned earlier, some derivatives can trigger programmed cell death.[4]
-
Enzyme Inhibition: Thiazolidin-4-ones are known to inhibit various enzymes. If a derivative non-selectively inhibits an essential enzyme, it can lead to cytotoxicity.
-
Oxidative Stress: Some compounds can induce the production of reactive oxygen species (ROS), leading to cellular damage.
It is important to investigate the specific mechanism of cytotoxicity for your compound of interest to guide your efforts in mitigating this effect.
References
-
Full article: Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies - Taylor & Francis Online. (2024-10-24). Retrieved from [Link]
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC. (n.d.). Retrieved from [Link]
-
Synthesis and characterization of some thiazolidine 4-one derivatives derived from Schiff bases, and evaluation of their antibacterial and antifungal activity | Cellular and Molecular Biology. (2025-04-15). Retrieved from [Link]
-
Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present) - NIH. (2025-05-17). Retrieved from [Link]
-
Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - NIH. (n.d.). Retrieved from [Link]
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - MDPI. (2021-10-26). Retrieved from [Link]
-
(PDF) Thiazolidin-4-one, azetidin-2-one and 1,3,4-oxadiazole derivatives of isonicotinic acid hydrazide: Synthesis and their biological evaluation - ResearchGate. (n.d.). Retrieved from [Link]
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - MDPI. (2021-10-26). Retrieved from [Link]
-
Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC - PubMed Central. (2024-05-23). Retrieved from [Link]
-
Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (n.d.). Retrieved from [Link]
-
Synthesis and cytotoxic activity evaluation of 2,3-thiazolidin-4-one derivatives on human breast cancer cell lines - PubMed. (2013-09-01). Retrieved from [Link]
-
Τhiazolidine-4-One Derivatives with Variable Modes of Inhibitory Action Against DPP4, a Drug Target with Multiple Activities and Established Role in Diabetes Mellitus Type II - MDPI. (2025-01-04). Retrieved from [Link]
-
Synthesis, Characterization of Thiazolidin-4-one, Oxazolidin-4-one and Imidazolidin-4-one Derivatives from 6-Amino - SciSpace. (n.d.). Retrieved from [Link]
-
Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC - NIH. (n.d.). Retrieved from [Link]
Sources
- 1. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies | MDPI [mdpi.com]
- 2. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Assays for Screening 2-Aminothiazole Libraries
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-aminothiazole libraries. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the integrity and success of your screening campaigns. As Senior Application Scientists, we have curated this information based on extensive field experience and established scientific principles to help you navigate the unique challenges associated with this important class of compounds.
The 2-Aminothiazole Scaffold: A Double-Edged Sword
The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs.[1][2] Its synthetic tractability and ability to interact with a wide range of biological targets make it an attractive starting point for drug discovery programs.[3][4][5] However, this promiscuity can also be a significant source of experimental artifacts. Many 2-aminothiazole derivatives are classified as Pan-Assay Interference Compounds (PAINS), which are known to cause false positives in high-throughput screens through various non-specific mechanisms.[6][7][8] This guide will equip you with the knowledge to distinguish true hits from these misleading artifacts.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the screening of 2-aminothiazole libraries, providing potential causes and actionable solutions.
Problem 1: High Rate of Hits in the Primary Screen
You've just completed your primary high-throughput screen (HTS) and find an unusually high percentage of active compounds from your 2-aminothiazole library.
Potential Causes:
-
Compound Aggregation: At the concentrations used in HTS, small molecules can form colloidal aggregates that non-specifically inhibit enzymes or disrupt assay signals.[9] 2-aminothiazoles, in particular, can be prone to this behavior.
-
Assay Interference: The chemical nature of the 2-aminothiazole scaffold can interfere with certain assay technologies. For example, compounds may absorb light at the excitation or emission wavelengths of a fluorescence-based assay, or they may have redox activity that disrupts assays relying on redox-sensitive reporters.[9][10]
-
Target-Independent Activity: Some 2-aminothiazoles are known to be "frequent hitters," exhibiting activity against a wide range of unrelated protein targets.[6][7][8]
Solutions:
-
Perform a Detergent-Based Counterscreen: Re-test the primary hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20). True inhibitors will maintain their activity, while the activity of aggregators will be significantly reduced or eliminated.[9]
-
Orthogonal Assays: Validate hits using a secondary assay that employs a different detection technology.[6] For example, if your primary screen was a fluorescence intensity assay, a confirmation screen could use a luminescence-based method like ADP-Glo™.[11] This helps to rule out technology-specific interference.
-
Dose-Response Curves: Generate full dose-response curves for all initial hits. True inhibitors will typically display a sigmoidal curve with a clear IC50 value. Poorly behaved curves or those with shallow slopes may indicate non-specific activity.
-
Nephelometry or Dynamic Light Scattering (DLS): For key hits, these techniques can directly measure compound aggregation in your assay buffer.
Problem 2: Poor Reproducibility of Hits
Your promising hits from the primary screen are not showing consistent activity in follow-up experiments.
Potential Causes:
-
Compound Solubility Issues: 2-aminothiazole derivatives can have poor aqueous solubility.[12] If a compound precipitates out of solution, its effective concentration will be lower and variable.
-
Compound Instability: The compound may be degrading in the assay buffer or under the storage conditions.
-
Inconsistent Assay Conditions: Minor variations in reagent concentrations, incubation times, or temperature can lead to variability in results.[11]
Solutions:
-
Assess Compound Solubility: Visually inspect your assay plates for precipitate. You can also use a nephelometer to quantify solubility. If solubility is an issue, consider reducing the final DMSO concentration or using a different co-solvent.
-
Confirm Compound Integrity: Use analytical techniques like LC-MS to verify the purity and stability of your hit compounds in the assay buffer over the course of the experiment.
-
Strictly Control Assay Parameters: Ensure that all assay parameters, including buffer composition, pH, temperature, and incubation times, are kept consistent between experiments.[13] Utilize automated liquid handlers for precise and repeatable dispensing.
Problem 3: Hits from a Kinase Screen are Not ATP-Competitive
You have identified several 2-aminothiazole inhibitors from a kinase screen, but they do not show a shift in IC50 when the ATP concentration is varied, suggesting a non-ATP-competitive mechanism of action.
Potential Causes:
-
Non-Specific Inhibition: The compounds may be inhibiting the kinase through a non-specific mechanism, such as aggregation or denaturation.
-
Allosteric Inhibition: The compounds may be true allosteric inhibitors that bind to a site other than the ATP pocket.
-
Redox Activity: Some compounds can interfere with the assay by generating reactive oxygen species, especially in assays that use DTT as a reducing agent.[9]
Solutions:
-
Mechanism of Action Studies: Conduct detailed kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Biophysical Validation: Use biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm a direct binding interaction between the compound and the target protein.[8] These methods are less prone to the artifacts that can plague enzyme activity assays.
-
Redox Activity Counterscreen: Employ a counterscreen to identify compounds with redox activity.[9] This can involve using a redox-sensitive dye or monitoring the consumption of a reducing agent.
Frequently Asked Questions (FAQs)
Q1: What are the best assay formats for screening 2-aminothiazole libraries against kinases?
A1: There is no single "best" format, as the optimal choice depends on the specific kinase and the goals of the screen.[14] However, some formats are generally more robust to interference from promiscuous compounds.
| Assay Format | Advantages | Disadvantages |
| Luminescence-based (e.g., ADP-Glo™) | High sensitivity, good signal-to-background ratio, less susceptible to fluorescence interference.[11] | Can be more expensive than fluorescence-based assays. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Homogeneous format, ratiometric detection minimizes some forms of interference. | Can be susceptible to light scattering from aggregated compounds. |
| Fluorescence Polarization (FP) | Homogeneous format, sensitive to binding events. | Can be prone to interference from fluorescent compounds. |
| Radiometric Assays | Considered the "gold standard" for accuracy and are less prone to compound interference.[14] | Involve handling of radioactive materials, lower throughput. |
It is highly recommended to use a combination of orthogonal assays for hit validation.[6]
Q2: How should I determine the optimal enzyme and substrate concentrations for my assay?
A2: The optimal concentrations should be determined empirically during assay development.
-
Enzyme Concentration: Titrate the enzyme to find a concentration that gives a robust signal without depleting the substrate too quickly. A good starting point is to aim for 10-20% substrate turnover during the course of the assay.
-
Substrate and ATP Concentration: For kinase assays, the concentrations of the peptide/protein substrate and ATP should be at or near their Michaelis-Menten constant (Km) values.[15] This ensures that the assay is sensitive to competitive inhibitors.
Q3: What steps can I take to minimize the risk of identifying PAINS from my 2-aminothiazole library?
A3: A multi-pronged approach is necessary:
-
In Silico Filtering: Before screening, use computational filters to flag known PAINS substructures within your library. While not all flagged compounds will be problematic, this can help to prioritize compounds for follow-up.
-
Careful Assay Design: Choose an assay format that is less susceptible to interference and include appropriate controls.
-
Rigorous Hit Validation Workflow: Implement a stringent hit validation cascade that includes counterscreens for aggregation and assay interference, orthogonal assays, and biophysical binding studies.
Workflow for Hit Validation
Caption: A robust hit validation workflow is crucial for eliminating false positives.
Q4: Are all 2-aminothiazoles problematic?
A4: No. While the 2-aminothiazole scaffold is associated with promiscuity, it is also a component of many successful drugs.[7][8] The key is to be aware of the potential for artifacts and to design your screening and hit validation workflows accordingly. Careful medicinal chemistry efforts can often mitigate the issues associated with the parent scaffold.
Experimental Protocols
Protocol 1: Detergent-Based Counterscreen for Compound Aggregation
Objective: To differentiate true inhibitors from non-specific inhibitors that act via aggregation.
Materials:
-
Primary hit compounds
-
Assay buffer
-
Triton X-100 (10% stock solution)
-
Enzyme, substrate, and other assay reagents
-
Microplates
Procedure:
-
Prepare two sets of assay plates.
-
In the "No Detergent" plates, perform the standard assay with your hit compounds.
-
In the "Detergent" plates, add Triton X-100 to the assay buffer to a final concentration of 0.01%.
-
Add the hit compounds to the "Detergent" plates and perform the assay.
-
Compare the activity of the hit compounds in the presence and absence of detergent.
Interpretation:
-
True Inhibitors: Activity will be largely unaffected by the presence of detergent.
-
Aggregators: Activity will be significantly reduced or eliminated in the presence of detergent.
Protocol 2: General Kinase Assay using ADP-Glo™
Objective: To measure the activity of a kinase by quantifying the amount of ADP produced.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds (from 2-aminothiazole library)
-
Assay buffer (optimized for the specific kinase)
-
White, opaque microplates
Procedure:
-
Kinase Reaction:
-
Add assay buffer, substrate, and test compound to the wells of the microplate.
-
Initiate the reaction by adding a mixture of kinase and ATP.
-
Incubate at the optimal temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent. This reagent converts ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced, which is directly correlated with kinase activity.
-
Inhibition is observed as a decrease in luminescence.
Signaling Pathway
Caption: Workflow of a generic kinase assay with ADP-Glo™ detection.
By understanding the unique properties of the 2-aminothiazole scaffold and implementing a rigorous, multi-faceted approach to assay design and hit validation, researchers can successfully navigate the challenges and unlock the full potential of these valuable compound libraries.
References
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Eurofins DiscoverX. (2026, January 20).
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Request PDF. (2025, August 6).
- National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes.
- Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
- ACS Publications. Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold | Journal of Medicinal Chemistry.
- PubMed.
- National Center for Biotechnology Information. (2022, November 3). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?.
- MDPI. (2021, March 7).
- PubMed Central. (2021, January 15).
- ACS Publications.
- PubMed. (2020, October 1). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?.
- National Center for Biotechnology Information. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies.
- Recent Developments and Biological Activities of 2-Aminothiazole Deriv
- BenchChem.
Sources
- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. news-medical.net [news-medical.net]
Validation & Comparative
The Ascendant Trajectory of 2-Aminothiazoles: A Comparative Efficacy Analysis Against Established Therapeutics
In the dynamic landscape of drug discovery, the relentless pursuit of novel pharmacophores with enhanced efficacy and improved safety profiles is paramount. Among the myriad of heterocyclic scaffolds, the 2-aminothiazole nucleus has emerged as a privileged structure, underpinning the pharmacological activity of several clinically approved drugs and a plethora of investigational agents. This guide provides a comprehensive comparison of the efficacy of novel 2-aminothiazole derivatives against existing drugs in key therapeutic areas, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The 2-Aminothiazole Scaffold: A Versatile Pharmacophore
The 2-aminothiazole core is a five-membered heterocyclic ring containing a sulfur and a nitrogen atom, with an amino group at the second position. This versatile scaffold serves as a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] Its prevalence in approved drugs such as the kinase inhibitors Dasatinib and Alpelisib underscores its significance in modern pharmacology.[2] The unique electronic properties and hydrogen bonding capabilities of the 2-aminothiazole moiety allow for diverse substitutions, enabling the fine-tuning of pharmacological activity against various targets.
Comparative Efficacy Analysis
This section delves into a comparative analysis of 2-aminothiazole derivatives against established drugs in oncology and infectious diseases, presenting quantitative data to support the evaluation of their potential.
Anticancer Activity: Targeting Key Kinases
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. 2-Aminothiazole derivatives have demonstrated significant potential as inhibitors of several crucial kinases involved in tumor progression.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[5][6] Several 2-aminothiazole derivatives have been developed as potent VEGFR-2 inhibitors, with some showing comparable or even superior activity to the multi-kinase inhibitor Sorafenib.
| Compound ID | Target | IC50 (µM) of 2-Aminothiazole Derivative | IC50 (µM) of Sorafenib | Reference Cell Line/Assay |
| Derivative 4b | VEGFR-2 | 0.051 (as % inhibition) | 0.051 (as % inhibition) | MDA-MB-231 |
| Derivative 4d | VEGFR-2 | 0.085 (as % inhibition) | 0.086 (as % inhibition) | MDA-MB-231 |
| Compound 11 | VEGFR-2 | 0.19 | 0.08 | Kinase Assay |
| Benzothiazole Hybrid 4a | VEGFR-2 | 0.091 | 0.053 | Kinase Assay |
Table 1: Comparative VEGFR-2 Inhibitory Activity. Data synthesized from multiple sources demonstrates the potent VEGFR-2 inhibitory activity of various 2-aminothiazole derivatives, with some exhibiting efficacy comparable to the established drug Sorafenib.[7][8][9]
The data clearly indicates that medicinal chemists have been successful in designing 2-aminothiazole derivatives with potent anti-VEGFR-2 activity. For example, the 3-nitrophenylthiazolyl derivative 4d demonstrated an IC50 value of 1.21 µM against the MDA-MB-231 breast cancer cell line, which is comparable to that of Sorafenib (IC50 = 1.18 µM).[7] Another study reported a piperazinylquinoxaline-based derivative, compound 11 , with a VEGFR-2 IC50 of 0.19 µM.[8] These findings highlight the potential of the 2-aminothiazole scaffold to yield highly effective anticancer agents targeting angiogenesis.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. The 2-aminothiazole scaffold has a long history in antimicrobial drug discovery, with several derivatives showing promising activity against a range of pathogens, including Mycobacterium tuberculosis.
Tuberculosis remains a global health crisis, with multidrug-resistant strains posing a significant threat.[10][11] While a direct MIC comparison with the first-line drug Isoniazid was not found in the reviewed literature, several studies have reported potent antitubercular activity for 2-aminothiazole derivatives. One study identified a series of 2-aminothiazoles with sub-micromolar minimum inhibitory concentrations (MICs) against M. tuberculosis.[2] For instance, compound 7n from a synthesized series showed a high antimycobacterial activity with an MIC value of 6.25 µM.[1] Another promising analog, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) , exhibited an impressive MIC of 0.024 µM.[10]
| Compound ID | Target Organism | MIC (µM) of 2-Aminothiazole Derivative | Reference |
| Compound 7n | Mycobacterium tuberculosis H37Rv | 6.25 | [1] |
| Compound 55 | Mycobacterium tuberculosis | 0.024 | [10] |
Table 2: Antitubercular Activity of Selected 2-Aminothiazole Derivatives. These compounds demonstrate potent activity against M. tuberculosis, highlighting the potential of this scaffold in developing new treatments for tuberculosis.
The mechanism of action for some of these antitubercular 2-aminothiazole derivatives is believed to involve the inhibition of β-Ketoacyl-ACP Synthase (KasA), an essential enzyme in mycobacterial cell wall synthesis.[1] This is distinct from the mechanism of Isoniazid, which, after activation by the bacterial catalase-peroxidase KatG, inhibits the synthesis of mycolic acids.[12][13][14]
Mechanistic Insights and Signaling Pathways
A deeper understanding of the mechanism of action is crucial for rational drug design and development. The following diagrams illustrate the signaling pathways targeted by 2-aminothiazole derivatives and the established drugs.
Aurora Kinase Signaling Pathway and Inhibition
Binding of VEGF-A to VEGFR-2 triggers a downstream signaling cascade involving pathways such as PLCγ/PKC/Raf/MEK/ERK and PI3K/Akt, ultimately leading to endothelial cell proliferation and survival, which are essential for angiogenesis. [15][16][17]2-Aminothiazole derivatives and Sorafenib act as competitive inhibitors at the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby blocking these pro-angiogenic signals.
Experimental Protocols for Efficacy Evaluation
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the efficacy of 2-aminothiazole derivatives.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivatives and the reference drug (e.g., Doxorubicin) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth after incubation.
Step-by-Step Protocol:
-
Prepare Stock Solutions: Dissolve the 2-aminothiazole derivatives and the reference antibiotic (e.g., Ciprofloxacin or Isoniazid) in a suitable solvent to create a high-concentration stock solution.
-
Prepare Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the stock solutions in cation-adjusted Mueller-Hinton Broth (for most bacteria) or Middlebrook 7H9 broth (for M. tuberculosis).
-
Prepare Inoculum: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours (for most bacteria) or for 7-21 days (for M. tuberculosis).
-
Determine MIC: Read the MIC as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Conclusion
The 2-aminothiazole scaffold continues to be a highly fruitful area of research in drug discovery. The derivatives discussed in this guide demonstrate compelling efficacy against cancer and infectious diseases, in some cases rivaling or exceeding that of established drugs. The versatility of this chemical moiety allows for extensive structure-activity relationship studies, paving the way for the development of next-generation therapeutics with improved potency and selectivity. The provided experimental protocols serve as a foundation for researchers to rigorously evaluate the potential of their novel 2-aminothiazole derivatives and contribute to the advancement of medicine.
References
-
New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. (2022). National Institutes of Health. [Link]
-
2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma. (2022). MDPI. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]
-
Discovery of selective aminothiazole aurora kinase inhibitors. (2008). PubMed. [Link]
-
2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2023). PubMed. [Link]
-
(PDF) 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. (2018). ResearchGate. [Link]
-
Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. (2015). PubMed. [Link]
-
Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. (2013). PMC. [Link]
-
VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016). PMC. [Link]
-
VEGFA-VEGFR2 signaling | Pathway. (n.d.). PubChem. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
-
Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. (2023). Public Health Toxicology. [Link]
-
Signaling pathways of VEGFR-2. The VEGFR-2 consists of extracellular... (n.d.). ResearchGate. [Link]
-
Isoniazid. (n.d.). Wikipedia. [Link]
-
Schematic diagram representing the Aurora A, B, & C kinases domains. N... (n.d.). ResearchGate. [Link]
-
The interactions between sorafenib (I) and the specific active regions of VEGFR-2 and BRAF. (n.d.). ResearchGate. [Link]
-
Isoniazid and host immune system interactions: A proposal for a novel comprehensive mode of action. (2020). National Institutes of Health. [Link]
-
Aurora kinases: structure, functions and their association with cancer. (n.d.). SciSpace. [Link]
-
Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. (2021). PMC. [Link]
-
Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI. [Link]
-
INH drug 'Isoniazid' | PDF. (2016). Slideshare. [Link]
-
VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. [Link]
-
Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2021). MDPI. [Link]
-
Aurora kinase A. (n.d.). Wikipedia. [Link]
-
Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020). Frontiers. [Link]
-
Mechanism of action of isoniazid. Isoniazid (6) is converted into the... (n.d.). ResearchGate. [Link]
-
New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. (2023). PubMed. [Link]
-
Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2016). PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of selective aminothiazole aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 6. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isoniazid - Wikipedia [en.wikipedia.org]
- 13. Isoniazid and host immune system interactions: A proposal for a novel comprehensive mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. INH drug 'Isoniazid' | PDF [slideshare.net]
- 15. researchgate.net [researchgate.net]
- 16. assaygenie.com [assaygenie.com]
- 17. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
A Comparative Guide to the Synthetic Routes of 2-Aminothiazoles: From Classic Reactions to Modern Methodologies
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its prevalence in pharmaceuticals, from anticancer drugs like Dasatinib to various antimicrobial and anti-inflammatory agents, underscores the critical importance of efficient and versatile synthetic routes.[1][2] This guide provides a comparative analysis of the most prominent synthetic strategies for obtaining 2-aminothiazoles, offering in-depth technical insights, experimental protocols, and supporting data for researchers, scientists, and professionals in drug development.
The Enduring Classic: The Hantzsch Thiazole Synthesis
First described in the late 19th century, the Hantzsch thiazole synthesis remains one of the most fundamental and widely utilized methods for constructing the 2-aminothiazole ring.[2] The reaction's enduring popularity stems from its reliability and the ready availability of its starting materials.
Mechanistic Rationale
The Hantzsch synthesis involves the condensation of an α-halocarbonyl compound with a thiourea derivative. The causality of this reaction is a sequence of nucleophilic attack, intramolecular cyclization, and dehydration. The sulfur atom of the thiourea, acting as a potent nucleophile, initiates the reaction by attacking the electrophilic carbon bearing the halogen. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. The final step is a dehydration event that leads to the formation of the aromatic 2-aminothiazole ring.[2]
Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.
Advantages and Disadvantages
Advantages:
-
Versatility: A wide range of substituents can be introduced on the thiazole ring by varying the α-haloketone and thiourea starting materials.
-
High Yields: The reaction often proceeds in good to excellent yields.
-
Well-established: The procedure is robust and has been extensively documented.
Disadvantages:
-
Lachrymatory Intermediates: α-haloketones are often lachrymatory and toxic, requiring careful handling in a fume hood.
-
Harsh Conditions: Some variations of the Hantzsch synthesis may require elevated temperatures and prolonged reaction times.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a standard procedure for the Hantzsch synthesis.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate solution
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel.
-
Wash the filter cake with water.
-
Allow the collected solid to air dry. The crude product is often of sufficient purity for characterization.
The Cook-Heilbron Synthesis: An Alternative Route to 5-Aminothiazoles
The Cook-Heilbron synthesis offers a distinct approach, leading to the formation of 5-aminothiazoles. This method is particularly valuable when substitution at the 5-position is desired.
Mechanistic Insights
This reaction involves the interaction of α-aminonitriles or aminocyanoacetates with reagents such as carbon disulfide, dithioacids, or isothiocyanates. The reaction proceeds under mild, often aqueous, conditions at room temperature.[1] The mechanism initiates with a nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent. This is followed by an intramolecular cyclization involving the nitrile group, and subsequent tautomerization to yield the aromatic 5-aminothiazole.[1]
Caption: General mechanism of the Cook-Heilbron synthesis.
Advantages and Disadvantages
Advantages:
-
Mild Conditions: The reaction is often carried out at room temperature and in aqueous media, making it a "greener" alternative.
-
Access to 5-Aminothiazoles: It provides a direct route to 5-aminothiazole derivatives, which can be challenging to synthesize via the Hantzsch method.
Disadvantages:
-
Limited Scope: The scope of the reaction can be limited by the availability of the requisite α-aminonitrile starting materials.
-
Potential for Side Products: Depending on the reagents and conditions, the formation of side products can occur.
Experimental Protocol: General Procedure for Cook-Heilbron Synthesis
A general procedure for the synthesis of 5-aminothiazoles from α-aminonitriles and carbon disulfide is as follows:
Materials:
-
α-Aminonitrile
-
Carbon disulfide
-
Ethanol (or other suitable solvent)
-
Base (e.g., triethylamine or sodium hydroxide solution)
Procedure:
-
Dissolve the α-aminonitrile in a suitable solvent such as ethanol.
-
Add an equimolar amount of carbon disulfide to the solution.
-
Add a base (e.g., a catalytic amount of triethylamine or a dilute solution of sodium hydroxide) to the reaction mixture.
-
Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is then dried and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Modern and Greener Approaches to 2-Aminothiazole Synthesis
In recent years, there has been a significant drive towards developing more efficient, sustainable, and environmentally friendly synthetic methodologies. These modern approaches often offer advantages in terms of reaction time, energy consumption, and safety.
One-Pot Syntheses
One-pot procedures, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, have gained significant traction. For 2-aminothiazole synthesis, this often involves the in situ generation of the α-haloketone from a ketone, followed by the addition of thiourea.
Key Features:
-
Efficiency: Eliminates the need for intermediate purification steps, saving time and resources.
-
Safety: Avoids the handling and isolation of lachrymatory α-haloketones.
-
Catalysis: Often employs catalysts like copper(II) bromide or greener alternatives like lactic acid to facilitate the initial halogenation.[3][4]
Experimental Protocol: One-Pot Synthesis from an Aromatic Ketone using Copper(II) Bromide
Materials:
-
Aromatic methyl ketone (e.g., acetophenone)
-
Thiourea
-
Copper(II) bromide (CuBr₂)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the aromatic methyl ketone (1.0 mmol), thiourea (1.2 mmol), and copper(II) bromide (2.2 mmol) in ethanol (10 mL).
-
Stir the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the mixture into water.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.
Key Features:
-
Rapid Reactions: Reactions that take hours under conventional heating can often be completed in minutes.[5]
-
Improved Yields: The efficient and uniform heating provided by microwaves can lead to higher product yields and fewer side products.
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives
Materials:
-
Substituted ketone
-
Thiourea
-
Iodine
-
Ethanol
Procedure:
-
In a microwave-safe reaction vessel, combine the substituted ketone (0.01 M), thiourea (0.02 M), and iodine (0.01 M) in a minimal amount of ethanol.
-
Subject the mixture to microwave irradiation at a suitable power (e.g., 170 W) for 5-15 minutes.
-
Monitor the reaction progress by TLC.
-
After cooling, pour the reaction mixture into ice water.
-
Filter the resulting precipitate and dry.
-
Recrystallize the product from ethanol.
Ultrasound-Assisted Synthesis
The use of ultrasound (sonochemistry) provides another energy-efficient and effective method for accelerating chemical reactions. The formation of 2-aminothiazoles can be significantly enhanced under ultrasonic irradiation.
Key Features:
-
Enhanced Reaction Rates: Acoustic cavitation generated by ultrasound can lead to localized high temperatures and pressures, accelerating the reaction.
-
Mild Conditions: Reactions can often be carried out at lower temperatures than conventional methods.
-
Improved Mass Transfer: Ultrasound can improve the mixing and mass transfer of reactants, particularly in heterogeneous systems.
Experimental Protocol: Ultrasound-Assisted Synthesis of 2-Aminothiazoles
Materials:
-
Aromatic ketone
-
Thiourea
-
N-Bromosuccinimide (NBS)
-
Brønsted acidic ionic liquid (catalyst)
-
Solvent (e.g., ethanol)
Procedure:
-
In a suitable reaction vessel, combine the aromatic ketone, thiourea, NBS, and a catalytic amount of a Brønsted acidic ionic liquid in a solvent.
-
Immerse the vessel in an ultrasonic bath and irradiate at a specific frequency and power.
-
Monitor the reaction by TLC. Reaction times can range from 35 to 115 minutes.[6]
-
Upon completion, the product can be isolated by a standard aqueous workup and purified by recrystallization or chromatography.
Comparative Analysis of Synthetic Routes
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the different synthetic routes discussed.
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Hantzsch Synthesis | α-Haloketone, Thiourea | Reflux in solvent (e.g., ethanol) | 2 - 4 hours | 70 - 95% | Versatile, well-established, high yields | Use of lachrymatory and toxic α-haloketones |
| Cook-Heilbron Synthesis | α-Aminonitrile, CS₂ | Room temperature, mild base | Varies (can be several hours) | Good to excellent | Mild conditions, direct access to 5-aminothiazoles | Limited substrate scope, potential for side products |
| One-Pot Synthesis (CuBr₂) | Ketone, Thiourea | CuBr₂, reflux in ethanol | 2 - 4 hours | 70 - 90%[3] | High efficiency, avoids isolation of intermediates, safer | Requires a stoichiometric amount of copper salt |
| One-Pot Synthesis (Lactic Acid) | Aralkyl ketone, Thiourea, NBS | Lactic acid (catalyst and solvent), 90-100°C | 10 - 15 minutes | up to 96%[4] | Rapid, green catalyst, scalable | Requires elevated temperature |
| Microwave-Assisted Synthesis | Ketone, Thiourea | Iodine, microwave irradiation (170 W) | 5 - 15 minutes | 80 - 95%[5] | Extremely fast, high yields, energy efficient | Requires specialized microwave reactor |
| Ultrasound-Assisted Synthesis | Ketone, Thiourea, NBS | Ionic liquid catalyst, ultrasound irradiation | 35 - 115 minutes | 20 - 78%[6] | Mild conditions, enhanced reaction rates | Yields can be variable, requires ultrasonic equipment |
Conclusion and Future Perspectives
The synthesis of 2-aminothiazoles has evolved significantly from the foundational Hantzsch reaction. While this classical method remains a reliable and versatile tool, modern approaches offer substantial improvements in terms of efficiency, safety, and environmental impact. One-pot procedures elegantly circumvent the need to handle hazardous intermediates, while microwave and ultrasound-assisted syntheses provide remarkable accelerations in reaction rates.
For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors including the desired scale of synthesis, the specific substitution pattern required, available equipment, and a commitment to the principles of green chemistry. The continued development of novel catalytic systems and energy-efficient methodologies will undoubtedly further expand the synthetic chemist's toolbox for accessing this vital heterocyclic scaffold, paving the way for the discovery of next-generation 2-aminothiazole-based therapeutics.
References
-
Wikipedia. (2023). Cook–Heilbron thiazole synthesis. [Link]
-
Ultrasound Accelerated Synthesis of 2‐Amino‐1,3‐Thiazoles via Three‐Component Reaction of Methyl Ketones, Thioureas, and N‐Bromosuccinimide Catalyzed by Brønsted Acidic Ionic Liquid. (2025). Request PDF. [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
Cook, A. H., Heilbron, I., & Levy, A. L. (1947). Studies in the azole series. Part I. A novel route to 5-aminothiazoles. Journal of the Chemical Society (Resumed), 1594-1598. [Link]
-
Expertsmind.com. (n.d.). Cook–Heilbron Thiazole Synthesis, Chemical Reactions, Assignment Help. [Link]
-
YouTube. (2022, December 21). Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry. [Link]
-
HETEROCYCLES, Vol. 85, No. 8, 2012. (2012). A facile, one-pot procedure for the synthesis of 2-aminothiazole derivatives. [Link]
-
Bodireddy, M. R., Vaddamanu, M. K., & P, S. (2016). Lactic acid mediated tandem one-pot synthesis of 2-aminothiazole derivatives: A rapid, scalable and sustainable process. Cogent Chemistry, 2(1), 1159392. [Link]
-
Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 13(14), 9349-9361. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
-
Joshi, D. K. T., & Pandya, N. R. (2025). Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. Medicinal and Medical Chemistry, 2(3), 123-128. [Link]
-
ResearchGate. (n.d.). Cook-Heilbron thiazole synthesis. [Link]
-
Rahatgaonkar, A., & Rathod, A. (2009). Microwave-Assisted Synthesis of 2-amino-4-substituted Phenyl-thiazole. Asian Journal of Chemistry, 21(5), 3531-3534. [Link]
-
El-Ghani, G. E. A., El-Sayed, S. M., El-Sayed, A. F., & El-Bana, G. G. (2025). Design, Synthesis, Biological Evaluation and In-Silico Investigation, Molecular Docking, Molecular Dynamics Simulations, and ADMET Profiling of Novel Thiazole-Based Derivatives. Polycyclic Aromatic Compounds, 1-24. [Link]
-
Journal of University of Shanghai for Science and Technology. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. [Link]
-
Wang, X., et al. (2022). A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I. Beilstein Journal of Organic Chemistry, 18, 1236-1244. [Link]
-
Al-Ostoot, F. H., et al. (2024). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega. [Link]
-
Sun, W., et al. (2024). Ultrasound‐Assisted Annulation of 2‐Aminothiophenols with Aldehydes: Facile Synthesis of Benzothiazoles. ChemistrySelect, 9(19), e202404940. [Link]
-
Gaikwad, D. D., et al. (2021). Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free. Polycyclic Aromatic Compounds, 1-11. [Link]
-
Malaysian Journal of Analytical Sciences. (2018). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. [Link]
-
ResearchGate. (n.d.). Comparative study for conventional hot stirring, reflux process and novel microwave assisted synthesis of substituted-2-aminobenzothiazole derivatives and their Pharmacological Screening. [Link]
-
National Institutes of Health. (2020). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. [Link]
-
National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]
-
National Institutes of Health. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. [Link]
-
Thesis Template. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. [Link]
-
ResearchGate. (n.d.). (+)-CSA Catalyzed Multicomponent Synthesis of 1-[(1,3-Thiazol-2-ylamino)methyl]-2-naphthols and Their Ring-Closure Reaction under Ultrasonic Irradiation. [Link]
-
ResearchGate. (n.d.). Design, synthesis and insilico evaluation of 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors. [Link]
Sources
- 1. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating Selectivity: A Comparative Guide to Cross-Reactivity Studies of 2-Aminothiazole Compounds
The 2-aminothiazole (2-AT) scaffold is a cornerstone in modern medicinal chemistry. Its remarkable versatility has established it as a "privileged structure," integral to a multitude of FDA-approved drugs for diverse therapeutic areas, including oncology and inflammatory diseases.[1][2][3][4] However, this privilege is shadowed by a significant challenge: the 2-AT moiety is also classified as a potential "toxicophore," a structure that can be metabolically activated to form reactive species.[1][2] This duality, coupled with its frequent use in designing kinase inhibitors, necessitates a rigorous and comprehensive assessment of compound selectivity to ensure both efficacy and safety.
This guide provides an in-depth framework for researchers, scientists, and drug development professionals to systematically evaluate the cross-reactivity of 2-aminothiazole compounds. We will move beyond mere protocol listings to explain the causality behind experimental choices, empowering you to design, execute, and interpret a robust, multi-tiered selectivity profiling strategy.
The Kinase Inhibitor Challenge: Why Cross-Reactivity is a Critical Hurdle
The human genome contains over 500 protein kinases, collectively known as the kinome.[5] These enzymes share a structurally conserved ATP-binding pocket, which is the primary target for the majority of kinase inhibitors, including many 2-AT derivatives.[6][7] This structural homology is the root cause of cross-reactivity, where a compound designed for a specific kinase also binds to and inhibits other unintended kinases ("off-targets").
Off-target activity is not merely an academic concern; it has profound clinical implications:
-
Reduced Efficacy: If a significant portion of the drug engages with irrelevant targets, the concentration available for the intended target may be insufficient.
-
Unforeseen Toxicities: Inhibition of essential "housekeeping" kinases can lead to severe adverse effects. For instance, off-target inhibition of kinases like DYRK1A has been linked to cellular toxicity.[8]
-
Complex Polypharmacology: While sometimes beneficial, engaging multiple targets can produce a convoluted pharmacological profile that is difficult to predict and manage.
Therefore, a front-loaded, exhaustive cross-reactivity assessment is not just a regulatory checkbox but a fundamental component of de-risking a 2-aminothiazole-based drug candidate.
A Multi-Tiered Strategy for Assessing Selectivity
A robust evaluation of cross-reactivity cannot rely on a single assay. We advocate for a tiered approach that moves from broad, high-throughput screening to more physiologically relevant cellular models. This workflow ensures that resources are used efficiently while building a comprehensive selectivity profile.
Caption: The Principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA followed by Western Blot
-
Cell Treatment: Culture cells to ~80% confluency. Treat with the 2-aminothiazole compound at various concentrations (e.g., 0.1 to 30 µM) or with DMSO as a vehicle control for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Place the PCR tubes in a thermal cycler and heat to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes. Rationale: This step denatures unstable proteins. The optimal temperature range must be empirically determined for each target protein.
-
Cell Lysis: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation & Analysis: Carefully collect the supernatant (containing the soluble protein fraction). Determine the protein concentration, normalize all samples, and analyze by SDS-PAGE and Western blot using an antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein remaining against the temperature to generate a "melt curve." The temperature at which 50% of the protein is aggregated (Tagg) is determined. A shift in the Tagg (ΔTagg) in drug-treated samples compared to DMSO control confirms target engagement.
Comparative Data Analysis: Tiers 1 & 2
Integrating data from in vitro and cellular assays provides a more complete picture of a compound's behavior.
Table 2: Integrated Selectivity Profile for Compound B
| Target | In Vitro Binding (Kd, nM) | In Vitro Activity (IC50, nM) | Cellular Engagement (ΔTagg, °C) | Assessment |
| Primary Target | 15 | 25 | + 5.8°C | Potent, selective, and cell-permeable |
| Off-Target 1 | 30 | 85 | + 4.1°C | Significant off-target liability |
| Off-Target 2 | 550 | >1000 | + 0.5°C | Weak off-target, low cellular relevance |
Data is illustrative.
This integrated view is powerful. Here, Compound B shows significant cellular engagement with Off-Target 1, confirming that the cross-reactivity observed in vitro is not an artifact and represents a genuine liability that must be addressed through medicinal chemistry optimization.
Conclusion and Authoritative Perspective
The 2-aminothiazole scaffold remains a valuable asset in drug discovery, but its successful application hinges on a proactive and rigorous assessment of cross-reactivity. A strategy that relies solely on a primary in vitro screen is insufficient to predict clinical outcomes.
As demonstrated, a multi-tiered approach is essential. By first using broad in vitro binding and activity assays to map the landscape of potential interactions, researchers can identify areas of concern. Subsequently, these findings must be validated in a physiological context using methods like CETSA to confirm that the compound engages these targets within the complex cellular environment. This systematic, evidence-based workflow allows for the early identification of liabilities, guiding medicinal chemistry efforts to engineer selectivity and ultimately leading to the development of safer and more effective 2-aminothiazole-based therapeutics.
References
-
Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
-
Reaction Biology. (2020). KINASE PROFILING & SCREENING. Reaction Biology Website. [Link]
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemical Research in Toxicology. [Link]
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions. [Link]
-
ResearchGate. (n.d.). Competition binding assay for measuring the interaction between unlinked, unmodified ('free') small molecules and kinases. ResearchGate Website. [Link]
-
Reaction Biology. (2020). Comparison of Common Kinase Assay Platforms. Reaction Biology Website. [Link]
-
BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech Website. [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science. [Link]
-
Drug Discovery and Development. (2007). Kinomics: The New Star. Drug Discovery and Development Website. [Link]
-
Wikipedia. (n.d.). Thermal shift assay. Wikipedia. [Link]
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. [Link]
-
Bensaude, O. (2011). The kinase-dedicated inhibitor story. Drug Discovery Today: Technologies. [Link]
-
Re-Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2018). ACS Chemical Biology. [Link]
-
Brear, P., et al. (2019). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Journal of Medicinal Chemistry. [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery Website. [Link]
-
Milanesi, L., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Website. [Link]
-
Jura, N., et al. (2011). Drug discovery and the human kinome: recent trends. Trends in Pharmacological Sciences. [Link]
-
Eurofins Discovery. (2023). Recent Trends in Kinase Drug Discovery. YouTube. [Link]
-
El-Gamal, M. I., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]
-
Kumar, A., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Bloom Helicase Inhibitors: A Focus on the 4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine Class
This guide provides an in-depth comparison of the efficacy of various small molecule inhibitors targeting the Bloom (BLM) helicase, a critical enzyme in maintaining genomic stability. We will delve into the mechanistic details and performance data of the pioneering inhibitor class, represented by ML216, which is structurally based on the 4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of BLM helicase inhibition and the experimental methodologies required for their evaluation.
The Critical Role of BLM Helicase in Genomic Integrity and as a Therapeutic Target
The Bloom syndrome protein (BLM) is a member of the RecQ helicase family, a group of enzymes essential for DNA unwinding.[1][2] BLM plays a pivotal role in the DNA damage response (DDR) pathways, particularly in homologous recombination (HR) repair, telomere maintenance, and the resolution of complex DNA structures like Holliday junctions and G-quadruplexes.[1][3][4] Mutations in the BLM gene lead to Bloom's syndrome, a rare genetic disorder characterized by genomic instability and a high predisposition to a wide range of cancers.[3][4]
In the context of oncology, many cancer cells exhibit defects in their DDR pathways, making them reliant on specific repair mechanisms for survival. This creates a vulnerability that can be exploited therapeutically through the concept of "synthetic lethality." By inhibiting a key DDR protein like BLM, it is possible to selectively kill cancer cells that have pre-existing DNA repair defects.[2] Furthermore, inhibiting BLM can sensitize tumor cells to conventional DNA-damaging chemotherapies, such as cisplatin, offering a promising strategy to enhance treatment efficacy and overcome drug resistance.[1][5]
Caption: Role of BLM Helicase in the DNA Damage Response Pathway.
ML216: The Prototypical Thiazol-2-amine Based BLM Inhibitor
ML216 was identified through a high-throughput screen as the first potent and selective small-molecule inhibitor of BLM helicase.[3][6] Its discovery was a significant milestone, providing a crucial tool to study the cellular functions of BLM and a starting point for the development of novel anticancer therapeutics.[3][6]
Mechanism of Action
ML216 acts as a competitive inhibitor of BLM's DNA unwinding activity.[1][7] Mechanistic studies have shown that it functions by preventing the binding of BLM to its DNA substrates.[5][6] This inhibition of DNA binding consequently blocks the enzyme's ssDNA-dependent ATPase activity, which is essential for providing the energy required for DNA strand separation.[4][8]
Efficacy and Cellular Activity
ML216 demonstrates low micromolar potency against the helicase activity of both full-length BLM and its helicase domain.[3][8] In cellular contexts, ML216 exhibits on-target activity by selectively inhibiting the proliferation of BLM-proficient cells while having minimal effect on BLM-deficient cells.[3] A hallmark of BLM deficiency is an elevated frequency of sister chromatid exchanges (SCEs), and treatment with ML216 phenocopies this effect in normal cells, confirming its specific inhibition of BLM function within the cell.[3][9]
Crucially, ML216 has been shown to sensitize cancer cells to DNA cross-linking agents like cisplatin.[1] This synergistic effect stems from ML216's ability to impair the DNA damage repair machinery, leading to an accumulation of DNA double-strand breaks (DSBs), cell cycle arrest, and ultimately, apoptosis.[1][7]
Selectivity Profile
A key advantage of ML216 is its selectivity. It shows significantly less activity against other related RecQ helicases such as RECQ1 and RECQ5, as well as the bacterial UvrD helicase.[3] While some inhibitory activity against the related WRN helicase has been noted, ML216 is still considered a selective probe for studying BLM function.[6][10] This selectivity is a marked improvement over earlier, non-specific DNA binding ligands like Distamycin A that inhibited multiple helicases.[3]
Comparative Analysis with Other Classes of BLM Inhibitors
While ML216 was a groundbreaking discovery, the field has evolved with the identification of other inhibitors with distinct mechanisms and properties.
Allosteric Inhibitors: A Different Mode of Action
More recently, a novel class of BLM inhibitors, exemplified by a substituted benzamide referred to as "BLM inhibitor 2", has been characterized.[2][11] Unlike ML216, this compound acts via an allosteric mechanism.[2][11]
-
Mechanism: This inhibitor binds to a previously unknown allosteric pocket at an interdomain interface of the BLM-DNA complex.[2] This binding traps a specific DNA-bound translocation intermediate, thereby inhibiting the helicase activity without directly competing with ATP binding.[2][11]
-
Efficacy and Selectivity: "BLM inhibitor 2" demonstrates an IC50 in the low micromolar range (1.8 - 2.2 µM) and exhibits high selectivity for BLM over other RecQ family members like WRN and RECQ5.[2][11] Its non-competitive nature with respect to ATP offers a distinct advantage and a different pharmacological profile compared to ML216.[11]
Other Competitive Inhibitors: The Case of AO/854
Research has also identified other competitive inhibitors, such as AO/854. This compound, identified through high-throughput screening, also functions by disrupting the binding of BLM to DNA, thereby inhibiting its helicase and ATPase activities.[7]
-
Cellular Effects: In prostate cancer cell lines (PC3), AO/854 has been shown to inhibit proliferation, migration, and invasion.[7] It induces DNA damage, activates the DDR pathway (upregulating p-Chk1 and p-Chk2), and promotes p53-dependent apoptosis.[7] Similar to ML216, AO/854 also demonstrates a synergistic cytotoxic effect when combined with cisplatin.[7]
Data Summary: A Head-to-Head Comparison
The following table summarizes the key characteristics of the discussed BLM helicase inhibitors.
| Inhibitor Class | Representative Compound | Mechanism of Action | Reported IC50 (Helicase Activity) | Key Cellular Effects | Selectivity Profile |
| Thiazol-2-amine | ML216 | Competitive; inhibits DNA binding | 0.97 - 2.98 µM[8] | Induces SCEs; sensitizes cells to cisplatin; anti-proliferative[1][3][9] | Selective for BLM over RECQ1, RECQ5, UvrD; some activity against WRN[3][6] |
| Substituted Benzamide | "BLM inhibitor 2" | Allosteric; traps DNA-bound intermediate | 1.8 - 2.2 µM[2][11] | Inhibits DNA unwinding | Highly selective for BLM over WRN, RECQ1, RECQ5, UvrD[11] |
| Other Competitive | AO/854 | Competitive; inhibits DNA binding | Not specified in abstracts | Induces apoptosis in PCa cells; sensitizes to cisplatin[7] | Not specified in abstracts |
| Non-specific | Distamycin A | DNA minor groove binding | Micromolar range | Non-specific DNA binding | Inhibits both BLM and WRN[3] |
Essential Experimental Protocols for Inhibitor Evaluation
To ensure scientific rigor, the characterization of any potential BLM helicase inhibitor requires a series of well-controlled experiments. The following protocols are foundational for this purpose.
Gel-Based DNA Helicase Unwinding Assay
This assay directly visualizes the inhibitor's effect on the enzyme's ability to separate a forked DNA duplex.
Principle: A radiolabeled or fluorescently-labeled forked DNA substrate is incubated with purified BLM helicase in the presence of ATP and varying concentrations of the inhibitor. The reaction products (unwound single-stranded DNA) are separated from the duplex substrate by native polyacrylamide gel electrophoresis (PAGE) and quantified.
Step-by-Step Protocol:
-
Substrate Preparation: Anneal a labeled oligonucleotide to a partially complementary unlabeled oligonucleotide to create a forked duplex DNA substrate.
-
Reaction Setup: In a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT), combine purified recombinant BLM helicase with the test inhibitor at various concentrations.
-
Initiation: Add the DNA substrate and ATP (e.g., 2 mM) to the reaction mix to start the unwinding reaction. Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Quenching: Stop the reaction by adding a stop buffer containing EDTA (to chelate Mg²⁺) and a loading dye.
-
Electrophoresis: Resolve the reaction products on a native polyacrylamide gel.
-
Visualization: Visualize the DNA bands using autoradiography (for ³²P-labeled DNA) or fluorescence imaging.
-
Quantification: Quantify the intensity of the bands corresponding to the unwound and duplex DNA. Calculate the percentage of unwound substrate and plot against inhibitor concentration to determine the IC50 value.
Caption: Workflow for a Gel-Based Helicase Unwinding Assay.
Cell Viability Assay
Principle: To assess the cytotoxic or anti-proliferative effects of the inhibitor, assays like CCK8 or MTT are used. These assays measure the metabolic activity of living cells, which correlates with cell number.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., PC3, HeLa) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the BLM inhibitor for a specified duration (e.g., 48-72 hours). Include untreated and vehicle-only controls.
-
Reagent Addition: Add the assay reagent (e.g., CCK8 solution) to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Comet Assay (Single Cell Gel Electrophoresis)
Principle: This assay measures DNA strand breaks in individual cells. Damaged DNA, containing fragments and relaxed loops, migrates further out of the nucleus during electrophoresis, forming a "comet tail." The intensity of the tail relative to the head reflects the extent of DNA damage.
Step-by-Step Protocol:
-
Cell Preparation: Harvest cells after treatment with the inhibitor (and/or a DNA damaging agent).
-
Embedding: Mix the cell suspension with low-melting-point agarose and pipette onto a specially coated microscope slide. Allow to solidify.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Unwinding: Place the slides in an alkaline electrophoresis buffer to allow the DNA to unwind.
-
Electrophoresis: Perform electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Imaging: Visualize the comets using a fluorescence microscope and quantify the tail length/intensity using specialized software.
Western Blotting
Principle: This technique is used to detect and quantify specific proteins in a cell lysate, such as markers of DNA damage (γH2AX) or DDR signaling (p-Chk1, p-Chk2).
Step-by-Step Protocol:
-
Lysate Preparation: Lyse treated and control cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-γH2AX), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an HRP substrate (chemiluminescent reagent) and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Perspectives
The development of small molecule inhibitors against BLM helicase has provided invaluable tools for cancer research and holds significant therapeutic promise. The this compound derivative, ML216, established a critical benchmark as the first selective, cell-permeable inhibitor, demonstrating clear on-target effects and synergistic potential with chemotherapy. The subsequent discovery of allosteric inhibitors and other novel compounds has broadened the landscape, offering alternative mechanisms of action that may lead to improved efficacy and safety profiles.
Future efforts will likely focus on developing inhibitors with even greater potency and selectivity, as well as improved pharmacokinetic properties suitable for clinical development. The systematic application of the robust experimental protocols detailed in this guide will be essential for the rigorous evaluation of these next-generation compounds, ultimately paving the way for their potential use in precision oncology.
References
- ML216-Induced BLM Helicase Inhibition Sensitizes PCa Cells to the DNA-Crosslinking Agent Cispl
- Uncovering an allosteric mode of action for a selective inhibitor of human Bloom syndrome protein. (2021). eLife.
- Discovery of ML216, a Small Molecule Inhibitor of Bloom (BLM) Helicase. (2011).
- The BLM helicase is a new therapeutic target in multiple myeloma involved in replication stress survival and drug resistance. (n.d.). Frontiers.
- A small molecule inhibitor of the BLM helicase modulates chromosome stability in human cells. (n.d.). PubMed Central.
- Screening Of Small Molecule Inhibitors Targeting BLM Helicase And Study Of Their Anti-prostate Cancer Mechanis. (2024). Globe Thesis.
- BLM inhibitor 2 | BLM helicase inhibitor. (n.d.). Probechem Biochemicals.
- Design, synthesis and evaluation of a novel series of BLM helicase inhibitors. (2017).
- A Small Molecule Inhibitor of the BLM Helicase Modulates Chromosome Stability in Human Cells. (n.d.).
- ML216 (CID-49852229) | BLM Helicase Inhibitor. (n.d.). MedChemExpress.
- Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. (n.d.). PubMed Central.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Uncovering an allosteric mode of action for a selective inhibitor of human Bloom syndrome protein | eLife [elifesciences.org]
- 3. Discovery of ML216, a Small Molecule Inhibitor of Bloom (BLM) Helicase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The BLM helicase is a new therapeutic target in multiple myeloma involved in replication stress survival and drug resistance [frontiersin.org]
- 6. A small molecule inhibitor of the BLM helicase modulates chromosome stability in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globethesis.com [globethesis.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. BLM inhibitor 2 | BLM helicase inhibitor | Probechem Biochemicals [probechem.com]
A Comparative Guide to Validating the Anticancer Properties of Novel 2-Aminobenzothiazole Derivatives
Sources
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. What are BRAF inhibitors and how do they work? [synapse.patsnap.com]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BRAF inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mskcc.org [mskcc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - FR [thermofisher.com]
- 13. MTT assay - Wikipedia [en.wikipedia.org]
- 14. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.be]
- 15. nbinno.com [nbinno.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Annexin V-FITC Kit Protocol [hellobio.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. Natural Compounds as Modulators of Cell Cycle Arrest: Application for Anticancer Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Cell cycle regulation and anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. noblelifesci.com [noblelifesci.com]
- 23. ijpbs.com [ijpbs.com]
- 24. Current State of Animal (Mouse) Modeling in Melanoma Research - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Animal models of melanoma: a somatic cell gene delivery mouse model allows rapid evaluation of genes implicated in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cris.tau.ac.il [cris.tau.ac.il]
- 27. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of 2-Aminothiazole Analogs
Introduction: The Privileged Scaffold and the Power of In Silico Prediction
The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold."[1] This distinction arises from its presence in a multitude of compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The versatility of this heterocyclic ring allows it to serve as a pharmacophore or a structural anchor, influencing the physicochemical and pharmacokinetic properties of potential drug candidates.[2][3] In the quest to discover novel therapeutics, molecular docking has emerged as an indispensable computational tool.[1][4] It allows researchers to predict the binding orientation and affinity of small molecules, like 2-aminothiazole analogs, to the active site of a protein target, thereby providing critical insights that guide rational drug design and lead optimization.[4][5]
This guide provides a comparative analysis of docking studies involving 2-aminothiazole derivatives against several key enzymatic targets. We will delve into the causality behind the experimental choices, present a robust, self-validating protocol for conducting such studies, and summarize key findings with supporting data.
Comparative Docking Analysis: A Multi-Target Perspective
The inhibitory potential of 2-aminothiazole analogs has been explored against a diverse range of enzymatic targets. By comparing docking scores and binding interactions across different studies, we can discern patterns of activity and selectivity. Molecular docking serves to rationalize these findings at an atomic level, predicting how subtle changes in the analog's structure can influence its fit within a protein's binding pocket.
Target Class: Protein Kinases
Protein kinases are a major focus in drug discovery, particularly in oncology, due to their critical role in cell signaling pathways.[6] The 2-aminothiazole scaffold has proven to be a fertile ground for developing potent kinase inhibitors.
Table 1: Comparative Docking Data of 2-Aminothiazole Analogs against Protein Kinases
| Compound Series/ID | Target Protein (PDB ID) | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| 1a, 2a | mTOR (4DRH) | Stronger binding than doxorubicin & rapamycin | Not specified | [7] |
| 1a, 2a | EGFR (4RJ3) | Stronger binding than doxorubicin & rapamycin | Not specified | [7] |
| Compound 5A | EGFR | -9.616 | Not specified | [8] |
| Compound 4 | CDK2 | IC₅₀ = 20 nM (Potent Inhibition) | Not specified | [9] |
| Various Analogs | CDK2 | IC₅₀ values in the 1-10 nM range | Not specified | [10] |
| 1a, 2a, 3e, 4d, 5d, 6d | Aurora Kinase (1MQ4) | -9.67 (for compound 1a) | Not specified | [3] |
| Compound 7 | CK2α (3FWQ) | IC₅₀ = 3.4 µM (Allosteric site) | Val73, Lys74, Lys77 |[11][12] |
Causality Insight: The high affinity observed for analogs against kinases like EGFR and mTOR often stems from the ability of the 2-aminothiazole core to form critical hydrogen bonds with the hinge region of the kinase domain, mimicking the interaction of the natural ATP substrate.[13] Modifications on the scaffold then explore surrounding hydrophobic pockets to enhance potency and selectivity.[9][10] Interestingly, some 2-aminothiazole derivatives have been identified as allosteric inhibitors, binding to sites other than the ATP pocket, which offers a path to greater selectivity.[11]
Target Class: Antimicrobial Enzymes
The rise of antimicrobial resistance necessitates the discovery of new drugs targeting essential bacterial and fungal proteins. 2-aminothiazole derivatives have shown promise in this area.[14][15][16]
Table 2: Comparative Docking Data of 2-Aminothiazole Analogs against Antimicrobial Targets
| Organism | Target Protein (PDB ID) | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Bacillus cereus | Protein Target | -8.7 | Not specified | [1] |
| Candida albicans | Protein Target | -8.2 | Not specified | [1] |
| E. coli, S. aureus, P. aeruginosa | DNA Gyrase (1KZN) | Favorable, comparable to clorobiocin | Not specified | [1] |
| Not Specified | Oxidoreductase (2CDU, 3NM8) | -6.64 (lowest score) | Not specified |[1][17] |
Causality Insight: In targets like DNA gyrase, the planar nature of the thiazole ring can facilitate stacking interactions with DNA bases or key amino acid residues, while the amino group and other substituents can form hydrogen bonds and van der Waals contacts to secure the ligand in the binding site.[1]
Experimental Protocol: A Self-Validating Molecular Docking Workflow
This section outlines a detailed, generalized methodology for performing comparative molecular docking studies. The inclusion of a validation step is critical for ensuring the trustworthiness and predictive power of the generated models.[18][19]
Workflow Overview
The entire docking process can be visualized as a systematic pipeline, from initial setup to final validation.
Caption: Key interactions of a 2-aminothiazole analog in a binding site.
Part E: Trustworthiness through Protocol Validation This is the most critical step to ensure the reliability of your docking results. The standard method is "re-docking." [18]
-
Obtain a Co-crystallized Ligand: Start with a protein structure from the PDB that already has a ligand bound in the active site (the "native" or "co-crystallized" ligand).
-
Extract and Re-dock: Extract this native ligand and then dock it back into the same protein using the exact protocol (receptor preparation, grid box parameters, etc.) that you will use for your 2-aminothiazole analogs.
-
Calculate RMSD: Superimpose the predicted pose of the re-docked ligand onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses. [18]4. Assess Validity: An RMSD value of less than 2.0 Å is generally considered a successful validation. [19][20][21]This indicates that your docking protocol is capable of accurately reproducing a known binding mode, thereby lending confidence to the predictions you make for your novel compounds.
Conclusion and Future Outlook
Comparative docking studies provide a powerful, cost-effective framework for prioritizing 2-aminothiazole analogs for synthesis and biological testing. By systematically evaluating potential binding modes and affinities against various targets, researchers can build robust structure-activity relationship (SAR) models. The validation of the docking protocol is not merely a formality but a mandatory step to ensure the scientific integrity of the in silico predictions. As computational power increases and scoring functions become more sophisticated, the synergy between molecular docking and medicinal chemistry will continue to accelerate the discovery of new 2-aminothiazole-based therapeutics.
References
-
ResearchGate. (n.d.). Molecular docking protocol validation. Retrieved from [Link]
-
ResearchGate. (2024). Design, synthesis, and insilico evaluation of 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors. Retrieved from [Link]
-
Scribd. (n.d.). Docking and Synthesis of Some 2-Aminothiazole Derivatives As Antimicrobial Agent. Retrieved from [Link]
-
Pistoia, M., et al. (2018). Structure-based drug design to the discovery of new 2-aminothiazole CDK2 inhibitors. Retrieved from [Link]
-
ACS Publications. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Retrieved from [Link]
-
Semantic Scholar. (2021). Docking and synthesis of some 2-aminothiazole derivatives as antimicrobial agents. Egyptian Journal of Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2019). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. Retrieved from [Link]
-
National Institutes of Health. (2012). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. Retrieved from [Link]
-
National Institutes of Health. (2019). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. Retrieved from [Link]
-
ACS Publications. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Retrieved from [Link]
-
ChemRxiv. (2024). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. Retrieved from [Link]
-
ResearchGate. (2023). Validation of Docking Methodology (Redocking). Retrieved from [Link]
-
ACS Publications. (2006). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
OUCI. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Retrieved from [Link]
-
National Institutes of Health. (2010). Docking Validation Resources: Protein Family and Ligand Flexibility Experiments. PMC. Retrieved from [Link]
-
PubMed. (2002). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. Retrieved from [Link]
-
National Institutes of Health. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. PMC. Retrieved from [Link]
-
ResearchGate. (2021). Docking and synthesis of some 2-aminothiazole derivatives as antimicrobial agents. Retrieved from [Link]
-
ResearchGate. (2024). Structure-Guided Design of 2-Amino-4-Phenylthiazole Derivatives Targeting EGFR: DFT Insights and Molecular Docking Evaluation. Retrieved from [Link]
-
National Institutes of Health. (2014). EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. Retrieved from [Link]
-
National Institutes of Health. (2012). Molecular Docking: A powerful approach for structure-based drug discovery. PMC. Retrieved from [Link]
-
ResearchGate. (2018). In silico Study, Molecular Docking and Synthesis of 2-Amino thiazole Derivatives using Green Chemistry Approach as Antioxidant Agent. Retrieved from [Link]
-
ChemRxiv. (2024). Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. Retrieved from [Link]
-
ACS Publications. (2022). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
ScienceGate. (2016). Methods and Algorithms for Molecular Docking-Based Drug Design and Discovery. Retrieved from [Link]
-
IJPRA. (2025). Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencegate.app [sciencegate.app]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Benchmarking the Anti-inflammatory Activity of Novel Thiazolidine-4-ones
Introduction: The Therapeutic Promise of the Thiazolidine-4-one Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their versatile binding capabilities and broad spectrum of biological activities. The thiazolidine-4-one ring system is a quintessential example of such a scaffold.[1][2][3][4] Its derivatives have garnered significant attention for a wide array of therapeutic properties, including anticancer, antimicrobial, and antidiabetic effects.[3][5] However, it is their potential as anti-inflammatory agents that presents a particularly compelling avenue for drug discovery.[6][7]
Chronic inflammation underpins a multitude of debilitating diseases, from rheumatoid arthritis to inflammatory bowel disease.[8] While non-steroidal anti-inflammatory drugs (NSAIDs) are mainstays of treatment, their long-term use is often hampered by significant gastrointestinal and cardiovascular side effects, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes.[9][10][11] This therapeutic gap drives the search for safer, more targeted anti-inflammatory agents. Novel thiazolidine-4-one derivatives, with their potential for selective COX-2 inhibition and modulation of other key inflammatory pathways, represent a promising frontier in this search.[12][13][14][15]
This guide provides a comprehensive framework for researchers to benchmark the anti-inflammatory activity of newly synthesized thiazolidine-4-one compounds. We will move beyond simple data reporting to explain the causal logic behind experimental choices, providing detailed, self-validating protocols and comparative data to rigorously evaluate and position new chemical entities against established standards.
Chapter 1: Mechanistic Underpinnings of Inflammation and Thiazolidine-4-one Action
A robust benchmarking strategy begins with a firm grasp of the molecular targets. Inflammation is a complex biological response involving a symphony of cellular mediators and signaling pathways.[16][17] Thiazolidine-4-ones have been shown to exert their anti-inflammatory effects by modulating several key nodes in this intricate network.
The Cyclooxygenase (COX) Pathway
The COX enzymes, COX-1 and COX-2, are central to the inflammatory cascade. COX-1 is constitutively expressed and plays a role in physiological functions like maintaining the gastric mucosa, while COX-2 is inducible at sites of inflammation and is responsible for synthesizing pro-inflammatory prostaglandins.[9] The ideal NSAID selectively inhibits COX-2, thereby reducing inflammation without the gastric side effects associated with COX-1 inhibition.[18] Many thiazolidine-4-one derivatives have been specifically designed and evaluated as selective COX-2 inhibitors.[12][13][14]
The NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[16][19] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[20] This frees NF-κB to translocate to the nucleus, where it orchestrates the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[17][21] The ability of a compound to suppress NF-κB activation is a strong indicator of potent anti-inflammatory activity.
Chapter 2: The In Vitro Benchmarking Cascade
A tiered in vitro screening approach is essential for efficiently identifying promising candidates while minimizing resource expenditure. The workflow progresses from broad, simple assays to more complex, mechanism-specific evaluations.
Tier 1: Initial Viability and Activity Screening
The primary goal here is to quickly identify active compounds and eliminate those with overt toxicity.
-
Protein Denaturation Assay: Inflammation can involve protein denaturation.[6] This assay provides a rapid, albeit non-specific, indication of anti-inflammatory potential by measuring a compound's ability to inhibit thermally-induced protein denaturation.[22]
-
Cytotoxicity Assay: It is crucial to ensure that any observed reduction in inflammatory markers is due to specific bioactivity, not cell death. Standard assays like MTT or LDH release should be run in the same cell line used for subsequent experiments (e.g., RAW 264.7 macrophages) to determine the non-toxic concentration range of the test compounds.
Tier 2: Cellular Assays for Key Inflammatory Mediators
This tier uses a cellular model of inflammation, most commonly murine (RAW 264.7) or human (THP-1) macrophages stimulated with LPS.[23]
-
Nitric Oxide (NO) Production: Inducible nitric oxide synthase (iNOS) produces large amounts of NO during inflammation. This can be quantified by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[24]
-
Pro-inflammatory Cytokine Production: The levels of key cytokines like TNF-α and IL-6 released into the culture medium are measured using Enzyme-Linked Immunosorbent Assays (ELISA).[7][25] This directly quantifies the compound's effect on crucial inflammatory signaling molecules.
Tier 3: Specific Mechanistic Assays
For the most promising candidates from Tier 2, the focus shifts to elucidating the specific mechanism of action.
-
COX-1/COX-2 Inhibition Assay: Commercially available kits provide a reliable method to determine the IC50 values (the concentration required to inhibit 50% of enzyme activity) for both COX isoforms.[15] This allows for the calculation of a COX-2 selectivity index (SI = IC50 COX-1 / IC50 COX-2), a critical parameter for predicting gastrointestinal safety.[1]
Comparative Data: In Vitro Benchmarking
The table below presents hypothetical data for two new thiazolidinone derivatives (TZD-A, TZD-B) compared against standard drugs.
| Compound | Cytotoxicity (CC50, µM) | NO Inhibition (IC50, µM) | TNF-α Inhibition (IC50, µM) | IL-6 Inhibition (IC50, µM) | COX-1 (IC50, µM) | COX-2 (IC50, µM) | COX-2 Selectivity Index |
| TZD-A | >100 | 12.5 | 8.2 | 10.1 | 45.3 | 0.9 | 50.3 |
| TZD-B | >100 | 25.1 | 20.5 | 22.8 | >100 | 15.4 | >6.5 |
| Diclofenac | >100 | 15.8 | 11.4 | 13.5 | 1.1 | 0.2 | 5.5 |
| Celecoxib | >100 | 18.2 | 15.1 | 16.9 | 50.1 | 0.05 | 1002 |
Data are representative. CC50: 50% cytotoxic concentration. IC50: 50% inhibitory concentration.
Interpretation: In this example, TZD-A shows potent inhibition of NO and cytokines, comparable to Diclofenac. Critically, it demonstrates strong COX-2 inhibition with a high selectivity index, suggesting a potentially safer profile than Diclofenac. TZD-B is less potent overall.
Chapter 3: In Vivo Validation: From Bench to Biological System
Positive in vitro results must be validated in a living organism, as factors like bioavailability, metabolism, and systemic response come into play.[8][26]
Acute Inflammation Model: Carrageenan-Induced Paw Edema
This is the most widely used primary in vivo screen for anti-inflammatory drugs.[27][28][29] Subplantar injection of carrageenan in the rat paw induces a biphasic inflammatory response characterized by swelling (edema). The ability of a pre-administered test compound to reduce this swelling compared to a vehicle control is a measure of its acute anti-inflammatory activity.[18]
Chronic Inflammation Model: Cotton Pellet-Induced Granuloma
To evaluate efficacy in a more prolonged inflammatory state, the cotton pellet granuloma model is employed.[18][27][30] Sterile cotton pellets are implanted subcutaneously in rats, inducing the formation of granulomatous tissue over several days. The test compound is administered daily, and its effect is quantified by the reduction in the dry weight of the excised granuloma, reflecting inhibition of the proliferative phase of inflammation.
Comparative Data: In Vivo Benchmarking
| Compound (Dose) | Paw Edema Inhibition (%) at 3h | Paw Edema Inhibition (%) at 5h | Granuloma Weight Inhibition (%) |
| TZD-A (20 mg/kg) | 55.2% | 62.8% | 48.5% |
| TZD-B (20 mg/kg) | 28.4% | 35.1% | 22.7% |
| Indomethacin (10 mg/kg) | 60.1% | 68.5% | 51.2% |
| Vehicle Control | 0% | 0% | 0% |
Interpretation: TZD-A demonstrates significant anti-inflammatory activity in both acute and chronic models, approaching the efficacy of the standard drug Indomethacin. This in vivo data, combined with its favorable in vitro selectivity profile, marks TZD-A as a strong candidate for further development.
Chapter 4: Experimental Protocols
For reproducibility and integrity, detailed protocols are paramount.
Protocol 1: In Vitro NO Production in RAW 264.7 Cells
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds or vehicle. Incubate for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay: Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes in the dark.
-
Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes in the dark.
-
Measurement: Measure the absorbance at 540 nm. Calculate the percentage inhibition of nitrite production relative to the LPS-only control.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Use Wistar rats (150-200g) and acclimatize them for one week. Fast the animals overnight before the experiment with free access to water.
-
Grouping: Divide animals into groups (n=6): Vehicle Control, Standard Drug (e.g., Indomethacin 10 mg/kg), and Test Compound groups (e.g., TZD-A 20 mg/kg).
-
Drug Administration: Administer the vehicle, standard, or test compounds orally (p.o.) or intraperitoneally (i.p.).
-
Baseline Measurement: One hour after drug administration, measure the initial volume of the right hind paw using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 3, and 5 hours post-carrageenan injection.
-
Calculation: Calculate the percentage inhibition of edema for each group relative to the vehicle control group at each time point.
Conclusion and Future Directions
The thiazolidine-4-one scaffold continues to be a fertile ground for the discovery of novel anti-inflammatory agents. A systematic benchmarking approach, as outlined in this guide, is critical for identifying compounds with genuine therapeutic potential. By integrating a logical cascade of in vitro assays—from broad screening to specific mechanistic studies—and validating the most promising candidates in relevant in vivo models, researchers can efficiently and effectively advance new chemical entities. The hypothetical compound TZD-A exemplifies a successful outcome of this process: a potent agent with high COX-2 selectivity and proven efficacy in both acute and chronic inflammation models. Such candidates warrant further investigation, including pharmacokinetic profiling, detailed toxicology studies, and exploration in more complex disease models, paving the way for the next generation of safer and more effective anti-inflammatory therapies.
References
- Ajikumaran, N., et al. (2018). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]
-
Zhang, Q., et al. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. [Link]
-
Che-Von, T., et al. (2018). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology. [Link]
-
Chorsiya, A. (2016). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. SlideShare. [Link]
-
Jialal, I., & Devaraj, S. (2003). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Nutrition. [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]
-
Bąk, A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules. [Link]
-
Schroecksnadel, K., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica Chimica Acta. [Link]
-
Zegarska, B., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics. [Link]
- Patel, M., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition.
-
Creative Diagnostics. The NF-kB Signaling Pathway. [Link]
-
Yada, D. (2025). EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. World Journal of Pharmaceutical Sciences. [Link]
-
S.L., S., & K.S., V. (2016). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]
-
Unknown Author. (2024). Thiazolyl-thiazolidin-4-one derivatives: synthesis and bioactivity. [Link]
-
Bąk, A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PubMed. [Link]
-
Patel, M., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Semantic Scholar. [Link]
-
Siddiqui, A. (2014). Screening models for inflammatory drugs. SlideShare. [Link]
-
Tsolaki, E., & Geronikaki, A. (2020). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules. [Link]
-
Asmat, T., et al. (2020). Exploring the role of 4-thiazolidinone derivatives as potential COX-2 inhibitors and free radical scavenging agents. ScholarWorks @ UTRGV. [Link]
-
Bąk, A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC. [Link]
-
Devprakash, & Bhoi, U. A. (2016). A complete review of thiazolidine-4-ones. ResearchGate. [Link]
-
Hu, J., et al. (2013). Synthesis and biological evaluation of novel thiazolidinone derivatives as potential anti-inflammatory agents. European Journal of Medicinal Chemistry. [Link]
-
Keyvan, A., et al. (2017). Thiazolidinedione Derivative Suppresses LPS-induced COX-2 Expression and NO Production in RAW 264.7 Macrophages. Brieflands. [Link]
-
Unknown Author. (2016). Activities of Thiazolidine-4-one and Azetidine-2-one Derivatives- A Review. ResearchGate. [Link]
-
Kumar, A., et al. (2013). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. Connect Journals. [Link]
-
Diwan, P., et al. (2003). Antiinflammatory, Analgesic and Antipyretic Activity of Certain Thiazolidinones. Indian Journal of Pharmaceutical Sciences. [Link]
-
Unknown Author. (2024). Standard anti-inflammatory drug: Significance and symbolism. Wisdom Library. [Link]
-
Mahapatra, D. K., & Bharti, S. K. (2022). Mechanism of Action of Thiazolidin-2,4-dione. MDPI Encyclopedia. [Link]
-
Al-Ostath, A., et al. (2019). Synthesis, Anti-Inflammatory and Anti- Nociceptive Activities and Cytotoxic Effect of Novel Thiazolidin-4-ones Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors. ResearchGate. [Link]
-
Kulkarni, S., et al. (2014). Anti-inflammatory and ulcerogenic activities of thiazolidine-4-ones in rats. ResearchGate. [Link]
-
Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). NCBI Bookshelf. [Link]
-
Atun, O., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules. [Link]
-
Charde, R., et al. (2015). Evaluation of anti-inflammatory activity of selected medicinal plants used in Indian traditional medication system in vitro as well as in vivo. Journal of Traditional and Complementary Medicine. [Link]
-
Wikipedia. Nonsteroidal anti-inflammatory drug. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Synthesis and biological evaluation of novel thiazolidinone derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjpsonline.com [wjpsonline.com]
- 9. Antiinflammatory, Analgesic and Antipyretic Activity of Certain Thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. ScholarWorks @ UTRGV - Research Symposium: Exploring the role of 4-thiazolidinone derivatives as potential COX-2 inhibitors and free radical scavenging agents [scholarworks.utrgv.edu]
- 14. brieflands.com [brieflands.com]
- 15. researchgate.net [researchgate.net]
- 16. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs [mdpi.com]
- 23. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 27. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 28. ijpras.com [ijpras.com]
- 29. semanticscholar.org [semanticscholar.org]
- 30. Screening models for inflammatory drugs | PPTX [slideshare.net]
A Head-to-Head Comparison of 2-Aminothiazole and 1,3,4-Thiadiazole Derivatives in Drug Discovery
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel pharmacophores that can serve as scaffolds for the development of potent and selective therapeutic agents is perpetual. Among the myriad of heterocyclic structures, 2-aminothiazoles and 1,3,4-thiadiazoles have emerged as "privileged structures," forming the core of numerous biologically active compounds.[1][2] This guide provides a comprehensive head-to-head comparison of these two pivotal five-membered heterocyclic systems, offering insights into their synthesis, chemical properties, and biological activities, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with a comparative understanding to inform their strategic decisions in the design and synthesis of next-generation therapeutics.
At a Glance: Chemical and Structural Distinctions
While both 2-aminothiazole and 1,3,4-thiadiazole are sulfur and nitrogen-containing five-membered heterocycles, their distinct atomic arrangement imparts unique electronic and steric properties, profoundly influencing their biological activity. The 2-aminothiazole core features a thiazole ring with an amino group at the 2-position, a structural motif found in several FDA-approved drugs.[1] In contrast, the 1,3,4-thiadiazole ring is characterized by two adjacent nitrogen atoms and one sulfur atom, a configuration that also confers a broad spectrum of pharmacological activities.[2]
The primary distinction lies in the placement of the nitrogen atoms relative to the sulfur atom, which affects the electron distribution within the ring and the potential for hydrogen bonding and other non-covalent interactions with biological targets. These subtle structural differences can lead to significant variations in potency, selectivity, and pharmacokinetic profiles of their respective derivatives.
Comparative Biological Performance: Anticancer and Antimicrobial Activities
To provide a tangible comparison of the therapeutic potential of these two scaffolds, we will examine their performance in two critical areas of drug discovery: oncology and infectious diseases.
Anticancer Activity: A Showdown in Breast Cancer Models
The MCF-7 human breast cancer cell line is a widely utilized model for the in vitro evaluation of potential anticancer agents. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. Below is a comparative summary of the cytotoxic activity of representative 2-aminothiazole and 1,3,4-thiadiazole derivatives against MCF-7 cells.
| Scaffold | Derivative | IC50 (µM) on MCF-7 | Reference |
| 2-Aminothiazole | Compound with a 2-(dialkylamino)ethylurea moiety at the 2-position of benzothiazole | 13 nM (against PI3Kα) | [3] |
| 2-Aminothiazole | 2-arylamino-4-(3'-indolyl)thiazole (Compound 17b) | 1.86 | [4] |
| 1,3,4-Thiadiazole | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | 49.6 | [5] |
| 1,3,4-Thiadiazole | Cinnamic acid with a 1,3,4-thiadiazole heterocyclic ring (Compound 22) | 0.28 µg/mL | [6] |
| 1,3,4-Thiadiazole | 1,3,4-thiadiazole-2-yl-imino-thiazolidine-4-one (Compound 6e) | 3.85 | [7] |
Analysis: The presented data, though from different studies, suggests that both scaffolds can be functionalized to yield potent anticancer agents. Notably, certain 2-aminothiazole derivatives have demonstrated nanomolar efficacy, particularly when targeting specific kinases like PI3K.[3] The 1,3,4-thiadiazole derivatives also exhibit a broad range of potent activities, with some compounds showing IC50 values in the low micromolar and even sub-micromolar range.[6][7] The choice between these scaffolds for anticancer drug design may therefore depend on the specific molecular target and the desired structure-activity relationship (SAR).
Antimicrobial Efficacy: Targeting Methicillin-Resistant Staphylococcus aureus (MRSA)
The emergence of antibiotic-resistant bacteria, such as MRSA, represents a significant global health threat. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Here, we compare the anti-MRSA activity of derivatives from both heterocyclic families.
| Scaffold | Derivative | MIC (µg/mL) against S. aureus | Reference |
| 2-Aminothiazole | Trifluoromethoxy substituted aminothiazole | 2-16 | [8] |
| 2-Aminothiazole | Thiazolyl-thiourea derivative | 4-16 | [9] |
| 1,3,4-Thiadiazole | N-[3-aryl-5-(3-dimethylamino- acryloyl)-3H-[5][6][8]-thiadiazol-2-ylidene]-benzamide derivative (Compound 9b) | 1.95 | [10] |
| 1,3,4-Thiadiazole | 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivative | 20-28 | [11] |
Analysis: Both 2-aminothiazole and 1,3,4-thiadiazole derivatives have shown promising activity against the formidable pathogen, S. aureus. The trifluoromethoxy substituted 2-aminothiazoles and certain 1,3,4-thiadiazole derivatives exhibit potent activity with MIC values in the low microgram per milliliter range.[8][10] This highlights the potential of both scaffolds in the development of novel antibacterial agents to combat resistant infections.
Mechanistic Insights: Targeting Key Cellular Pathways
A crucial aspect of drug development is understanding the mechanism of action of a compound. Here, we explore the distinct molecular targets often associated with 2-aminothiazole and 1,3,4-thiadiazole derivatives.
2-Aminothiazole Derivatives as EGFR Inhibitors
Many 2-aminothiazole derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a critical role in cell proliferation and survival.[12][13] Overactivation of EGFR is a hallmark of many cancers.
Caption: EGFR signaling pathway inhibited by 2-aminothiazole derivatives.
Inhibition of EGFR by 2-aminothiazole derivatives blocks the downstream RAS/RAF/MEK/ERK and PI3K/AKT/mTOR signaling cascades, ultimately leading to a reduction in cancer cell proliferation and survival.[4][14]
1,3,4-Thiadiazole Derivatives as DNA Gyrase Inhibitors
In the realm of antibacterial research, several 1,3,4-thiadiazole derivatives have been shown to target bacterial DNA gyrase, an essential enzyme for DNA replication and repair.[15]
Caption: Inhibition of bacterial DNA gyrase by 1,3,4-thiadiazole derivatives.
By inhibiting DNA gyrase, these compounds prevent the negative supercoiling of bacterial DNA, which is necessary for the progression of the replication fork.[16] This leads to the arrest of DNA replication and ultimately results in bacterial cell death.
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure the reproducibility and validation of research findings, detailed experimental protocols are indispensable.
Synthesis of 2-Aminothiazole Derivatives via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of the 2-aminothiazole core.[17]
General Procedure:
-
In a round-bottom flask, dissolve the α-haloketone (1.0 eq) and the corresponding thiourea derivative (1.1 eq) in a suitable solvent such as ethanol or methanol.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing a dilute solution of sodium carbonate to neutralize the acid formed during the reaction and precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the desired 2-aminothiazole derivative.[14]
Synthesis of 2-Amino-1,3,4-thiadiazole Derivatives from Thiosemicarbazide
A common route to 2-amino-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide derivative.[18]
General Procedure:
-
To a solution of the appropriate carboxylic acid (1.0 eq) in a suitable solvent (e.g., chloroform), add polyphosphate ester (PPE).
-
Add thiosemicarbazide (1.0 eq) to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After completion, cool the mixture and add water.
-
Neutralize the solution with sodium bicarbonate.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization.[18]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of chemical compounds.[3][5]
Protocol:
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for an additional 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[19]
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol:
-
Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized bacterial inoculum (e.g., S. aureus) equivalent to a 0.5 McFarland standard and dilute it to the final concentration of approximately 5 × 10⁵ CFU/mL in each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Perspectives
Both 2-aminothiazole and 1,3,4-thiadiazole scaffolds have unequivocally demonstrated their value in the field of drug discovery, yielding derivatives with potent and diverse biological activities. The choice between these two privileged structures is not a matter of inherent superiority but rather a strategic decision guided by the specific therapeutic target, the desired mechanism of action, and the structure-activity relationship landscape.
The 2-aminothiazole core has shown particular promise in the development of kinase inhibitors for cancer therapy, while 1,3,4-thiadiazole derivatives have a strong track record as antimicrobial and anticancer agents. The versatility in the synthesis of both scaffolds allows for extensive structural modifications, providing a rich chemical space for the optimization of lead compounds.
Future research in this area should focus on head-to-head comparative studies of rationally designed derivatives under standardized assay conditions to provide a more definitive understanding of their relative merits. Furthermore, the exploration of novel molecular targets and the application of advanced computational methods for in silico screening will undoubtedly accelerate the discovery of new and improved therapeutic agents based on these remarkable heterocyclic systems.
References
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
In Vivo Target Validation Guide: Elucidating the Mechanism of Action of 4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine as a Novel NF-κB Pathway Modulator
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the in vivo mechanism of action of the novel small molecule, 4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine. Based on the chemical scaffolds present—a 2-aminothiazole and a pyrrolidine moiety, both prevalent in compounds with anti-inflammatory and neuro-active properties—we hypothesize that this compound acts as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] This pathway is a critical regulator of inflammatory responses and has been implicated in the pathogenesis of various neurodegenerative diseases.[1][4][5]
This document will detail a strategic in vivo validation plan, compare the hypothetical efficacy of our lead compound with established NF-κB inhibitors, and provide detailed experimental protocols to ensure robust and reproducible data generation.
Part 1: The Hypothesized Mechanism of Action: Inhibition of the Canonical NF-κB Signaling Pathway
The canonical NF-κB signaling cascade is a primary response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), a component of Gram-negative bacteria, and inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[1][5] In its inactive state, NF-κB dimers (most commonly p65/p50) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation of cell surface receptors like Toll-like receptor 4 (TLR4) by LPS, a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex.[1][5] IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the p65/p50 heterodimer, allowing its translocation into the nucleus.[1][5] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, driving the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and other mediators of the inflammatory response.[1][5]
We postulate that this compound interferes with this pathway, likely by inhibiting the IKK complex, thereby preventing the phosphorylation and degradation of IκBα. This action would keep NF-κB sequestered in the cytoplasm, thus attenuating the downstream inflammatory cascade.
Caption: Hypothesized mechanism of this compound targeting the IKK complex.
Part 2: In Vivo Validation Strategy: The LPS-Induced Systemic Inflammation and Neuroinflammation Model
To rigorously test our hypothesis, we will employ a well-characterized mouse model of systemic inflammation and subsequent neuroinflammation induced by intraperitoneal (i.p.) injection of lipopolysaccharide (LPS).[6][7][8] This model is highly reproducible and elicits a robust, transient inflammatory response mediated primarily through the TLR4/NF-κB axis.[6][7]
Sources
- 1. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. NF-κB in neurodegenerative diseases: Recent evidence from human genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 7. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use | MDPI [mdpi.com]
- 8. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine
For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed protocol for the proper disposal of 4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine (CAS No. 17386-09-3), a compound utilized in various research applications.[1][2][3] Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact molecule, this document synthesizes best practices derived from guidelines for hazardous waste management and data on structurally related compounds, such as thiazole and pyrrolidine derivatives.[4] It is imperative to treat this compound as potentially hazardous and to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols.[4]
Section 1: Hazard Identification and Risk Assessment
-
Thiazole Derivatives: The thiazole ring is present in many biologically active molecules. Some thiazole compounds are known to be irritants and may be harmful if swallowed or inhaled.[5][6] Thiazole itself is a flammable liquid and can be harmful to aquatic life.[6][7][8]
-
Pyrrolidine Derivatives: Pyrrolidine is a cyclic secondary amine that is classified as a flammable, corrosive, and harmful substance.[7][9] It can cause severe skin burns and eye damage.[7]
-
Amino Groups: The presence of an amine group can confer basic properties to the molecule, suggesting potential incompatibility with acids.[10]
Given these structural alerts, it is prudent to handle this compound with a high degree of caution, assuming it may possess corrosive, toxic, and environmentally hazardous properties.
Table 1: Potential Hazard Classification
| Hazard Class | Basis of Assumption | Recommended Precautions |
| Acute Toxicity | Presence of amine and thiazole moieties.[5][8][10] | Avoid ingestion, inhalation, and skin contact.[10] |
| Skin Corrosion/Irritation | Pyrrolidine is known to be corrosive.[7][11] | Wear appropriate chemical-resistant gloves and a lab coat.[4] |
| Serious Eye Damage/Irritation | Pyrrolidine can cause severe eye damage.[7] | Wear chemical safety goggles or a face shield.[4] |
| Environmental Hazard | Thiazole derivatives can be harmful to aquatic life.[7] | Prevent release to the environment.[7][12] |
Section 2: Personal Protective Equipment (PPE) and Immediate Safety
Before handling this compound, ensure that the proper personal protective equipment is worn. This is the first line of defense in preventing chemical exposure.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes.[4]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[4] Always inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A laboratory coat or a chemical-resistant apron should be worn to protect the skin.[4]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[7] All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[11]
In the event of an exposure, follow these first-aid measures immediately and seek medical attention:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10]
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[10] Remove contaminated clothing.[11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[11]
Section 3: Waste Segregation and Containment
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.[13] All waste containing this compound must be treated as hazardous waste.[5][14]
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical; for amine-containing compounds, avoid reactive metals.[13] A high-density polyethylene (HDPE) container is generally a suitable choice.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Also, list all components of any mixed waste by percentage or volume.[14]
-
Segregation: Do not mix this waste with incompatible materials. Specifically, keep it separate from:
-
Containment: Keep the waste container securely closed when not in use to prevent the release of vapors.[14] Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[14] The SAA should have secondary containment to capture any potential leaks.[13]
Diagram 1: Waste Segregation Workflow
Caption: Workflow for proper segregation and initial containment of waste.
Section 4: Disposal Procedures
The disposal of this compound must adhere to all local, state, and federal regulations.[5] In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[13]
Disposal Pathway:
-
Waste Characterization: This compound should be classified as hazardous waste due to the potential for toxicity, corrosivity, and environmental hazards.[13]
-
Accumulation: Store the properly labeled and sealed waste container in your laboratory's designated SAA. Be mindful of the accumulation time limits for your facility's generator status (e.g., Large Quantity Generator, Small Quantity Generator).[15]
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[15] Do not attempt to dispose of this chemical down the drain or in the regular trash.[13][14]
-
Transportation and Final Disposal: The licensed waste hauler will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[15] The most probable disposal method for this type of organic chemical waste is high-temperature incineration, which ensures the complete destruction of the compound.
Diagram 2: Chemical Waste Disposal Pathway
Caption: Step-by-step process for compliant hazardous waste disposal.
By adhering to these procedures, researchers can ensure the safe handling and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's EHS department for guidance specific to your location and facilities.
References
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
- How to Ensure Safe Chemical Waste Disposal in Labor
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
- Proper Disposal of 1,3-Thiaselenole-2-thione: A Guide for Labor
- SAFETY D
- This compound | CAS 17386-09-3. Santa Cruz Biotechnology.
- SAFETY DATA SHEET - 2-Pyrrolidin-1-yl-1,3-thiazole-5-carboxylic acid. Fisher Scientific.
- Thiazole - Safety D
- N,N-dimethyldecylamine N-oxide - Disposal consider
- SAFETY DATA SHEET - 4-(Aminomethyl)pyrrolidin-2-one. Fluorochem.
- SAFETY D
- Material Safety D
- Pyrrolidine. Wikipedia.
- This compound, 95% Purity, C8H13N3S, 1 gram.
- 4-(Pyrrolidin-1-ylmethyl)thiazol-2-amine. Fluorochem.
Sources
- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 10. fishersci.ca [fishersci.ca]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 12. echa.europa.eu [echa.europa.eu]
- 13. danielshealth.com [danielshealth.com]
- 14. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 15. epa.gov [epa.gov]
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